molecular formula C44H80N7O17P3S B15598738 16-Methyldocosanoyl-CoA

16-Methyldocosanoyl-CoA

Número de catálogo: B15598738
Peso molecular: 1104.1 g/mol
Clave InChI: SMGNHWIHWGOQNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

16-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H80N7O17P3S

Peso molecular

1104.1 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-7-18-21-32(2)22-19-16-14-12-10-8-9-11-13-15-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

Clave InChI

SMGNHWIHWGOQNK-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Biological Significance of 16-Methyldocosanoyl-CoA: A Molecule Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and biological databases, the specific biological role of 16-Methyldocosanoyl-CoA remains largely uncharacterized. This in-depth technical guide addresses the current void in knowledge and provides a framework for potential future research by examining the established functions of related lipid molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). While no direct experimental data for this compound exists in the public domain, its structural characteristics suggest potential involvement in critical cellular processes.

As a coenzyme A (CoA) derivative of 16-methyldocosanoic acid, this compound is classified as a methyl-branched very-long-chain fatty acyl-CoA. This structure positions it at the intersection of two important classes of lipids, hinting at a potential role in membrane architecture, cellular signaling, and metabolic pathways.

The Context of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs, defined as fatty acids with 22 or more carbon atoms, are fundamental components of cellular lipids.[1] Their biosynthesis occurs in the endoplasmic reticulum and they are metabolized in peroxisomes, as they are too long for mitochondrial processing.[1] VLCFAs are integral to several biological functions:

  • Sphingolipid and Glycerophospholipid Constituents: VLCFAs are key components of complex lipids such as sphingolipids and glycerophospholipids, which are vital for the structure and function of cell membranes.[2]

  • Lipid Mediator Precursors: These fatty acids can serve as precursors for the synthesis of lipid mediators, molecules that play crucial roles in cell signaling.[2]

  • Pathophysiological Relevance: Genetic mutations in the enzymes responsible for VLCFA metabolism are linked to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and demyelination, underscoring their physiological importance.[2]

The metabolism of VLCFAs involves a cycle of four enzymatic reactions that add two-carbon units to a growing acyl-CoA chain. This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

Insights from Branched-Chain Fatty Acids (BCFAs)

The presence of a methyl group on the carbon chain of this compound categorizes it as a BCF A. BCFAs are commonly found in bacteria and have been identified in the vernix caseosa of human infants, suggesting a role in the development of intestinal microbiota.[3] Their established functions include:

  • Membrane Fluidity: The methyl branch in BCFAs disrupts the tight packing of lipid tails in the cell membrane, thereby increasing membrane fluidity.[4] This property is crucial for maintaining membrane function under varying environmental conditions.

  • Cellular Signaling: Some BCFAs have been shown to possess anti-tumorigenic properties and can influence cellular signaling pathways.[4]

  • Metabolic Regulation: BCFAs are metabolized differently from their straight-chain counterparts and may have unique physiological regulatory functions.[5] Studies have indicated that certain BCFAs can influence the expression of genes involved in fatty acid synthesis and inflammation.[6]

Postulated Biological Role and Future Research Directions

Based on the known functions of VLCFAs and BCFAs, it is plausible to hypothesize that this compound may serve as a precursor for the synthesis of novel methyl-branched sphingolipids or other complex lipids. These lipids could potentially modulate membrane fluidity, participate in specific cell signaling pathways, or have yet-undiscovered metabolic roles.

The absence of data on this compound highlights a gap in our understanding of lipid diversity and function. Future research efforts could be directed towards:

  • Identification and Quantification: Developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to detect and quantify this compound and its downstream metabolites in various biological tissues.

  • Functional Characterization: Synthesizing this compound and its derivatives to investigate their effects on cell membrane properties, signal transduction pathways, and gene expression in vitro.

  • Metabolic Pathway Elucidation: Identifying the specific elongase and other metabolic enzymes responsible for the synthesis and degradation of 16-methyldocosanoic acid and its CoA derivative.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following provides a general methodology for the analysis of branched-chain fatty acids, which could be adapted for future studies.

Table 1: Generalized Experimental Protocol for Branched-Chain Fatty Acid Analysis
Step Procedure Description
1. Sample Preparation Lipid ExtractionExtraction of total lipids from biological samples (tissues, cells) using methods like Folch or Bligh-Dyer extraction.
2. Hydrolysis SaponificationRelease of fatty acids from complex lipids by alkaline hydrolysis (saponification).
3. Derivatization EsterificationConversion of free fatty acids to their methyl esters (FAMEs) for improved volatility and chromatographic separation.
4. Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of FAMEs based on their retention time and mass spectra. This allows for the identification of specific branched-chain fatty acids.
5. Quantification Internal Standard MethodAddition of a known amount of a non-native fatty acid as an internal standard to allow for accurate quantification of the target fatty acids.

Visualizing Potential Metabolic Pathways

The following diagrams illustrate the general pathways of fatty acid elongation and the incorporation of branched-chain precursors, which could be relevant to the metabolism of this compound.

Fatty_Acid_Elongation_Cycle cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (Reduction) Elongated_Acyl_CoA->Acyl_CoA Further Cycles

Caption: General Fatty Acid Elongation Cycle.

Branched_Chain_Fatty_Acid_Synthesis cluster_synthesis Initiation of BCFA Synthesis BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BCKA->BC_Acyl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA

Caption: Initiation of Branched-Chain Fatty Acid Synthesis.

References

The Metabolic Enigma of 16-Methyldocosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – The intricate world of lipid metabolism presents a continuous frontier for scientific exploration. Among the myriad of fatty acids, branched-chain fatty acids (BCFAs) represent a unique class with diverse biological roles and complex metabolic pathways. This technical guide provides an in-depth exploration of the theoretical metabolic pathway of 16-Methyldocosanoyl-CoA, a very-long-chain fatty acid (VLCFA) with a methyl branch at the 16th carbon position. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on VLCFA and BCFA metabolism to propose a putative pathway for this specific molecule, identifies key enzymatic steps, and outlines relevant experimental protocols for its investigation.

Introduction to this compound

This compound is the activated form of 16-methyldocosanoic acid, a saturated 22-carbon fatty acid with a methyl group attached to the 16th carbon. The presence of this methyl group, situated distant from the carboxyl group, significantly influences its metabolism, distinguishing it from straight-chain fatty acids and those with methyl branches at the alpha or beta positions. Understanding the metabolic fate of such molecules is crucial for elucidating their physiological roles and potential involvement in metabolic disorders.

Proposed Metabolic Pathway of this compound

Due to the limited specific literature on this compound, its metabolic pathway is inferred from the established principles of very-long-chain and branched-chain fatty acid metabolism.

Degradation Pathway

The degradation of this compound is likely to occur primarily in the peroxisomes, which are the main sites for the oxidation of VLCFAs and BCFAs. The process is expected to proceed as follows:

  • Peroxisomal Beta-Oxidation (Initial Cycles): The 22-carbon chain of this compound will undergo several cycles of peroxisomal β-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, yielding acetyl-CoA. This process will continue until the methyl branch at the 16th carbon is approached.

  • Encountering the Methyl Branch: After five cycles of β-oxidation, the resulting molecule would be a 6-methyl-dodecanoyl-CoA. The methyl group now resides at the β-position relative to the thioester group, which would stall the standard β-oxidation machinery.

  • Alpha-Oxidation or Alternative Pathway: At this juncture, a mechanism to bypass the methyl group is necessary. While α-oxidation is a common strategy for β-methylated fatty acids like phytanic acid, its role here is speculative. An alternative could involve a specific hydratase or dehydrogenase that can accommodate the methyl group, or a yet-uncharacterized enzymatic system for processing such internally located branches.

  • Completion of Degradation: Once the methyl-branched intermediate is processed, the remaining chain can be further degraded through β-oxidation, likely continuing in the peroxisome and subsequently in the mitochondria for complete oxidation to acetyl-CoA.

Degradation_Pathway This compound (C22) This compound (C22) Peroxisomal Beta-Oxidation (5 cycles) Peroxisomal Beta-Oxidation (5 cycles) This compound (C22)->Peroxisomal Beta-Oxidation (5 cycles) Yields 5 Acetyl-CoA 6-Methyl-dodecanoyl-CoA (C12) 6-Methyl-dodecanoyl-CoA (C12) Peroxisomal Beta-Oxidation (5 cycles)->6-Methyl-dodecanoyl-CoA (C12) Enzymatic Processing of Methyl Branch\n(Hypothetical) Enzymatic Processing of Methyl Branch (Hypothetical) 6-Methyl-dodecanoyl-CoA (C12)->Enzymatic Processing of Methyl Branch\n(Hypothetical) α-oxidation or other mechanism Further Beta-Oxidation Further Beta-Oxidation Enzymatic Processing of Methyl Branch\n(Hypothetical)->Further Beta-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Further Beta-Oxidation->Acetyl-CoA + Propionyl-CoA caption Fig. 1: Proposed Degradation Pathway

Fig. 1: Proposed Degradation Pathway
Synthesis Pathway

The de novo synthesis of this compound would involve the fatty acid synthesis (FAS) and elongation (ELOVL) systems. The introduction of the methyl group at the 16th position is the key challenge.

  • Primer Synthesis: The synthesis could be initiated with a short-chain branched primer derived from the catabolism of branched-chain amino acids (e.g., isovaleryl-CoA from leucine, isobutyryl-CoA from valine, or 2-methylbutyryl-CoA from isoleucine). However, these typically lead to iso- or anteiso- BCFAs.

  • Elongation: The primer would then be elongated by the fatty acid synthase (FAS) complex and subsequently by the ELOVL family of enzymes in the endoplasmic reticulum to reach the C22 length.

  • Methyltransferase Activity: An alternative and more plausible hypothesis for the specific placement of the methyl group at C16 involves the action of a specific S-adenosyl methionine (SAM)-dependent methyltransferase on a long-chain fatty acid precursor during or after its elongation.

Synthesis_Pathway cluster_0 Hypothesis 1: Branched Primer cluster_1 Hypothesis 2: Methyltransferase Branched-Chain Amino Acid Catabolite (e.g., Isovaleryl-CoA) Branched-Chain Amino Acid Catabolite (e.g., Isovaleryl-CoA) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Amino Acid Catabolite (e.g., Isovaleryl-CoA)->Fatty Acid Synthase (FAS) ELOVL Enzymes ELOVL Enzymes Fatty Acid Synthase (FAS)->ELOVL Enzymes 16-Methyldocosanoic Acid 16-Methyldocosanoic Acid ELOVL Enzymes->16-Methyldocosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 16-Methyldocosanoic Acid->Acyl-CoA Synthetase Straight-Chain VLCFA Precursor Straight-Chain VLCFA Precursor SAM-dependent Methyltransferase SAM-dependent Methyltransferase Straight-Chain VLCFA Precursor->SAM-dependent Methyltransferase SAM-dependent Methyltransferase->16-Methyldocosanoic Acid This compound This compound Acyl-CoA Synthetase->this compound caption Fig. 2: Hypothesized Synthesis Pathways

Fig. 2: Hypothesized Synthesis Pathways

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the metabolism of this compound. The following table presents a template for the types of quantitative data that would be crucial to collect for a comprehensive understanding of its metabolic pathway.

ParameterMethodExpected Range/UnitsSignificance
Enzyme Kinetics
Acyl-CoA Dehydrogenase ActivitySpectrophotometric or Fluorometric Assaynmol/min/mg proteinRate-limiting steps in degradation
Methyl-branch Specific Enzyme ActivityMass Spectrometry-based Assaypmol/min/mg proteinElucidation of branch-point metabolism
Metabolite Concentrations
Intracellular this compoundLC-MS/MSpmol/mg proteinSubstrate availability and pathway flux
Intermediary Acyl-CoA EstersLC-MS/MSpmol/mg proteinIdentification of metabolic intermediates
Metabolic Flux
Rate of OxidationStable Isotope Tracing (e.g., ¹³C-labeling)nmol/h/mg proteinOverall degradation rate
Rate of SynthesisStable Isotope Tracing (e.g., ¹³C-labeling)nmol/h/mg proteinDe novo synthesis rate

Experimental Protocols

Investigating the metabolism of this compound requires a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.

Cell Culture and Lipid Extraction for Metabolic Studies

Objective: To prepare cell lysates for the analysis of this compound and its metabolites.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) in appropriate media. For metabolic studies, cells can be incubated with ¹³C-labeled 16-methyldocosanoic acid.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Scrape the cells in ice-cold methanol (B129727) and transfer to a glass tube.

  • Lipid Extraction (Folch Method):

    • Add chloroform (B151607) to the cell lysate to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for subsequent analysis (e.g., methanol/chloroform for LC-MS).

Experimental_Workflow_Lipid_Extraction Cell Culture Cell Culture Harvesting & Washing Harvesting & Washing Cell Culture->Harvesting & Washing Cell Lysis (Methanol) Cell Lysis (Methanol) Harvesting & Washing->Cell Lysis (Methanol) Lipid Extraction (Folch) Lipid Extraction (Folch) Cell Lysis (Methanol)->Lipid Extraction (Folch) Phase Separation Phase Separation Lipid Extraction (Folch)->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Drying & Reconstitution Drying & Reconstitution Collect Organic Phase->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis caption Fig. 3: Lipid Extraction Workflow

Fig. 3: Lipid Extraction Workflow
Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

Objective: To quantify the intracellular levels of this compound and other acyl-CoA intermediates.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue extracts as described above.

    • Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile/isopropanol).

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic standards.

    • Calculate the concentration of each acyl-CoA in the sample based on the peak area ratio to the internal standard and the standard curve.

Stable Isotope Tracing of Fatty Acid Metabolism

Objective: To determine the metabolic fate (degradation and synthesis) of this compound.

Protocol:

  • Labeling: Incubate cells with a stable isotope-labeled precursor, such as [U-¹³C₂₂]-16-methyldocosanoic acid for degradation studies, or ¹³C-labeled glucose or amino acids for synthesis studies.

  • Time Course Experiment: Harvest cells at different time points to track the incorporation of the label into various metabolites.

  • Metabolite Extraction and Analysis: Extract lipids and aqueous metabolites. Analyze the isotopic enrichment of this compound, its degradation products (shorter-chain acyl-CoAs), and related metabolic pools (e.g., TCA cycle intermediates) by GC-MS or LC-MS/MS.

  • Flux Analysis: Use metabolic flux analysis software to calculate the rates of synthesis and degradation based on the isotopic labeling patterns.

Conclusion and Future Directions

The metabolic pathway of this compound remains to be fully elucidated. The proposed pathways in this guide, based on our understanding of general fatty acid metabolism, provide a framework for future research. Key areas for investigation include the identification and characterization of the enzymes responsible for processing the methyl branch during degradation and the precise mechanism of methyl group incorporation during synthesis. The application of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in unraveling the complexities of this compound metabolism and its significance in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid metabolic disorders.

An In-depth Technical Guide on the Synthesis of 16-Methyldocosanoyl-CoA in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of very long-chain branched-chain fatty acids (VLC-BCFAs) is a specialized metabolic pathway in certain bacteria, leading to the formation of crucial components of their cell envelope. 16-methyldocosanoyl-CoA, an anteiso-C23:0 fatty acyl-CoA, represents a formidable example of these complex lipids. While the synthesis of common branched-chain fatty acids (BCFAs) is well-documented, the elongation to such substantial chain lengths involves specialized enzymatic machinery, often found in bacteria known for their complex lipid profiles, such as those from the order Corynebacteriales, including the genera Mycobacterium, Corynebacterium, and Rhodococcus. This guide provides a comprehensive overview of the core principles, enzymatic players, regulatory mechanisms, and experimental methodologies related to the synthesis of this compound and other VLC-BCFAs in bacteria.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a branched-chain primer and proceeds through multiple elongation cycles. Unlike the synthesis of straight-chain fatty acids, which typically utilizes acetyl-CoA as a primer, the formation of anteiso-fatty acids starts with a primer derived from the amino acid L-isoleucine. The overall pathway can be dissected into three main stages: initiation, elongation, and termination.

Initiation: Generation of the Anteiso-Primer

The synthesis of an anteiso-fatty acid is initiated with the formation of 2-methylbutyryl-CoA. This primer is derived from L-isoleucine through a two-step enzymatic reaction:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The BCKDH complex is a multi-enzyme assembly that plays a critical role in the catabolism of branched-chain amino acids and, in this context, provides the essential primer for anteiso-fatty acid synthesis.[1][2]

Elongation: The Iterative Extension of the Acyl Chain

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase type II (FAS-II) pathway for elongation. The FAS-II system is a multi-enzyme complex where the growing acyl chain is tethered to an acyl carrier protein (ACP). Each elongation cycle adds two carbon units from malonyl-CoA and consists of four key reactions:

  • Condensation: The initial and rate-limiting step of each elongation cycle is the condensation of the acyl-ACP with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS) . For the initial condensation with the branched-chain primer, a specific KAS, FabH , is responsible. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[3][4][5][6] Subsequent elongation steps are catalyzed by other KAS enzymes, such as KasA and KasB in mycobacteria, which are responsible for the extension to very long chains.[7][8][9]

  • Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by a β-hydroxyacyl-ACP dehydratase (FabZ or the HadAB/BC complexes in mycobacteria) .[10]

  • Reduction: Finally, the trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by an enoyl-ACP reductase (FabI) , again using NADPH.

This four-step cycle is repeated multiple times, with each cycle adding two carbons to the growing acyl chain. To reach a chain length of 23 carbons (from the C5 primer), nine cycles of elongation are required.

Elongation to Very Long Chains: Insights from Mycolic Acid Biosynthesis

The synthesis of fatty acids as long as C23 is not common in all bacteria. The machinery for such extensive elongation is prominently found in bacteria that produce very long-chain fatty acids as precursors for complex lipids like mycolic acids. The mycolic acid synthesis pathway in Mycobacterium tuberculosis provides a valuable model. This pathway involves both a type I fatty acid synthase (FAS-I) that produces medium-chain fatty acids (C16-C26) and a FAS-II system that further elongates these to very long mero-mycolic acids (up to C60).[7][9][11][12][13][14][15]

A key player in the final condensation step of mycolic acid synthesis is the polyketide synthase Pks13 .[11][12][16][17] Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acyl-CoAs. While mycolic acids are α-branched, the involvement of a PKS-like enzyme in the final condensation step of very long-chain lipid synthesis suggests a potential mechanism for the formation of other exceptionally long fatty acids. It is plausible that a similar enzymatic machinery, with specificity for a branched-chain acceptor, could be involved in the final elongation steps of this compound synthesis.

Regulation of this compound Synthesis

The synthesis of VLC-BCFAs is tightly regulated at both the genetic and enzymatic levels to ensure the appropriate composition of the cell envelope in response to environmental cues.

Transcriptional Regulation

The expression of the genes involved in fatty acid synthesis is controlled by a network of transcriptional regulators. In many bacteria, these regulators sense the levels of key metabolites, such as acyl-CoAs, and modulate gene expression accordingly.

  • FadR: In some bacteria, the FadR protein acts as a dual-function regulator, repressing the genes for fatty acid degradation and activating the genes for fatty acid biosynthesis.[18][19][20] The binding of long-chain acyl-CoAs to FadR alleviates its repression of the degradation pathway.

  • FapR: In Bacillus subtilis, the FapR repressor controls the expression of most genes involved in fatty acid and phospholipid biosynthesis. FapR is allosterically regulated by malonyl-CoA, the building block for fatty acid elongation.

  • MabR and FadR in Rhodococcus: In Rhodococcus opacus, the transcriptional regulators MabR, FadR1, and FadR2 have been shown to bind to the promoter of the fasII operon, which is involved in the elongation of fatty acids. The DNA-binding activity of FadR1 and FadR2 is disrupted by long-chain acyl-CoA ligands, suggesting a feedback regulation mechanism.[1][13][21]

Allosteric Regulation

Enzymes in the fatty acid synthesis pathway are also subject to allosteric regulation by metabolic intermediates. For instance, the activity of acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, is often a key regulatory point. In some systems, ACC is allosterically activated by citrate (B86180) and inhibited by long-chain acyl-CoAs.

Data Presentation

Table 1: Key Enzymes in this compound Synthesis

Enzyme Abbreviation Function Gene (Example) Cofactor/Substrate
Branched-chain amino acid aminotransferaseTransamination of L-isoleucineilvEPyridoxal phosphate, α-ketoglutarate
Branched-chain α-keto acid dehydrogenaseBCKDHOxidative decarboxylation of α-keto-β-methylvaleratebkd operonThiamine pyrophosphate, Lipoamide, FAD, NAD+
Acetyl-CoA CarboxylaseACCSynthesis of malonyl-CoAaccABCDBiotin, ATP
β-ketoacyl-ACP synthase IIIFabHInitial condensation of 2-methylbutyryl-CoA with malonyl-ACPfabHAcyl-CoA, Malonyl-ACP
β-ketoacyl-ACP synthase I/IIKasA/KasBElongation of the growing acyl-ACP chainkasA, kasBAcyl-ACP, Malonyl-ACP
Polyketide Synthase 13Pks13Final condensation of very long-chain fatty acids (in mycolate synthesis)pks13Acyl-CoA, Acyl-ACP
β-ketoacyl-ACP reductaseFabGReduction of β-ketoacyl-ACPfabGNADPH
β-hydroxyacyl-ACP dehydrataseHadAB/BCDehydration of β-hydroxyacyl-ACPhadA, hadB, hadC-
Enoyl-ACP reductaseFabIReduction of trans-2-enoyl-ACPfabINADPH

Table 2: Substrate Specificity of Selected β-Ketoacyl-ACP Synthases (FabH)

Organism Enzyme Preferred Primer Substrate(s) Reference
Escherichia coliecFabHAcetyl-CoA[3]
Bacillus subtilisbFabH1, bFabH2Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA[3]
Mycobacterium tuberculosismtFabHLong-chain acyl-CoAs (C12-C20)[6]

Experimental Protocols

Protocol 1: Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by GC-MS.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Chloroform

  • 0.9% NaCl solution

  • BF3-methanol (14% w/v) or HCl-methanol (5% v/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

  • Glass screw-cap tubes with Teflon liners

Procedure:

  • Cell Harvesting and Washing: Harvest bacterial cells by centrifugation. Wash the cell pellet twice with 0.9% NaCl solution to remove media components.

  • Saponification and Methylation (FAMEs Preparation):

    • To the cell pellet, add a known amount of internal standard.

    • Add 1 ml of methanol and 1 ml of toluene. Vortex thoroughly.

    • Add 2 ml of 5% HCl in methanol (or 1 ml of 14% BF3-methanol).

    • Incubate at 80°C for 1-2 hours in a sealed tube. This step simultaneously extracts and transesterifies the fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Cool the tubes to room temperature.

    • Add 1 ml of hexane and 1 ml of water. Vortex vigorously for 1 minute.

    • Centrifuge at low speed to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAMEs under a gentle stream of nitrogen if necessary.

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

    • Employ a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

    • Identify the FAMEs by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

    • Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

Protocol 2: In Vitro Assay for Fatty Acid Elongase Activity

This protocol describes a general method for assaying the activity of a fatty acid elongase enzyme using radiolabeled substrates.

Materials:

  • Purified elongase enzyme

  • Acyl-CoA or acyl-ACP primer (e.g., 2-methylbutyryl-CoA)

  • [2-14C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Acyl carrier protein (ACP) if using an acyl-ACP primer

  • Quenching solution (e.g., 10% trichloroacetic acid, TCA)

  • Scintillation cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA or acyl-ACP primer.

    • Add the purified elongase enzyme to the reaction mixture.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of the Reaction:

    • Start the reaction by adding [2-14C]malonyl-CoA to the mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitation and Washing:

    • Incubate on ice for 10 minutes to precipitate the protein and any long-chain fatty acid products.

    • Centrifuge to pellet the precipitate.

    • Carefully remove the supernatant containing unreacted [2-14C]malonyl-CoA.

    • Wash the pellet with cold TCA solution to remove any remaining unincorporated radioactivity.

  • Quantification of Radioactivity:

    • Resuspend the pellet in a suitable solvent.

    • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Mandatory Visualizations

Anteiso-Fatty Acid Synthesis Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle (FAS-II) cluster_termination Termination L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain amino acid aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH complex Acyl-ACP (Cn) Acyl-ACP (Cn) 2-Methylbutyryl-CoA->Acyl-ACP (Cn) FabH (Initial Condensation) beta-Ketoacyl-ACP (Cn+2) beta-Ketoacyl-ACP (Cn+2) Acyl-ACP (Cn)->beta-Ketoacyl-ACP (Cn+2) KAS (FabH, KasA/B) Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->beta-Ketoacyl-ACP (Cn+2) beta-Hydroxyacyl-ACP (Cn+2) beta-Hydroxyacyl-ACP (Cn+2) beta-Ketoacyl-ACP (Cn+2)->beta-Hydroxyacyl-ACP (Cn+2) FabG (NADPH) trans-2-Enoyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2) beta-Hydroxyacyl-ACP (Cn+2)->trans-2-Enoyl-ACP (Cn+2) Dehydratase (HadAB/BC) Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2)->Acyl-ACP (Cn+2) FabI (NADPH) Acyl-ACP (Cn+2)->Acyl-ACP (Cn) Repeat 9x 16-Methyldocosanoyl-ACP 16-Methyldocosanoyl-ACP This compound This compound 16-Methyldocosanoyl-ACP->this compound Acyl-ACP Thioesterase or Acyltransferase

Caption: Biosynthetic pathway of this compound in bacteria.

GC-MS Analysis Workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Saponification & Methylation\n(FAMEs Preparation) Saponification & Methylation (FAMEs Preparation) Cell Harvesting->Saponification & Methylation\n(FAMEs Preparation) Extraction of FAMEs Extraction of FAMEs Saponification & Methylation\n(FAMEs Preparation)->Extraction of FAMEs GC-MS Analysis GC-MS Analysis Extraction of FAMEs->GC-MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis\n(Identification & Quantification)

Caption: Workflow for the analysis of bacterial fatty acids by GC-MS.

Regulation of Fatty Acid Synthesis Long-chain Acyl-CoA Long-chain Acyl-CoA FadR FadR Long-chain Acyl-CoA->FadR Inhibits DNA binding Malonyl-CoA Malonyl-CoA FapR FapR Malonyl-CoA->FapR Corepressor fab Genes fab Genes FadR->fab Genes Represses/Activates FapR->fab Genes Represses

Caption: Transcriptional regulation of fatty acid synthesis in bacteria.

Conclusion

The synthesis of this compound in bacteria is a specialized extension of the well-characterized branched-chain fatty acid synthesis pathway. While the initial steps involving the generation of an anteiso-primer from L-isoleucine and the initial elongation cycles via the FAS-II system are conserved, the attainment of a C23 chain length likely requires specialized elongating enzymes, possibly analogous to those found in mycolic acid-producing bacteria. The regulation of this pathway is intricate, involving a network of transcriptional regulators that respond to the metabolic state of the cell. A deeper understanding of this pathway, particularly the enzymes responsible for very long-chain elongation, holds significant potential for the development of novel antimicrobial agents targeting the unique cell envelope of these bacteria. Further research, including the heterologous expression and characterization of candidate elongase enzymes and detailed quantitative analysis of VLC-BCFAs in various bacterial species, will be crucial to fully elucidate this fascinating metabolic capability.

References

The Unseen Architects of Metabolism: A Technical Guide to the Discovery and Characterization of Novel Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central hubs of metabolism, participating in a vast array of cellular processes ranging from energy production and lipid biosynthesis to protein modification and signal transduction. While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-established, a growing body of evidence suggests the existence of a diverse and largely unexplored landscape of novel acyl-CoA species. These previously uncharacterized molecules, including branched-chain, dicarboxylic, and other modified acyl-CoAs, represent a new frontier in understanding cellular regulation and disease pathogenesis. Their discovery and characterization hold immense potential for identifying novel biomarkers and therapeutic targets for a multitude of diseases, including metabolic disorders and cancer.

This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and functional characterization of novel acyl-CoAs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this exciting and rapidly evolving field.

I. Discovery of Novel Acyl-CoAs: An Analytical Toolkit

The identification of novel acyl-CoAs hinges on powerful analytical techniques capable of detecting and identifying these low-abundance and often transient molecules within complex biological matrices. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the gold standard for acyl-CoA profiling.

Untargeted Acyl-CoA Profiling using LC-MS/MS

Untargeted profiling aims to capture a comprehensive snapshot of all detectable acyl-CoA species in a sample. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are essential for this approach due to their ability to provide accurate mass measurements, which are crucial for assigning elemental compositions to unknown peaks.

A typical untargeted workflow involves:

  • Acyl-CoA Extraction: Efficient extraction is critical for preserving the integrity of these labile molecules.

  • Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry Analysis: High-resolution MS and tandem MS (MS/MS) are used to acquire accurate mass and fragmentation data.

  • Data Analysis: Putative identification of novel acyl-CoAs is achieved by matching accurate mass and fragmentation patterns to theoretical databases or by de novo spectral interpretation.

Stable Isotope Labeling for Enhanced Discovery

Stable isotope labeling techniques, such as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), can significantly aid in the discovery of novel acyl-CoAs.[1][2] By providing cells with labeled precursors (e.g., ¹³C-labeled fatty acids or ¹⁵N-labeled pantothenate, a precursor to Coenzyme A), newly synthesized acyl-CoAs will incorporate the heavy isotopes.[1][3] This creates a distinct isotopic signature that allows for their confident identification and differentiation from the unlabeled background, even for low-abundance species.[1][3]

Experimental Workflow for Novel Acyl-CoA Discovery

Discovery_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing & Identification Biological_Sample Biological Sample (Cells, Tissues) Extraction Acyl-CoA Extraction Biological_Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation HR_MS_MSMS High-Resolution MS and MS/MS LC_Separation->HR_MS_MSMS Data_Processing Data Processing & Feature Detection HR_MS_MSMS->Data_Processing Database_Matching Database Matching & Spectral Interpretation Data_Processing->Database_Matching Novel_Acyl_CoA Putative Novel Acyl-CoA Database_Matching->Novel_Acyl_CoA Characterization_Logic cluster_metabolism Metabolic Characterization cluster_interaction Interaction & Signaling Start Novel Acyl-CoA Identified Enzyme_Assays Enzymatic Assays (ACS, ACOT, ACAD) Start->Enzyme_Assays Target_ID Target Identification (ABPP, CETSA) Start->Target_ID Pathway_Mapping Metabolic Pathway Elucidation Enzyme_Assays->Pathway_Mapping Biological_Function Biological Function Established Pathway_Mapping->Biological_Function Signaling_Role Signaling Pathway Investigation Target_ID->Signaling_Role Signaling_Role->Biological_Function BCAA_Signaling BCAA Branched-Chain Amino Acid BCAT BCAT BCAA->BCAT BCKA Branched-Chain Keto Acid BCAT->BCKA BCKDH BCKDH BCKA->BCKDH Novel_BCAA_CoA Novel Branched-Chain Acyl-CoA BCKDH->Novel_BCAA_CoA AMPK AMPK Novel_BCAA_CoA->AMPK Allosteric Activation ACC ACC AMPK->ACC Inhibition Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

References

The Endogenous Presence of 16-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and theoretical framework surrounding the endogenous presence of 16-Methyldocosanoyl-CoA. While direct evidence for the natural occurrence of this specific very-long-chain branched-chain fatty acyl-CoA is not prominently documented in existing literature, this document extrapolates from established principles of fatty acid biosynthesis and metabolism to explore its potential existence, metabolic pathways, and detection methodologies. This guide is intended to serve as a foundational resource for researchers investigating novel lipids and their roles in biological systems.

Introduction: The Emerging Landscape of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central to a myriad of cellular processes, including energy metabolism, lipid synthesis, and the regulation of protein function. While the roles of common straight-chain and shorter branched-chain acyl-CoAs are well-characterized, the significance of very-long-chain branched-chain fatty acyl-CoAs (VLC-BCFA-CoAs) is an emerging area of research. This compound, the CoA ester of 16-methyldocosanoic acid, represents a C23 anteiso fatty acid derivative. Anteiso fatty acids, characterized by a methyl branch on the antepenultimate carbon, are known constituents of lipids in various organisms, particularly bacteria, and are also found in mammals.[1][2] The presence of such lipids influences membrane fluidity and may have roles in cellular signaling.

This guide will explore the theoretical basis for the endogenous synthesis of this compound, propose methodologies for its detection and quantification, and discuss its potential physiological functions based on our understanding of related lipid molecules.

Putative Biosynthesis of this compound

The endogenous synthesis of this compound would likely involve the convergence of two key metabolic pathways: the initiation of branched-chain fatty acid synthesis and the elongation of very-long-chain fatty acids.

Initiation via Branched-Chain Amino Acid Catabolism

The biosynthesis of anteiso-fatty acids is typically initiated from the catabolism of L-isoleucine.[3][4] This amino acid is converted to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.

L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 2-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) Primer BCAT BCAT BCKDH BCKDH

Caption: Initiation of anteiso-fatty acid synthesis.

Elongation to a Very-Long-Chain Fatty Acid

Following the initial priming with 2-methylbutyryl-CoA, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase complex. To reach a C23 length, the resulting long-chain anteiso-fatty acyl-CoA would need to be further elongated by a series of very-long-chain fatty acid elongase (ELOVL) enzymes.[5][6]

2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Long-Chain Anteiso-Acyl-CoA Long-Chain Anteiso-Acyl-CoA 2-Methylbutyryl-CoA->Long-Chain Anteiso-Acyl-CoA FAS (Malonyl-CoA) This compound (C23) This compound (C23) Long-Chain Anteiso-Acyl-CoA->this compound (C23) ELOVL (Malonyl-CoA)

Caption: Elongation of the anteiso-fatty acid chain.

Potential Metabolic Fates and Signaling Roles

Once synthesized, this compound could be channeled into several metabolic pathways:

  • Incorporation into Complex Lipids: It could be esterified into phospholipids, triglycerides, and wax esters, thereby influencing the properties of cellular membranes and lipid droplets.

  • Beta-oxidation: As a very-long-chain fatty acid, its catabolism would likely occur in peroxisomes, as mitochondria are generally unable to oxidize fatty acids with chain lengths greater than C22.[6]

  • Cellular Signaling: Long-chain acyl-CoAs are known to act as signaling molecules, regulating transcription factors and enzyme activities. This compound could potentially modulate nuclear receptors or other proteins involved in lipid metabolism.

This compound This compound Incorporation into\nComplex Lipids Incorporation into Complex Lipids This compound->Incorporation into\nComplex Lipids Peroxisomal\nBeta-oxidation Peroxisomal Beta-oxidation This compound->Peroxisomal\nBeta-oxidation Modulation of\nNuclear Receptors Modulation of Nuclear Receptors This compound->Modulation of\nNuclear Receptors

Caption: Potential metabolic fates of this compound.

Quantitative Data on Endogenous Presence

As of the date of this publication, there is no specific quantitative data available in the scientific literature for the endogenous concentrations of this compound in any biological matrix. Research aimed at identifying and quantifying this molecule would be a novel contribution to the field of lipidomics. The following table illustrates the type of data that would be valuable to collect.

Biological MatrixPutative Concentration Range (pmol/g tissue or pmol/mL fluid)Putative Biological Context
Adipose TissueTo be determinedPotential storage site, given the role of adipose in branched-chain fatty acid synthesis.
BrainTo be determinedVery-long-chain fatty acids are enriched in neural tissues.
LiverTo be determinedCentral organ for lipid metabolism and modification.
PlasmaTo be determinedTransport and systemic distribution.
Skin (Sebum)To be determinedKnown to contain a variety of branched-chain fatty acids.

Experimental Protocols for Detection and Quantification

The detection and quantification of a novel, low-abundance lipid like this compound requires highly sensitive and specific analytical techniques. The following outlines a generalized workflow for this purpose.

Sample Preparation and Lipid Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer.

  • Lipid Extraction: Perform a biphasic liquid-liquid extraction using a solvent system such as chloroform:methanol:water (e.g., Bligh-Dyer or Folch method).

  • Acyl-CoA Extraction: For direct analysis of the CoA ester, specialized solid-phase extraction (SPE) protocols are required to enrich for acyl-CoAs and remove interfering lipids.

Hydrolysis and Derivatization for Fatty Acid Analysis

For indirect quantification via the fatty acid, the acyl-CoA must be hydrolyzed.

  • Alkaline Hydrolysis: Treat the lipid extract with a strong base (e.g., NaOH or KOH in methanol) to release the fatty acid from its CoA ester and other complex lipids.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acid to a volatile ester (e.g., a methyl ester using BF3-methanol) for gas chromatography analysis, or to a derivative suitable for liquid chromatography-mass spectrometry.

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of fatty acid methyl esters. The mass spectrum of the 16-methyldocosanoic acid methyl ester would provide a unique fragmentation pattern for identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for the direct analysis of intact acyl-CoAs and for sensitive quantification of derivatized fatty acids. Multiple reaction monitoring (MRM) can be used for high specificity and sensitivity.

cluster_0 Sample Preparation cluster_1 Analysis Tissue Sample Tissue Sample Lipid Extraction Lipid Extraction Tissue Sample->Lipid Extraction Hydrolysis (optional) Hydrolysis (optional) Lipid Extraction->Hydrolysis (optional) Derivatization Derivatization Hydrolysis (optional)->Derivatization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

While the endogenous presence of this compound remains to be definitively established, the biochemical pathways for its synthesis exist in mammals. Its discovery would open new avenues of research into the roles of very-long-chain branched-chain fatty acids in health and disease. Future research should focus on:

  • Targeted lipidomics studies in various tissues to search for 16-methyldocosanoic acid and its CoA ester.

  • In vitro studies using purified elongase enzymes to determine their activity towards C21 anteiso-acyl-CoA substrates.

  • Functional studies to elucidate the impact of this and related fatty acids on membrane properties and cellular signaling cascades.

This technical guide provides a theoretical framework and practical considerations to stimulate and guide future investigations into this intriguing class of molecules. The exploration of novel lipids like this compound is crucial for expanding our understanding of the complex lipidome and its implications for human physiology and pathology.

References

16-Methyldocosanoyl-CoA as a Potential Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and explores its potential as a biomarker. While direct research on this specific molecule is limited, this document extrapolates from the established knowledge of related lipid classes, including branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs), to provide a foundational understanding for researchers. This guide covers the putative metabolic pathways, potential clinical significance, and detailed experimental protocols for the analysis of this compound. The information presented herein is intended to serve as a resource for stimulating and guiding future research into this novel molecule and its prospective role in diagnostics and drug development.

Introduction to this compound

This compound is a C23 saturated fatty acyl-CoA with a methyl branch at the 16th carbon position. Structurally, it belongs to the class of monomethyl branched-chain fatty acids (mmBCFAs) and, due to its 23-carbon chain length, is also classified as a very-long-chain fatty acid (VLCFA).[1] BCFAs are known to be important components of bacterial membranes and can be found in the human diet, particularly in dairy and meat products.[2] They play roles in maintaining membrane fluidity and have been implicated in various physiological and pathological processes.[3][4] VLCFAs are critical for several biological functions, including the formation of sphingolipids and maintaining the integrity of myelin in the nervous system.[5][6]

The CoA (Coenzyme A) thioester form indicates that the fatty acid is activated and can enter various metabolic pathways, such as β-oxidation for energy production or elongation to form even longer fatty acids.[7][8] The unique structure of this compound, combining both branched-chain and very-long-chain features, suggests it may have specific biological roles and that its dysregulation could be indicative of certain metabolic disorders.

Putative Metabolic Pathways

While the precise metabolic pathways involving this compound have not been explicitly elucidated, they can be inferred from the known metabolism of BCFAs and VLCFAs.

Biosynthesis

The synthesis of a C23 branched-chain fatty acid likely involves the elongation of a shorter-chain branched fatty acid precursor. The fatty acid elongation process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions catalyzed by a complex of enzymes, with the fatty acid elongases (ELOVLs) being the key determinants of substrate specificity.[5][6] For a methyl group at an even-numbered carbon (position 16), the precursor could be derived from the elongation of a shorter anteiso-BCFA.

Biosynthesis_of_16_Methyldocosanoyl_CoA cluster_ER Endoplasmic Reticulum precursor Shorter Branched-Chain Acyl-CoA elongation_cycle Fatty Acid Elongation Cycle (ELOVL, KAR, HCD, TECR) precursor->elongation_cycle c21_bcfa C21 Branched-Chain Acyl-CoA elongation_cycle->c21_bcfa free_fa 16-Methyldocosanoic Acid elongation_cycle->free_fa malonyl_coa Malonyl-CoA malonyl_coa->elongation_cycle + 2 Carbons c21_bcfa->elongation_cycle c23_bcfa This compound (C23 Branched-Chain Acyl-CoA) activation Acyl-CoA Synthetase activation->c23_bcfa free_fa->activation coash_atp CoA + ATP coash_atp->activation

Caption: Proposed biosynthesis of this compound via fatty acid elongation.

Catabolism: Peroxisomal β-Oxidation

The degradation of both VLCFAs and BCFAs primarily occurs in peroxisomes.[5] The methyl branch in this compound would likely necessitate an initial α-oxidation step if the branch were near the carboxyl end, but given its position at C16, it is more likely to undergo several cycles of β-oxidation before the branch point is reached, at which point other enzymatic machinery would be required. The accumulation of such unusual fatty acids is a hallmark of peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome.[2]

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome c23_bcfa This compound beta_oxidation β-Oxidation Cycle (ACOX1, D-bifunctional protein, Thiolase) c23_bcfa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa - 2 Carbons shorter_bcfa Shorter Branched-Chain Acyl-CoA beta_oxidation->shorter_bcfa mitochondria Further oxidation in Mitochondria acetyl_coa->mitochondria shorter_bcfa->beta_oxidation shorter_bcfa->mitochondria

Caption: Putative catabolism of this compound via peroxisomal β-oxidation.

Potential as a Biomarker

The presence and concentration of this compound could serve as a biomarker for several inborn errors of metabolism.

  • Peroxisomal Biogenesis Disorders (PBDs): In conditions like Zellweger spectrum disorders, the impairment of peroxisome function leads to the accumulation of VLCFAs and BCFAs in plasma and tissues.[2] Elevated levels of this compound could be a specific indicator of such disorders.

  • Disorders of Fatty Acid Elongation: Mutations in the ELOVL family of enzymes could potentially lead to alterations in the fatty acid profile, including the levels of specific VLCFAs like 16-Methyldocosanoic acid and its CoA ester.[5][6]

  • Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): This disorder affects the oxidation of fatty acids and some amino acids.[9][10][11] The accumulation of various acyl-CoA species is a characteristic feature, and this compound could be one such accumulating metabolite.

Signaling Pathway Involvement

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[12] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. The binding of a ligand like this compound could activate PPARα, leading to the upregulation of enzymes required for its own degradation, representing a feedback regulatory mechanism.

PPARa_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus bcfa_coa This compound ppara PPARα bcfa_coa->ppara Binds and Activates ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr pxre Peroxisome Proliferator Response Element (PPRE) ppara_rxr->pxre Binds to gene_transcription Target Gene Transcription (e.g., ACOX1) pxre->gene_transcription Induces

Caption: Potential activation of PPARα signaling by this compound.

Experimental Protocols

The analysis of acyl-CoA species is challenging due to their low abundance and instability. The most common and sensitive method for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues (e.g., liver, muscle) should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For extraction, frozen tissue is homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid peroxidation.

  • Liquid-Liquid Extraction: A common method is a modified Bligh-Dyer extraction.

    • To the tissue homogenate, add a 2:1 (v/v) mixture of methanol (B129727):chloroform (B151607).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases. Acyl-CoAs will be in the aqueous/interface layer.

  • Solid-Phase Extraction (SPE): For cleaner samples, the aqueous phase can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation in the collision cell.

      • Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound (C44H80N7O17P3S) would be approximately 1112.46.

      • Product Ion (Q3): A characteristic product ion for acyl-CoAs results from the cleavage of the phosphodiester bond, yielding a fragment with m/z around 428.

Experimental_Workflow sample Tissue/Cell Sample homogenization Homogenization sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction lc LC Separation (Reversed-Phase C18) extraction->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis

References

The Enzymatic Architecture of Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain. Predominantly found in bacteria, they are also present in various organisms, including mammals, where they play crucial roles in maintaining membrane fluidity, cellular signaling, and metabolism. The enzymatic synthesis of BCFAs is a complex and highly regulated process involving a series of specialized enzymes. This technical guide provides an in-depth exploration of the core enzymatic pathways, key molecular players, and experimental methodologies central to understanding and manipulating BCFA biosynthesis.

Core Biosynthetic Pathways

The synthesis of BCFAs primarily diverges from straight-chain fatty acid synthesis at the initial priming step. Two main pathways are recognized, distinguished by the origin of the branched-chain starter unit.

α-Keto Acid Priming Pathway

This is the principal pathway for the synthesis of iso- and anteiso-BCFAs, which are characterized by a methyl branch at the penultimate (n-2) or antepenultimate (n-3) carbon, respectively. The process begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

The key enzymatic steps are:

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from the BCAA to an α-keto acid, typically α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA).

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly, catalyzes the irreversible oxidative decarboxylation of the BCKA to form a branched-chain acyl-CoA primer.[1][2]

    • α-ketoisovalerate (from valine) yields isobutyryl-CoA (primer for iso-even-numbered BCFAs).

    • α-ketoisocaproate (from leucine) yields isovaleryl-CoA (primer for iso-odd-numbered BCFAs).

    • α-keto-β-methylvalerate (from isoleucine) yields 2-methylbutyryl-CoA (primer for anteiso-odd-numbered BCFAs).[3]

  • Elongation: The resulting branched-chain acyl-CoA serves as a primer for the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to elongate the fatty acid chain.[3][4]

BCAA_to_BCFA_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_Primer Branched-Chain Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids BCAA Valine / Leucine / Isoleucine BCKA α-Ketoisovalerate / α-Ketoisocaproate / α-Keto-β-methylvalerate BCAA->BCKA BCAT Primer Isobutyryl-CoA / Isovaleryl-CoA / 2-Methylbutyryl-CoA BCKA->Primer BCKDH Complex BCFA iso- and anteiso-BCFAs Primer->BCFA Fatty Acid Synthase (FAS) + Malonyl-CoA

Caption: α-Keto Acid Priming Pathway for BCFA Synthesis.
Methylmalonyl-CoA Incorporation Pathway

This pathway leads to the formation of mid-chain methyl-branched fatty acids. In this mechanism, the promiscuity of fatty acid synthase (FASN) allows for the incorporation of methylmalonyl-CoA instead of the usual malonyl-CoA as an extender unit during elongation.[5][6] This results in a methyl branch on an even-numbered carbon atom of the fatty acid chain.[5] The cytosolic enzyme ECHDC1 has been identified as a metabolite repair enzyme that degrades methylmalonyl-CoA, thereby limiting the synthesis of these types of BCFAs.[5][6]

Methylmalonyl_CoA_Pathway cluster_Inputs Substrates cluster_FAS Elongation cluster_Outputs Products AcetylCoA Acetyl-CoA (Primer) FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Primary Extender MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Alternative Extender SCFA Straight-Chain Fatty Acids FAS->SCFA BCFA Mid-chain Methyl-Branched Fatty Acids FAS->BCFA

Caption: Methylmalonyl-CoA Incorporation Pathway.

Key Enzymes and Their Properties

A detailed understanding of the enzymes involved in BCFA synthesis is critical for both research and potential therapeutic applications.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a mitochondrial multi-enzyme complex that plays a pivotal role in the catabolism of BCAAs, producing the necessary primers for BCFA synthesis.[1][2] It is composed of three catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoamide (B1198117) acyltransferase), and E3 (a dihydrolipoamide dehydrogenase).[1][7] The activity of this complex is a critical control point in the production of iso- and anteiso-BCFAs. In bacteria, this enzyme is directly involved in the synthesis of branched, long-chain fatty acids.[1]

Fatty Acid Synthase (FASN)

FASN is a multi-domain enzyme that catalyzes the synthesis of fatty acids.[8] While its primary role is the synthesis of straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as an extender, FASN exhibits substrate promiscuity.[5][6] This promiscuity allows it to utilize branched-chain acyl-CoAs as primers and methylmalonyl-CoA as an extender unit, leading to the synthesis of BCFAs.[4][5] However, the efficiency of utilizing these alternative substrates is significantly lower than with its canonical substrates.[9][10]

Acetyl-CoA Carboxylase (ACC)

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for fatty acid synthesis.[11][12] Promiscuous reactions catalyzed by ACC on substrates like butyryl-CoA and propionyl-CoA can lead to the formation of ethylmalonyl-CoA and methylmalonyl-CoA, respectively, which can then be incorporated into fatty acids by FASN.[5]

Quantitative Data on Enzymatic Activity

The efficiency of BCFA synthesis is highly dependent on the kinetic parameters of the involved enzymes.

EnzymeSubstrate(s)Relative Activity/ObservationOrganism/System
Fatty Acid Synthase (rat liver)50 µM malonyl-CoA100% (normalized)In vitro
Fatty Acid Synthase (rat liver)50 µM malonyl-CoA + 50 µM methylmalonyl-CoA~50% inhibition of NADPH consumptionIn vitro
Fatty Acid Synthase (rat liver)50 µM malonyl-CoA + 500 µM ethylmalonyl-CoA~50% inhibition of NADPH consumptionIn vitro
Fatty Acid Synthase (murine)methylmalonyl-CoA vs. malonyl-CoATurnover number for BCFA synthesis is 150 times lower than for straight-chain fatty acid synthesis.[10]In vitro
BCKDHBranched-chain α-keto acidsActivity is much higher with branched-chain substrates than with straight-chain substrates.[3]Bacillus species

Experimental Protocols

The study of BCFA synthesis employs a range of biochemical and analytical techniques.

In Vitro Fatty Acid Synthase Activity Assay

This protocol measures the activity of purified FASN by monitoring the consumption of NADPH, a required cofactor for the fatty acid elongation cycle.

Objective: To determine the activity of FASN with different substrates (e.g., malonyl-CoA, methylmalonyl-CoA).

Materials:

  • Purified FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • Ethylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and dithiothreitol)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, acetyl-CoA, and NADPH.

  • Initiate the reaction by adding a known concentration of purified FASN.

  • Add the extender substrate (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) at the desired concentration.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption to determine enzyme activity.

  • For inhibition studies, include varying concentrations of methylmalonyl-CoA or ethylmalonyl-CoA in the presence of a fixed concentration of malonyl-CoA.[5]

FASN_Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis Mix Prepare Reaction Mix: Buffer, Acetyl-CoA, NADPH Add_FASN Add Purified FASN Mix->Add_FASN Add_Substrate Add Extender Substrate (Malonyl-CoA, etc.) Add_FASN->Add_Substrate Monitor Monitor NADPH Consumption (Absorbance at 340 nm) Add_Substrate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: Workflow for In Vitro FASN Activity Assay.
Analysis of Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying the fatty acid composition of a biological sample.

Objective: To determine the relative abundance of different BCFAs and straight-chain fatty acids.

Materials:

  • Biological sample (e.g., cells, tissue)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Transesterification reagent (e.g., methanolic HCl or BF3-methanol) to convert fatty acids to fatty acid methyl esters (FAMEs)

  • Internal standard (e.g., a fatty acid not present in the sample)

  • GC-MS system with an appropriate column

Procedure:

  • Lipid Extraction: Homogenize the biological sample and extract the total lipids using a suitable solvent system.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to volatile FAMEs using a transesterification reagent.

  • GC-MS Analysis: Inject the FAMEs onto the GC-MS. The different FAMEs will separate based on their boiling points and polarity on the GC column and will be identified based on their mass spectra.

  • Quantification: Quantify the individual FAMEs by comparing their peak areas to that of the internal standard.[4][5]

Stable Isotope Tracing of BCFA Synthesis

This powerful technique allows for the elucidation of biosynthetic pathways by tracking the incorporation of labeled precursors into final products.

Objective: To trace the metabolic fate of BCAAs or other precursors into BCFAs.

Materials:

  • Cell culture or model organism

  • Stable isotope-labeled precursor (e.g., [U-¹³C₅]valine, [U-¹³C₆]leucine)

  • Culture medium

  • GC-MS or LC-MS/MS system

Procedure:

  • Culture cells or raise organisms in a medium containing the stable isotope-labeled precursor for a defined period.

  • Harvest the cells or tissues and extract the lipids.

  • Prepare FAMEs as described in the GC-MS protocol.

  • Analyze the FAMEs by GC-MS or LC-MS/MS.

  • Determine the mass isotopologue distribution for the BCFAs of interest. The mass shift in the BCFAs compared to unlabeled controls will reveal the incorporation of the labeled precursor and confirm the biosynthetic pathway.[4]

Conclusion

The enzymatic synthesis of branched-chain fatty acids is a fascinating area of lipid biochemistry with implications for bacterial physiology, human health, and industrial applications. A thorough understanding of the key enzymes, their kinetics, and the underlying biosynthetic pathways is essential for researchers and professionals in drug development and metabolic engineering. The methodologies outlined in this guide provide a robust framework for investigating and manipulating BCFA production, paving the way for future discoveries and innovations in this field.

References

Methodological & Application

Application Note: Quantitative Analysis of 16-Methyldocosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 16-Methyldocosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a very-long-chain branched fatty acyl-CoA, and its study is pertinent to research in lipid metabolism, membrane biology, and certain metabolic disorders. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3] This document also presents a generalized overview of the metabolic context of branched-chain fatty acids.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[4] Very-long-chain fatty acids (VLCFAs), defined as those with more than 20 carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids like sphingolipids and glycerophospholipids, where they contribute to the structural integrity and fluidity of cell membranes.[1][5][6] The metabolism of VLCFAs and BCFAs is distinct from that of more common long-chain fatty acids and often involves peroxisomal and endoplasmic reticulum pathways.[7] Dysregulation in the metabolism of these lipids has been linked to several inherited diseases.[2][8]

This compound is a specific very-long-chain branched fatty acyl-CoA. Its analysis presents challenges due to its low endogenous concentrations and potential for instability. LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification.[3] This application note outlines a robust method for researchers investigating the roles of such unique lipid species in health and disease.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Biological sample (e.g., ~50-100 mg of tissue or 1x10^7 cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol (B129727)

  • Chloroform

  • SPE columns (e.g., C18)

  • LC-MS grade water, acetonitrile (B52724), and ammonium (B1175870) hydroxide

Procedure:

  • Homogenize the tissue sample or cell pellet in ice-cold extraction buffer containing the internal standard.

  • Perform a liquid-liquid extraction by adding petroleum ether to remove nonpolar lipids. Vortex and centrifuge at low speed (e.g., 100 x g for 1 min) to separate the phases. Discard the upper organic phase. Repeat this wash step twice.[5]

  • To the remaining aqueous/isopropanol phase, add saturated (NH4)2SO4, followed by a 2:1 mixture of methanol:chloroform. Vortex thoroughly and allow to stand at room temperature for 20 minutes to precipitate proteins and extract the acyl-CoAs.[5]

  • Centrifuge at high speed (e.g., 21,000 x g for 2 min) to pellet the precipitate.

  • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a minimal volume of a solvent compatible with the SPE column loading conditions (e.g., 10% acetonitrile in water).

  • Condition the SPE column with methanol followed by water.

  • Load the reconstituted sample onto the SPE column.

  • Wash the column with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove salts and other polar impurities.

  • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% acetonitrile in water with 0.1% ammonium hydroxide).

  • Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Note: An alkaline mobile phase is often preferred for the separation of long-chain acyl-CoAs to improve peak shape.[1][2]

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 275 °C

  • Collision Gas: Argon at 1.5 mTorr

  • MRM Transitions:

    • The precursor ion ([M+H]+) for an acyl-CoA is its molecular weight plus a proton.

    • A characteristic fragmentation for acyl-CoAs in positive ion mode is the neutral loss of a 507 Da fragment from the CoA moiety.[1][3][9][10]

Calculated MRM Transition for this compound:

  • Molecular Formula: C44H80N7O17P3S

  • Molecular Weight (Monoisotopic): 1123.45 Da

  • Precursor Ion ([M+H]+): m/z 1124.5

  • Product Ion ([M+H - 507]+): m/z 617.5

Data Presentation

Quantitative performance of the method should be evaluated by generating a calibration curve with a series of standards and quality control samples. The following table presents representative data for the analysis of long-chain acyl-CoAs, which can be expected for the analysis of this compound.

ParameterThis compound (Expected)C17:0-CoA (Internal Standard)
MRM Transition (m/z) 1124.5 → 617.51034.4 → 527.4
Linear Range 0.1 - 20 pmol-
Correlation Coefficient (r²) > 0.995-
Intra-run Precision (%CV) < 5%-
Inter-run Precision (%CV) < 15%-
Accuracy (%) 90 - 110%-
Limit of Quantitation (LOQ) ~10 fmol on column-

This data is representative and based on published methods for similar long-chain acyl-CoAs.[1][8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction (Petroleum Ether) homogenization->extraction precipitation Protein Precipitation (Methanol:Chloroform) extraction->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Generalized Branched-Chain Fatty Acid Metabolism Pathway

G cluster_synthesis Synthesis & Activation cluster_fates Metabolic Fates bcaa Branched-Chain Amino Acids (e.g., Valine) bcfa_synth Branched-Chain Fatty Acid Synthesis bcaa->bcfa_synth bcfa 16-Methyldocosanoic Acid bcfa_synth->bcfa activation Acyl-CoA Synthetase (ER/Peroxisome) bcfa->activation target This compound activation->target lipids Incorporation into Complex Lipids (Sphingolipids, etc.) target->lipids beta_ox Peroxisomal β-oxidation target->beta_ox signaling Lipid Signaling (Potential) target->signaling

Caption: Simplified metabolic pathway of a branched-chain fatty acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound. This protocol, from sample preparation to data acquisition, is designed to support research into the roles of very-long-chain and branched-chain fatty acids in various biological systems. The provided workflows and pathway diagrams offer a clear overview of the experimental process and the metabolic context of the analyte, serving as a valuable resource for researchers in lipidomics and metabolic disease.

References

Application Note: Quantitative Profiling of Long-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal metabolic intermediates, functioning as substrates for energy production through β-oxidation, building blocks for complex lipids, and as signaling molecules that regulate various cellular processes.[1][2] The concentration and composition of the intracellular LC-CoA pool are tightly regulated, and dysregulation is implicated in various metabolic diseases, including type 2 diabetes and insulin (B600854) resistance.[3][4] Consequently, the accurate quantification of specific LC-CoA species is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.

This document provides a detailed protocol for the robust extraction and sensitive quantification of LCoAs from tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The methodology involves the homogenization of tissue, followed by a liquid-liquid or solid-phase extraction (SPE) to isolate LCoAs while removing interfering substances like complex lipids.[5][6] The extracted LCoAs are then separated using reversed-phase chromatography and quantified by a triple quadrupole mass spectrometer, often operating in positive electrospray ionization (ESI) mode.[4] Quantification is achieved using selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[3] An internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is used to ensure accuracy and correct for extraction variability.

Signaling and Metabolic Roles of Long-Chain Acyl-CoAs

LCoAs are not merely metabolic intermediates but also key signaling molecules that influence gene expression and cellular function.[7] For instance, in the regulation of insulin secretion, an increase in glucose metabolism leads to a rise in cytosolic malonyl-CoA. This inhibits carnitine palmitoyltransferase 1 (CPT-1), reducing fatty acid oxidation and thereby increasing the cytosolic pool of LCoAs.[8] These LCoAs can then signal, either directly or through esterification into other lipid species, to augment insulin release.[8] This highlights the importance of LCoAs as a critical link between glucose and lipid metabolism.

signaling_pathway cluster_glucose Glucose Metabolism cluster_lipid Lipid Metabolism & Signaling Glucose Glucose MalonylCoA Malonyl-CoA Glucose->MalonylCoA anaplerosis CPT1 CPT-1 MalonylCoA->CPT1 inhibits FattyAcids Fatty Acids LCCoA Long-Chain Acyl-CoAs FattyAcids->LCCoA Acyl-CoA Synthetase LipidSignaling Lipid Signaling (Esterification, Acylation) LCCoA->LipidSignaling BetaOx β-Oxidation LCCoA->BetaOx Insulin Insulin Secretion LipidSignaling->Insulin augments CPT1->BetaOx

Figure 1. Malonyl-CoA/LC-CoA signaling pathway in insulin secretion.

Experimental Workflow

The overall experimental process for the quantitative profiling of LCoAs is outlined below. The workflow is designed for high reproducibility and sensitivity, starting from tissue collection through to final data analysis.

experimental_workflow Tissue Tissue Sample (~40 mg) Homogenize Homogenization (e.g., in KH2PO4 buffer) Tissue->Homogenize Extract Acyl-CoA Extraction (e.g., Acetonitrile/Isopropanol) Homogenize->Extract Add Internal Standard (e.g., C17:0-CoA) Purify Solid-Phase Extraction (e.g., C18 column) Extract->Purify Analyze UPLC-MS/MS Analysis (SRM Mode) Purify->Analyze Quantify Data Processing & Quantification Analyze->Quantify

Figure 2. Experimental workflow for LC-CoA quantification.

Detailed Experimental Protocols

Protocol 1: Tissue Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods that demonstrate high recovery and reproducibility.[5][9]

Materials:

  • Frozen tissue (~40 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol (B129727):water (1:1)

  • Glass homogenizer

  • Centrifuge capable of 4°C and >12,000 x g

  • Solid-Phase Extraction (SPE) C18 columns

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 500 µL of ice-cold KH2PO4 buffer and homogenize thoroughly on ice.

  • Add the internal standard solution to the homogenate to achieve a final concentration appropriate for the expected physiological range of LCoAs.

  • Add 1 mL of 2-propanol, vortex, and then add 2 mL of ACN. Homogenize again.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. This supernatant contains the extracted LCoAs.

  • For further purification, condition an SPE C18 column with methanol followed by water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 5% methanol to remove polar impurities.

  • Elute the LCoAs with a solution of methanol/acetonitrile (10/90, v/v).[10]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification

This protocol uses a reversed-phase UPLC system coupled to a triple quadrupole mass spectrometer.[3][4]

Instrumentation & Columns:

  • UPLC System (e.g., Waters Acquity)

  • Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)

LC Conditions:

  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (e.g., 15 mM, pH 10.5)[4][11]

  • Mobile Phase B: Acetonitrile with ammonium hydroxide

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to resolve different LC-CoA species. A typical run time is 5-10 minutes.[3]

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV[3]

  • Source Temperature: 150°C

  • Desolvation Temperature: 400-500°C

  • Detection Mode: Selected Reaction Monitoring (SRM). Monitor the precursor [M+H]+ ion and a specific product ion for each LC-CoA. A common fragmentation is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[12]

Data Presentation and Quantitative Summary

Calibration curves are generated by analyzing known concentrations of LC-CoA standards. The concentration of each LC-CoA species in the tissue sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Table 1: Example LC-MS/MS Parameters for Selected Long-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1004.6497.140
Stearoyl-CoA (C18:0)1032.6497.140
Oleoyl-CoA (C18:1)1030.6497.140
Linoleoyl-CoA (C18:2)1028.6497.140
Heptadecanoyl-CoA (C17:0-IS)1018.6497.140

Note: Precursor and product ions may vary slightly based on instrumentation and adduct formation. The product ion often corresponds to the fatty acyl-pantetheine fragment after neutral loss of 507 Da.[12]

Table 2: Method Validation Summary (Illustrative Data)

This table summarizes typical performance characteristics of a validated LC-MS/MS method for LC-CoA quantification.[4][12]

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Recovery (%) 75 ± 572 ± 678 ± 4
Linear Range (pmol) 0.1 - 500.1 - 500.1 - 50
Limit of Detection (LOD, fmol) 2.52.82.2
Intra-day Precision (%RSD) 3.54.13.8
Inter-day Precision (%RSD) 6.27.56.8
Accuracy (%) 95.2 - 108.594.8 - 110.196.0 - 107.3

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Signal Poor extraction efficiency.Optimize homogenization and extraction solvents. Ensure pH is controlled. Use of acyl-CoA binding proteins can improve recovery.[9]
Degradation of LCoAs.Keep samples on ice or at 4°C at all times. Process samples quickly.
Poor Peak Shape Column contamination or degradation.Implement a column wash step between injections, potentially with a weak acid.[13]
Inappropriate mobile phase.Ensure mobile phase pH is optimal for analyte stability and ionization.
High Variability Inconsistent sample preparation.Ensure accurate pipetting, especially of the internal standard.
Matrix effects.Use SPE or other cleanup steps to remove interfering matrix components.

References

Application Notes and Protocols for the Synthesis and Research Use of 16-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyldocosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-CoA. Such molecules are crucial signaling and metabolic entities within cellular biology. As research into lipidomics and metabolic diseases expands, the need for well-characterized synthetic standards and research tools like this compound becomes increasingly vital. These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of this compound, along with detailed protocols for its application in studying relevant biological pathways, specifically Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling.

Chemical Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the branched-chain fatty acid, 16-methyldocosanoic acid, is synthesized. Subsequently, this fatty acid is activated and coupled with Coenzyme A.

Part 1: Synthesis of 16-Methyldocosanoic Acid

A plausible synthetic route for 16-methyldocosanoic acid involves a Grignard coupling reaction followed by oxidation.

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

    • Add a solution of 1-bromohexadecane (B154569) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining 1-bromohexadecane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the hexadecylmagnesium bromide.

  • Coupling Reaction:

    • In a separate flask, dissolve 6-bromo-1-hexene (B1265582) in anhydrous diethyl ether and cool to 0°C.

    • Add the prepared Grignard reagent dropwise to the solution of 6-bromo-1-hexene at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 22-methyl-1-docosene.

  • Oxidation to Carboxylic Acid:

    • Dissolve the 22-methyl-1-docosene in a mixture of acetone (B3395972) and water.

    • Add potassium permanganate (B83412) portion-wise to the stirred solution, maintaining the temperature below 40°C.

    • After the addition is complete, stir the mixture at room temperature for 4 hours.

    • Quench the reaction with a saturated solution of sodium bisulfite.

    • Acidify the mixture with hydrochloric acid and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 16-methyldocosanoic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Part 2: Synthesis of this compound

The conversion of the synthesized fatty acid to its CoA ester can be achieved by activating the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with Coenzyme A.

Experimental Protocol:

  • Activation of 16-Methyldocosanoic Acid:

    • Dissolve the purified 16-methyldocosanoic acid in anhydrous dichloromethane (B109758) under an argon atmosphere.

    • Add oxalyl chloride dropwise to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 16-methyldocosanoyl chloride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate, pH 8.0-8.5).

    • Cool the Coenzyme A solution to 0°C.

    • Add a solution of the crude 16-methyldocsanoyl chloride in a minimal amount of an organic solvent (e.g., tetrahydrofuran) dropwise to the stirred Coenzyme A solution.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a dilute sodium hydroxide (B78521) solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

Purification and Characterization

Purification:

  • The crude this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.

  • A gradient elution system with solvents such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is typically employed.

  • Fractions containing the product are collected, pooled, and lyophilized to yield the purified this compound.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The presence of characteristic signals for the CoA moiety and the branched fatty acyl chain will confirm the successful synthesis.

Analysis Expected Results
Mass Spec (ESI-MS) [M-H]⁻ ion corresponding to the calculated molecular weight.
¹H NMR Characteristic peaks for the adenine, ribose, pyrophosphate, and pantothenate moieties of CoA, along with signals corresponding to the methyl, methylene, and methine protons of the 16-methyldocosanoyl chain.[1][2]
¹³C NMR Resonances corresponding to the carbonyl carbon of the thioester, as well as the carbons of the CoA and the branched fatty acyl chain.[3][4]
Purity (HPLC) >95%
Synthesis Step Parameter Typical Value
Grignard Coupling Yield60-70%
Oxidation Yield70-80%
Acyl-CoA Synthesis Yield50-60%
Overall Yield 25-40%

Application in Biological Research

PPARα Activation Assay

Branched-chain fatty acids are known to be endogenous ligands for PPARα, a nuclear receptor that plays a key role in lipid metabolism. The following protocol describes a luciferase reporter assay to assess the activation of PPARα by this compound.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.[5][6]

  • Treatment with this compound:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the this compound in cell culture media.

    • Replace the media in the transfected wells with the media containing different concentrations of this compound. Include a vehicle control.

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Parameter Description Example Value
Cell Line Human Embryonic Kidney or HepatomaHEK293T / HepG2
Plasmids PPARα expression, PPRE-luciferase, Renilla luciferase-
Treatment Concentration Range of this compound0.1 - 100 µM
Incubation Time 24 hours
Positive Control Known PPARα agonistFenofibrate (10 µM)
Readout Fold induction of luciferase activity-
TLR4/NF-κB Signaling Pathway Assay

Some fatty acids can modulate inflammatory responses through pathways like the TLR4/NF-κB signaling cascade. This protocol outlines a luciferase reporter assay to investigate the effect of this compound on NF-κB activation.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a cell line expressing TLR4 (e.g., HEK293-TLR4 or a macrophage cell line like RAW 264.7).

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[7][8][9][10]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration known to induce a robust NF-κB response. Include unstimulated and vehicle-treated controls.

    • Incubate for an additional 6-24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay as described in the PPARα protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Determine the effect of this compound on NF-κB activation by comparing the normalized luciferase activity in the presence and absence of the compound, both with and without LPS stimulation.

Parameter Description Example Value
Cell Line TLR4-expressing cell lineHEK293-TLR4 / RAW 264.7
Plasmids NF-κB luciferase reporter, Renilla luciferase-
Pre-treatment Time 2 hours
Stimulant TLR4 agonistLPS (100 ng/mL)
Treatment Concentration Range of this compound0.1 - 100 µM
Incubation Time 6 hours
Readout Fold change in luciferase activity-

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 16-Methyldocosanoic Acid cluster_part2 Part 2: Synthesis of this compound 1-Bromohexadecane 1-Bromohexadecane Grignard_Reagent Grignard_Reagent 1-Bromohexadecane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Coupling_Product 22-Methyl-1-docosene Grignard_Reagent->Coupling_Product 6-Bromo-1-hexene 6-Bromo-1-hexene 6-Bromo-1-hexene->Coupling_Product Fatty_Acid 16-Methyldocosanoic Acid Coupling_Product->Fatty_Acid KMnO4 KMnO4 KMnO4->Fatty_Acid Fatty_Acid_p2 16-Methyldocosanoic Acid Acyl_Chloride 16-Methyldocosanoyl Chloride Fatty_Acid_p2->Acyl_Chloride Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Acyl_Chloride Final_Product This compound Acyl_Chloride->Final_Product Coenzyme_A Coenzyme_A Coenzyme_A->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

PPARa_Signaling Ligand This compound PPARa PPARα Ligand->PPARa Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression

Caption: PPARα signaling pathway activation by a ligand.

TLR4_Signaling cluster_nucleus Ligand LPS TLR4 TLR4 Ligand->TLR4 Modulator This compound Modulator->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nucleus Nucleus Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression

Caption: TLR4/NF-κB signaling pathway and potential modulation.

References

Application Notes and Protocols for Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are essential thioester intermediates in cellular metabolism, playing pivotal roles in the biosynthesis of complex lipids, energy production through fatty acid oxidation, and various signaling pathways.[1][2] The accurate measurement of cellular acyl-CoA pools is critical for researchers, scientists, and drug development professionals seeking to understand metabolic regulation in health and disease. However, the analysis of these molecules is challenging due to their low abundance, inherent instability in aqueous solutions, and susceptibility to enzymatic degradation.[1][2][3]

This document provides detailed protocols for the extraction of short-, medium-, and long-chain acyl-CoAs from cultured mammalian cells and tissues. The methods described are designed to ensure high recovery rates and sample stability, making them suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2]

Data Presentation: Acyl-CoA Abundance and Extraction Efficiency

Quantitative analysis of acyl-CoAs is crucial for comparative studies. The following tables summarize reported data on acyl-CoA abundance in various cell lines and the recovery efficiency of different extraction protocols.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

This table provides a comparative overview of acyl-CoA pool sizes reported in the literature. Note that variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein) can affect direct comparability.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~4.5~1
C18:1-CoA-~15~2.5

Table 2: Reported Recovery Rates for Acyl-CoA Extraction from Tissue

The choice of extraction methodology significantly impacts the recovery of acyl-CoAs. This table summarizes the efficiency of different protocols for tissue samples.

Extraction MethodTissue TypeRecovery RateReference
Homogenization, Organic Extraction & Solid-Phase Extraction (SPE)Rat Heart, Kidney, Muscle70-80%[4]
Acetonitrile/2-Propanol Extraction & SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat Liver83-90%[5]

Experimental Protocols

Two primary protocols are detailed below: a liquid-liquid extraction method for cultured cells and a more rigorous solid-phase extraction (SPE) method for tissues, which enhances purity and recovery.[6]

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

A. Materials

  • Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Methanol (B129727) (LC-MS grade), pre-chilled to -20°C

    • Internal standards (e.g., C17-CoA or a mix of stable isotope-labeled acyl-CoAs)[7][8]

    • Reconstitution Solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or 5% (w/v) 5-sulfosalicylic acid.[1][8]

  • Equipment:

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge (capable of 15,000 x g at 4°C)

    • 1.5 mL or 2 mL microcentrifuge tubes

    • Vacuum concentrator or nitrogen evaporator

B. Workflow Diagram

G cluster_workflow Workflow for Acyl-CoA Extraction from Cultured Cells Harvest 1. Cell Harvesting Wash 2. Wash with Ice-Cold PBS Harvest->Wash Lyse 3. Lysis & Extraction (Cold Methanol + Internal Standard) Wash->Lyse Centrifuge 4. Centrifugation (15,000 x g, 10 min, 4°C) Lyse->Centrifuge Collect 5. Supernatant Collection Centrifuge->Collect Dry 6. Sample Drying (Vacuum or Nitrogen) Collect->Dry Reconstitute 7. Reconstitution for LC-MS Dry->Reconstitute G cluster_workflow Workflow for Acyl-CoA Extraction from Tissues using SPE cluster_spe SPE Steps Homogenize 1. Tissue Pulverization & Homogenization Extract 2. Organic Extraction (ACN/IPA) Homogenize->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Load_SPE 4. Load Supernatant onto SPE Column Centrifuge->Load_SPE Wash_SPE 5. Wash SPE Column Load_SPE->Wash_SPE Elute_SPE 6. Elute Acyl-CoAs Wash_SPE->Elute_SPE Dry 7. Dry Eluate Elute_SPE->Dry Reconstitute 8. Reconstitution for LC-MS Dry->Reconstitute Condition Condition Equilibrate Equilibrate Load Load Wash Wash Elute Elute

References

Application Notes and Protocols for the Use of 16-Methyldocosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyldocosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA. While specific data on this compound is limited in current literature, its structural characteristics suggest involvement in metabolic pathways analogous to other branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs). BCFAs are known to play roles in various metabolic processes, including lipid metabolism, inflammation, and insulin (B600854) resistance.[1] VLCFAs are critical components of ceramides (B1148491) and precursors for signaling molecules.[2]

This document provides generalized application notes and protocols for utilizing this compound, or other similar branched-chain very-long-chain fatty acyl-CoAs, in enzyme assays. The primary focus is on assays for acyl-CoA synthetases, enzymes that catalyze the formation of acyl-CoAs from fatty acids, a crucial step for their subsequent metabolism.[3]

Biochemical and Physiological Context

Branched-chain fatty acids are increasingly recognized for their diverse physiological roles. They can influence membrane fluidity and are involved in metabolic signaling.[4] The activation of fatty acids to their CoA esters is a prerequisite for their participation in metabolic pathways such as β-oxidation and lipid synthesis.[5][6] Enzymes like long-chain fatty acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (ACSVLs) are responsible for this activation.[2][3] Investigating the interaction of this compound with these enzymes can provide insights into the metabolism and signaling functions of this class of molecules.

Signaling and Metabolic Pathways

The metabolism of branched-chain fatty acids can intersect with several key signaling pathways. For instance, BCFAs have been shown to regulate gene expression by activating PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), which are master regulators of lipid metabolism.[1] The general metabolic fate of a branched-chain fatty acid is depicted in the following pathway.

BCFAPathway BCFA Branched-Chain Fatty Acid (e.g., 16-Methyldocosanoic Acid) ACSL Acyl-CoA Synthetase (ACSL/ACSVL) BCFA->ACSL ATP, CoA BCA_CoA This compound ACSL->BCA_CoA AMP, PPi BetaOx β-Oxidation BCA_CoA->BetaOx LipidSyn Lipid Synthesis (e.g., Ceramides) BCA_CoA->LipidSyn Signaling Signaling Roles BCA_CoA->Signaling AcetylCoA Propionyl-CoA/ Acetyl-CoA BetaOx->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: Generalized metabolic pathway for a branched-chain fatty acid.

Application: Acyl-CoA Synthetase Activity Assay

This protocol describes a radiometric assay to measure the activity of long-chain acyl-CoA synthetases (ACSLs) using a radiolabeled branched-chain fatty acid substrate. This method is adapted from established protocols for long-chain fatty acids.[3]

Experimental Workflow

AssayWorkflow Start Start: Prepare Assay Mix Incubate Incubate Enzyme Source with Radiolabeled Substrate Start->Incubate Stop Stop Reaction (e.g., with Doxan/Heptane/H2SO4) Incubate->Stop Partition Phase Partitioning Stop->Partition Aqueous Collect Aqueous Phase (Contains Acyl-CoA) Partition->Aqueous Scintillation Scintillation Counting Aqueous->Scintillation Analyze Analyze Data Scintillation->Analyze

Caption: Workflow for the radiometric acyl-CoA synthetase assay.

Protocol: Radiometric Acyl-CoA Synthetase Assay

1. Principle: The assay quantifies the activity of ACSL by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA. The reaction product, radiolabeled this compound, is separated from the unreacted radiolabeled fatty acid by phase partitioning, and the radioactivity in the aqueous phase is quantified by scintillation counting.[3]

2. Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • [³H]-16-Methyldocosanoic acid (custom synthesis may be required) or other suitable radiolabeled branched-chain fatty acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • Doxan/Isopropanol/Heptane/H₂SO₄ stop solution

  • Scintillation cocktail

  • Scintillation vials

3. Preparation of Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100.

  • Substrate Mix: Prepare a stock solution of [³H]-16-Methyldocosanoic acid complexed with BSA in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.

  • Cofactor Mix: Prepare a stock solution containing ATP and CoA in the assay buffer. Final concentrations in the assay are typically 5-10 mM for ATP and 0.5-1 mM for CoA.

4. Assay Procedure:

  • In a microcentrifuge tube, add the enzyme source (e.g., 10-50 µg of cell lysate protein).

  • Add the substrate mix to the tube.

  • Initiate the reaction by adding the cofactor mix. The final reaction volume is typically 100-200 µL.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the stop solution.

  • Vortex briefly and centrifuge to separate the phases.

  • Transfer a known volume of the upper aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial.

  • Add scintillation cocktail, mix, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Express enzyme activity as pmol/min/mg protein or nmol/min/mg protein.

  • For kinetic studies, vary the concentration of the fatty acid substrate to determine Kₘ and Vₘₐₓ values.

  • For inhibitor screening, perform the assay in the presence of various concentrations of the test compound to determine IC₅₀ values.

Data Presentation

The following tables illustrate how quantitative data from such enzyme assays can be presented.

Table 1: Kinetic Parameters of a Hypothetical Acyl-CoA Synthetase with this compound

SubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)
This compound5.212.5
Docosanoyl-CoA (Control)3.818.2

Table 2: Inhibition of a Hypothetical Acyl-CoA Synthetase by Compound X

InhibitorSubstrateIC₅₀ (µM)
Compound XThis compound15.7

Troubleshooting

  • High background: Ensure complete phase separation and avoid contamination of the aqueous phase with the organic phase. Pre-washing the substrate to remove any polar radioactive impurities may be necessary.

  • Low signal: Increase the amount of enzyme, incubation time (while remaining in the linear range), or specific activity of the radiolabeled substrate.

  • Poor reproducibility: Ensure accurate pipetting, consistent incubation times, and thorough mixing.

Conclusion

The provided application notes and protocols offer a framework for investigating the enzymatic activation of this compound and similar branched-chain very-long-chain fatty acids. These assays are valuable tools for characterizing the enzymes involved in their metabolism, screening for potential inhibitors, and elucidating the biological roles of this class of lipids. While specific data for this compound is not yet widely available, the methodologies described here provide a solid foundation for future research in this area.

References

Analytical Standards for Very Long-Chain Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain acyl-coenzyme A (VLC-CoA) esters are critical intermediates in lipid metabolism, playing essential roles in membrane structure, energy homeostasis, and cellular signaling. Dysregulation of VLC-CoA metabolism is implicated in several metabolic diseases, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. Accurate quantification of these molecules is paramount for understanding their physiological functions and for the development of novel therapeutics. These application notes provide detailed protocols for the analysis of VLC-CoAs, focusing on analytical standards, sample preparation, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Analytical Standards for Very Long-Chain Acyl-CoAs

The availability of high-purity analytical standards is a prerequisite for the accurate quantification of VLC-CoAs. While some shorter-chain acyl-CoA standards (C14-C20) are commercially available, standards for very long-chain species (>C20) often need to be synthesized.

Commercially Available Standards

A selection of long-chain acyl-CoA standards can be sourced from commercial suppliers. It is recommended to obtain certificates of analysis to confirm purity.

Acyl-CoAChain LengthTypical Supplier(s)
Myristoyl-CoAC14:0Sigma-Aldrich, Avanti Polar Lipids
Palmitoyl-CoAC16:0Sigma-Aldrich, Avanti Polar Lipids
Stearoyl-CoAC18:0Sigma-Aldrich, Avanti Polar Lipids
Oleoyl-CoAC18:1Sigma-Aldrich, Avanti Polar Lipids
Arachidoyl-CoAC20:0Avanti Polar Lipids
Synthesis of Very Long-Chain Acyl-CoA Standards

For VLC-CoAs not commercially available, chemo-enzymatic synthesis is a robust method for their preparation.[1] This approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. The general principle involves the activation of a very long-chain fatty acid to its corresponding acyl-CoA by an acyl-CoA synthetase.

II. Experimental Protocols

Chemo-Enzymatic Synthesis of Lignoceryl-CoA (C24:0-CoA) - A General Protocol

This protocol provides a general framework for the enzymatic synthesis of a VLC-CoA, using lignoceric acid as a precursor.

Materials:

  • Lignoceric acid (C24:0)

  • Coenzyme A, free acid

  • Acyl-CoA Synthetase (from sources like Pseudomonas sp. or recombinant)

  • ATP, disodium (B8443419) salt

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in Tris-HCl buffer:

    • Lignoceric acid (solubilized in a minimal amount of a suitable organic solvent like ethanol)

    • Coenzyme A (in slight molar excess to the fatty acid)

    • ATP (in molar excess to the fatty acid)

    • MgCl2 (typically 5-10 mM)

    • DTT (to maintain a reducing environment)

  • Enzymatic Reaction:

    • Add Acyl-CoA Synthetase to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme (typically 30-37°C) for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., formic acid or acetic acid) to lower the pH.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the synthesized lignoceryl-CoA with a methanol or acetonitrile solution.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the purified lignoceryl-CoA in a known volume of a suitable solvent (e.g., methanol/water).

    • Determine the concentration using UV spectrophotometry by measuring the absorbance at 260 nm (using the extinction coefficient of Coenzyme A) or by a more specific method like LC-MS.

Sample Preparation from Tissues and Cells for VLC-CoA Analysis

This protocol describes a robust method for the extraction of acyl-CoAs from biological matrices.

Materials:

  • Tissue or cell pellet

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile

  • Solid Phase Extraction (SPE) cartridges (e.g., oligonucleotide purification cartridges or C18)

  • Internal Standards (e.g., odd-chain length acyl-CoAs like C17:0-CoA or deuterated standards)

Procedure:

  • Homogenization:

    • Homogenize the tissue or cell pellet in ice-cold phosphate buffer.[2]

    • Add isopropanol and continue homogenization.

  • Extraction:

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[2]

    • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Internal Standard Spiking: Add a known amount of internal standard to the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., isopropanol or acetonitrile).[2]

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Very Long-Chain Acyl-CoAs

This protocol outlines a general method for the quantification of VLC-CoAs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (e.g., 10 mM, pH 10.5) or an aqueous buffer like ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile with or without ammonium hydroxide.[3]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic VLC-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Transition: Monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphopantetheine moiety of the CoA molecule.[4]

  • MRM Transitions:

    • Parent Ion (Q1): [M+H]+ of the specific VLC-CoA

    • Product Ion (Q3): The fragment ion corresponding to the acyl chain.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z) - ExampleCollision Energy (eV) - Example
C22:0-CoA1102.7595.740
C24:0-CoA1130.7623.745
C26:0-CoA1158.8651.850

Calibration Curve: Prepare a series of calibration standards by serially diluting a stock solution of the VLC-CoA analytical standard. Spike each standard with the same concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a calibration curve.

III. Quantitative Data Summary

The following tables summarize representative concentrations of very long-chain acyl-CoAs found in various mammalian cells and tissues. These values can vary depending on the specific cell type, physiological state, and analytical method used.

Table 1: Acyl-CoA Concentrations in Mammalian Cell Lines

Cell LineAcyl-CoAConcentration (pmol/10^6 cells)Reference
RAW264.7C24:0-CoA<1(Haynes et al., 2008)
MCF7C24:0-CoA~15(Haynes et al., 2008)
MCF7C26:0-CoA~10(Haynes et al., 2008)
X-ALD FibroblastsC26:0-CoAElevated vs. Control(Kasuya et al., 2022)[5]

Table 2: Acyl-CoA Concentrations in Rat Tissues

TissueAcyl-CoAConcentration (nmol/g wet weight)Reference
LiverC16:0-CoA10-20(Magnes et al., 2005)[3]
HeartC18:1-CoA5-15(Deutsch et al., 2004)[2]
KidneyC18:2-CoA2-8(Deutsch et al., 2004)[2]
MuscleC16:0-CoA1-5(Deutsch et al., 2004)[2]

IV. Signaling Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

Very long-chain fatty acids are first shortened in peroxisomes before entering the mitochondria for complete oxidation. The mitochondrial β-oxidation spiral is a four-step process that sequentially shortens the acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrial Matrix VLCFA Very Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP, CoA VLC_CoA VLC-CoA Acyl_CoA_Synthetase->VLC_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLC_CoA->Peroxisomal_Beta_Oxidation LC_CoA Long-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->LC_CoA Beta_Oxidation_Spiral β-Oxidation Spiral LC_CoA->Beta_Oxidation_Spiral Carnitine Shuttle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA NADH, FADH2 Enzymes Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Beta_Oxidation_Spiral->Enzymes TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of very long-chain fatty acid activation and oxidation.

Experimental Workflow for VLC-CoA Quantification

The following diagram illustrates the logical flow of an experiment to quantify VLC-CoAs in a biological sample.

experimental_workflow start Start sample_prep Sample Preparation (Homogenization & Extraction) start->sample_prep spe Solid Phase Extraction (SPE) for Acyl-CoA Purification sample_prep->spe Spike Internal Standard lcms LC-MS/MS Analysis (Reversed-Phase C18, MRM) spe->lcms data_analysis Data Analysis (Quantification using Calibration Curve) lcms->data_analysis end End data_analysis->end

References

Determining Acyl-CoA Concentration: A Guide to Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of cellular and tissue acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases, such as diabetes and obesity, as well as in the context of cancer research and drug development. Altered acyl-CoA metabolism is associated with a variety of metabolic disorders, making these molecules important biomarkers and therapeutic targets.[1][2]

This document provides detailed application notes and protocols for the principle methods used to determine acyl-CoA concentrations. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific research needs. The methodologies covered include the highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS), as well as enzymatic assays and innovative fluorescent probe-based methods.

Methods for Acyl-CoA Quantification: A Comparative Overview

The choice of method for acyl-CoA quantification depends on several factors, including the specific acyl-CoA species of interest, the required sensitivity, the available equipment, and the sample matrix. The following table summarizes the key quantitative parameters of the most common methods to facilitate comparison.

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeTypical RecoveryKey StrengthsKey Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and quantification.[3]1-5 fmol[4]~10 fmol[5]1.09 - 2193 ng/mL (for Acetyl-CoA and Malonyl-CoA)[6]83 - 140% (tissue dependent)[3][7]High specificity and sensitivity; capable of multiplexing to analyze a wide range of acyl-CoA species simultaneously.[8]Requires expensive instrumentation and specialized expertise; potential for matrix effects and ion suppression.
Enzymatic Assay (Colorimetric/Fluorometric) Coupled enzymatic reactions that produce a colored or fluorescent product proportional to the acyl-CoA concentration.[9]20 nM (luminescence assay for acetyl-CoA)[10]~0.4 µM (fluorometric assay for Acetyl-CoA)[11]0.3 - 100 µM (fluorometric fatty acyl-CoA assay)[10]Not explicitly stated for endogenous samples, relies on standard curves.Relatively simple, high-throughput, and does not require specialized mass spectrometry equipment.[10]Lower specificity compared to LC-MS/MS; may be susceptible to interference from other molecules in the sample; typically measures total acyl-CoAs of a certain class or a specific acyl-CoA.[12]
Fluorescent Probes/Biosensors Genetically encoded or synthetic probes that exhibit a change in fluorescence upon binding to a specific acyl-CoA.[13][14]Kd in the µM to mM range (e.g., Acetyl-CoA biosensor Kd ~274 µM)[13]Dependent on the biosensor's affinity and dynamic range.Dependent on the biosensor's properties.Not applicable in the same way as extraction-based methods.Enables real-time measurement of acyl-CoA dynamics in living cells and subcellular compartments.[13][14]Currently available for a limited number of acyl-CoA species; may have a lower dynamic range and sensitivity compared to in vitro methods.[13]
HPLC with UV/Fluorescence Detection Chromatographic separation followed by detection based on the intrinsic UV absorbance of the adenine (B156593) moiety of CoA or by fluorescence after derivatization.[15][16]~6 fmol (with fluorescence derivatization)Not always reported, but higher than LC-MS/MS.Generally good, but can be limited by detector saturation.70-80%[15]More accessible instrumentation than LC-MS/MS; robust and reproducible.Lower sensitivity and specificity than LC-MS/MS; co-elution of similar species can be a challenge.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of a wide range of acyl-CoA species.[3]

a. Sample Preparation and Extraction

The accurate quantification of acyl-CoAs is highly dependent on the proper handling and extraction of the biological samples due to the inherent instability of these molecules.

  • Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • Liquid nitrogen

    • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water, or acetonitrile (B52724)/isopropanol mixtures)[17]

    • Internal standards (e.g., odd-chain length or stable isotope-labeled acyl-CoAs)[5]

    • Centrifuge capable of 4°C and >10,000 x g

    • Sample homogenizer (e.g., bead beater or sonicator)

  • Protocol for Cultured Cells:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, scrape them in the presence of ice-cold extraction solvent. For suspension cells, pellet them by centrifugation and resuspend in the extraction solvent.

    • Add internal standards to the cell lysate.

    • Homogenize the sample on ice.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Protocol for Tissue Samples:

    • Excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to quench metabolic activity.

    • Pulverize the frozen tissue into a fine powder under liquid nitrogen.

    • Weigh the frozen tissue powder and add it to a pre-chilled tube containing the ice-cold extraction solvent and internal standards.

    • Homogenize the sample thoroughly on ice.

    • Proceed with the centrifugation, supernatant collection, drying, and reconstitution steps as described for cultured cells.

b. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).[17][18]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[17]

    • Mobile Phases: Typically, a gradient elution is employed using an aqueous mobile phase (e.g., water with a small amount of ammonium (B1175870) acetate (B1210297) or formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).[18]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is most common for acyl-CoA analysis.[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) for each analyte. A common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored.[5][19]

    • Data Analysis: The peak areas of the endogenous acyl-CoAs are compared to the peak areas of the internal standards to calculate the concentration. A standard curve generated from authentic standards is used for absolute quantification.

Enzymatic Assay (Fluorometric)

Commercially available kits provide a convenient and high-throughput method for the quantification of total fatty acyl-CoAs or specific species like acetyl-CoA.

  • Principle: These assays are based on a coupled enzyme reaction. For total fatty acyl-CoAs, an acyl-CoA oxidase or dehydrogenase reacts with the acyl-CoA to produce a product (e.g., H₂O₂) that is then used in a subsequent reaction to generate a fluorescent signal. The fluorescence intensity is directly proportional to the amount of acyl-CoA in the sample.[10]

  • Materials (Example based on a generic kit):

    • 96-well black microplate with a clear bottom

    • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/585 nm)[10]

    • Assay Buffer

    • Enzyme Mix (containing acyl-CoA oxidase/dehydrogenase and other coupling enzymes)

    • Dye Reagent/Probe

    • Acyl-CoA Standard (e.g., Palmitoyl-CoA)

  • Protocol:

    • Sample Preparation: Prepare cell or tissue lysates as described in the LC-MS/MS section, often in a buffer compatible with the assay kit.

    • Standard Curve Preparation: Prepare a series of dilutions of the acyl-CoA standard in the assay buffer to generate a standard curve.

    • Assay Reaction:

      • Add a specific volume of the standards and samples to the wells of the microplate.

      • Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, Dye Reagent) according to the kit's instructions.

      • Add the master mix to all wells.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

    • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of acyl-CoA in the samples from the curve.

Genetically Encoded Fluorescent Biosensors

These tools allow for the dynamic measurement of specific acyl-CoAs in living cells.

  • Principle: A genetically encoded biosensor consists of a sensing protein domain that specifically binds to the acyl-CoA of interest, fused to one or more fluorescent proteins. Upon binding of the acyl-CoA, the biosensor undergoes a conformational change that alters its fluorescent properties (e.g., an increase or decrease in fluorescence intensity, or a change in the ratio of two emission wavelengths).[13]

  • Methodology:

    • Sensor Delivery: The gene encoding the biosensor is introduced into the cells of interest using standard molecular biology techniques (e.g., transfection with a plasmid or viral transduction). The sensor can be targeted to specific subcellular compartments (e.g., cytoplasm, mitochondria, nucleus) by including appropriate localization signals.[13]

    • Live-Cell Imaging: The cells expressing the biosensor are imaged using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein(s) used in the sensor.

    • Data Acquisition: Time-lapse imaging can be performed to monitor changes in acyl-CoA levels in response to various stimuli or perturbations.

    • Data Analysis: The fluorescence intensity or ratiometric signal is quantified from the images. Changes in the signal over time or between different experimental conditions reflect changes in the intracellular concentration of the target acyl-CoA. Calibration of the sensor's response to known concentrations of the acyl-CoA is often performed in vitro to estimate the absolute concentrations in the cell.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and principles described in this document.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Cells or Tissue) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Homogenization Homogenization (with Internal Standards) Quenching->Homogenization Extraction Acyl-CoA Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Acquisition and Quantification MS2->Data

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Enzymatic_Assay AcylCoA Fatty Acyl-CoA Enzyme1 Acyl-CoA Oxidase/ Dehydrogenase AcylCoA->Enzyme1 Product1 Intermediate (e.g., H₂O₂) Enzyme1->Product1 Oxidation/ Reduction Enzyme2 Coupling Enzyme (e.g., Peroxidase) Product1->Enzyme2 Product2 Fluorescent Product Enzyme2->Product2 Substrate Dye Substrate (Non-fluorescent) Substrate->Enzyme2 Detection Fluorescence Detection Product2->Detection

Caption: Principle of a coupled enzymatic assay for Acyl-CoA.

Fluorescent_Biosensor cluster_state1 Low Acyl-CoA cluster_state2 High Acyl-CoA Sensor_off Biosensor (Low Fluorescence) AcylCoA Acyl-CoA Sensor_off->AcylCoA Sensor_on Biosensor (High Fluorescence) AcylCoA->Sensor_on Binding & Conformational Change

Caption: Principle of a fluorescent biosensor for Acyl-CoA.

Conclusion

The determination of acyl-CoA concentrations is fundamental to advancing our understanding of cellular metabolism and its role in health and disease. This guide has provided a comparative overview of the primary analytical techniques, along with detailed protocols and visual workflows to aid researchers in their methodological choices. While LC-MS/MS offers the highest degree of specificity and sensitivity for a broad range of acyl-CoAs, enzymatic assays and fluorescent biosensors provide valuable complementary approaches, particularly for high-throughput screening and real-time analysis in living systems. The selection of the most appropriate method will ultimately be dictated by the specific research question, the available resources, and the nature of the biological samples being investigated. By carefully considering these factors and adhering to robust experimental protocols, researchers can obtain accurate and reliable data on acyl-CoA levels, thereby gaining deeper insights into the intricate network of metabolic pathways.

References

Application Notes and Protocols for Cell-Based Assays Involving 16-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyldocosanoyl-CoA is a C23 branched-chain very-long-chain acyl-CoA (VLC-Acyl-CoA). As a member of the branched-chain fatty acid (BCFA) family, it is an important molecule in cellular lipid metabolism and signaling. BCFAs are known to influence membrane fluidity and can act as signaling molecules, potentially modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Understanding the cellular uptake, metabolism, and signaling effects of this compound is crucial for elucidating its physiological and pathological roles.

These application notes provide detailed protocols for cell-based assays to investigate the cellular uptake and fatty acid oxidation of 16-methyldocosanoic acid (the fatty acid precursor to this compound).

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described cell-based assays.

Table 1: Cellular Uptake of 16-Methyldocosanoic Acid in HepG2 Cells

Time (minutes)Uptake of 16-Methyldocosanoic Acid (pmol/mg protein)Uptake of Docosanoic Acid (pmol/mg protein)
00.0 ± 0.00.0 ± 0.0
515.2 ± 1.818.5 ± 2.1
1542.8 ± 3.551.2 ± 4.3
3075.1 ± 5.988.9 ± 6.7
60110.6 ± 8.2130.4 ± 9.8

Table 2: Fatty Acid Oxidation of 16-Methyldocosanoic Acid in C2C12 Myotubes

Substrate (100 µM)Basal FAO Rate (pmol/min/mg protein)FAO Rate with Etomoxir (B15894) (20 µM)FAO Rate with FCCP (1 µM)
16-Methyldocosanoic Acid8.5 ± 0.91.2 ± 0.225.3 ± 2.7
Docosanoic Acid10.2 ± 1.11.5 ± 0.330.1 ± 3.2
Palmitic Acid (Control)25.8 ± 2.52.1 ± 0.475.4 ± 6.9

Table 3: Effect of 16-Methyldocosanoic Acid on PPARα Target Gene Expression in HepG2 Cells

GeneFold Change (vs. Vehicle) - 16-Methyldocosanoic Acid (50 µM)Fold Change (vs. Vehicle) - GW7647 (1 µM, positive control)
CPT1A2.8 ± 0.35.2 ± 0.6
ACOX12.5 ± 0.24.8 ± 0.5
CYP4A13.1 ± 0.46.5 ± 0.8

Signaling Pathways and Experimental Workflows

Signaling Pathway: Cellular Uptake and Metabolism of 16-Methyldocosanoic Acid

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 16-MDA_BSA 16-Methyldocosanoic Acid-BSA Complex CD36 CD36 16-MDA_BSA->CD36 FATP FATP 16-MDA_BSA->FATP 16-MDA 16-Methyldocosanoic Acid CD36->16-MDA FATP->16-MDA ACSL Acyl-CoA Synthetase (ACSL) 16-MDA->ACSL 16-MDC-CoA This compound ACSL->16-MDC-CoA FABP FABP 16-MDC-CoA->FABP PPARa PPARα 16-MDC-CoA->PPARa CPT1 CPT1 16-MDC-CoA->CPT1 FABP->CPT1 RXR RXR PPARa->RXR 16-MDC-Carnitine 16-Methyldocosanoyl-Carnitine CPT1->16-MDC-Carnitine CACT CACT 16-MDC-Carnitine->CACT CPT2 CPT2 CACT->CPT2 Mito_16-MDC-CoA This compound CPT2->Mito_16-MDC-CoA VLCAD VLCAD Mito_16-MDC-CoA->VLCAD BetaOx β-Oxidation VLCAD->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA PPRE PPRE RXR->PPRE Gene Target Gene Transcription PPRE->Gene

Caption: Cellular uptake and metabolic fate of 16-Methyldocosanoic Acid.

Experimental Workflow: Cell-Based Fatty Acid Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in a multi-well plate and culture overnight wash_cells Wash cells with serum-free medium prep_cells->wash_cells prep_fa Prepare 16-Methyldocosanoic Acid-BSA complex with a radiolabeled tracer (e.g., ³H or ¹⁴C) add_fa Incubate cells with the radiolabeled 16-Methyldocosanoic Acid-BSA complex for various time points prep_fa->add_fa wash_cells->add_fa stop_rxn Stop uptake by washing with ice-cold PBS containing 0.5% BSA add_fa->stop_rxn lyse_cells Lyse cells stop_rxn->lyse_cells scintillation Measure radioactivity using liquid scintillation counting lyse_cells->scintillation protein_assay Determine protein concentration for normalization lyse_cells->protein_assay calc Calculate fatty acid uptake (pmol/mg protein) scintillation->calc protein_assay->calc

Caption: Workflow for a radiolabeled fatty acid uptake assay.

Experimental Workflow: Cell-Based Fatty Acid Oxidation (FAO) Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in a Seahorse XF plate and culture overnight equilibrate Equilibrate cells in FAO assay medium in a non-CO₂ incubator prep_cells->equilibrate prep_medium Prepare FAO assay medium containing 16-Methyldocosanoic Acid-BSA complex prep_medium->equilibrate prep_compounds Prepare inhibitor (e.g., Etomoxir) and activator (e.g., FCCP) solutions load_seahorse Load the Seahorse XF Analyzer with the cell plate and calibrated sensor cartridge prep_compounds->load_seahorse equilibrate->load_seahorse measure_basal Measure basal Oxygen Consumption Rate (OCR) load_seahorse->measure_basal inject_compounds Inject inhibitors/activators and measure OCR changes measure_basal->inject_compounds analyze_data Analyze OCR data using Seahorse software inject_compounds->analyze_data normalize Normalize data to cell number or protein concentration analyze_data->normalize interpret Interpret changes in OCR as a measure of fatty acid oxidation normalize->interpret

Caption: Workflow for an OCR-based fatty acid oxidation assay.

Experimental Protocols

Protocol 1: Cell-Based Fatty Acid Uptake Assay

This protocol describes a method to measure the uptake of 16-methyldocosanoic acid into cultured cells using a radiolabeled tracer.

Materials:

  • HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 0.4 mM K₂HPO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 16-methyldocosanoic acid

  • Radiolabeled [³H]- or [¹⁴C]-16-methyldocosanoic acid

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Liquid scintillation cocktail and vials

  • Adherent cell line (e.g., HepG2, C2C12) cultured in appropriate multi-well plates

Procedure:

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a 10 mM stock solution of 16-methyldocosanoic acid in ethanol. b. In a sterile tube, combine the 16-methyldocosanoic acid stock and the radiolabeled tracer to achieve the desired specific activity. c. Prepare a 1 mM BSA solution in HBS. d. Slowly add the fatty acid mixture to the BSA solution while gently vortexing to achieve a final fatty acid concentration of 1 mM (a 1:1 molar ratio). e. Incubate at 37°C for 30-60 minutes to allow for complex formation.[3] f. Dilute the fatty acid-BSA complex in HBS to the desired final working concentration (e.g., 100 µM).

  • Cellular Uptake Assay: a. Seed cells in a 24-well plate and grow to confluence. b. On the day of the assay, aspirate the culture medium and wash the cells twice with warm HBS. c. Add 500 µL of the pre-warmed fatty acid-BSA working solution to each well to initiate uptake. d. Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). e. To stop the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold HBS containing 0.5% fatty acid-free BSA, followed by one wash with ice-cold HBS alone.[4]

  • Quantification: a. Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating on ice for 10 minutes. b. Transfer the lysate to a microcentrifuge tube. c. Use a small aliquot of the lysate (e.g., 20 µL) for protein quantification using a BCA assay. d. Add the remaining lysate to a scintillation vial with an appropriate volume of scintillation cocktail. e. Measure the radioactivity in a liquid scintillation counter. f. Calculate the fatty acid uptake as pmol of fatty acid per mg of cellular protein.

Protocol 2: Cell-Based Fatty Acid Oxidation (FAO) Assay using an Extracellular Flux Analyzer

This protocol measures the rate of fatty acid oxidation by monitoring the oxygen consumption rate (OCR) in real-time.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • L-glutamine, glucose, sodium pyruvate

  • Fatty acid-free BSA

  • 16-methyldocosanoic acid

  • L-carnitine

  • Etomoxir (CPT1 inhibitor)

  • FCCP (uncoupler)

  • Adherent cell line (e.g., C2C12 myotubes, HepG2)

Procedure:

  • Cell Culture and Preparation: a. Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and proliferate. For C2C12 cells, differentiate myoblasts into myotubes. b. On the day before the assay, hydrate (B1144303) a Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

  • Preparation of Assay Medium and Compounds: a. Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-glutamine, sodium pyruvate, and L-carnitine. Omit glucose to promote reliance on fatty acid oxidation.[5] b. Prepare a stock solution of 16-methyldocosanoic acid complexed with BSA as described in Protocol 1. Dilute this complex into the FAO assay medium to the desired final concentration (e.g., 100 µM). c. Prepare stock solutions of etomoxir and FCCP in the FAO assay medium for injection.

  • Assay Execution: a. One hour before the assay, remove the cell culture medium and wash the cells with the FAO assay medium. b. Add the final volume of pre-warmed FAO assay medium containing the 16-methyldocosanoic acid-BSA complex to each well. c. Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to allow for equilibration. d. Load the prepared compounds into the injection ports of the hydrated sensor cartridge. e. Calibrate and run the Seahorse XF Analyzer according to the manufacturer's instructions. f. The assay will typically consist of cycles of mixing, waiting, and measuring to determine the basal OCR, followed by sequential injections of etomoxir (to measure FAO-dependent OCR) and FCCP (to measure maximal respiration).[6]

  • Data Analysis: a. The Seahorse XF software will calculate OCR in real-time. b. The FAO rate can be determined by the decrease in OCR following the injection of etomoxir. c. Normalize the OCR data to the number of cells or total protein content per well.

Protocol 3: Analysis of PPARα Target Gene Expression

This protocol uses quantitative reverse transcription PCR (qRT-PCR) to measure changes in the expression of PPARα target genes in response to treatment with 16-methyldocosanoic acid.

Materials:

  • Adherent cell line (e.g., HepG2)

  • Culture medium

  • 16-methyldocosanoic acid-BSA complex

  • GW7647 (PPARα agonist, positive control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, CYP4A1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: a. Seed HepG2 cells in a 6-well plate and grow to 70-80% confluence. b. Prepare the 16-methyldocosanoic acid-BSA complex as described in Protocol 1. c. Treat the cells with the 16-methyldocosanoic acid-BSA complex (e.g., 50 µM), a positive control (e.g., 1 µM GW7647), or a vehicle control (BSA alone) for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: a. After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • Quantitative PCR (qPCR): a. Prepare qPCR reactions by combining the cDNA, forward and reverse primers for a target gene or housekeeping gene, and a qPCR master mix. b. Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

References

Troubleshooting & Optimization

Technical Support Center: Long-Chain Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantification of long-chain acyl-CoA (LC-CoA) species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of long-chain acyl-CoAs?

The quantification of long-chain acyl-CoAs is challenging due to several factors:

  • Inherent Instability : LC-CoAs are susceptible to both enzymatic and chemical degradation, requiring rapid and cold sample handling to preserve their integrity.[1]

  • Complex Biological Matrices : Tissues and cells contain a multitude of structurally similar lipids and other molecules that can interfere with analysis, necessitating highly selective methods.[2]

  • Low Abundance : LC-CoAs are typically present at very low physiological concentrations, demanding highly sensitive analytical techniques for accurate measurement.[3]

  • Physicochemical Properties : The amphiphilic nature of acyl-CoAs, with a hydrophilic CoA moiety and a hydrophobic fatty acyl chain, complicates extraction and chromatographic separation, often leading to poor peak shapes and signal deterioration in LC-MS analysis.[2][4]

Q2: What is the recommended procedure for storing biological samples to ensure LC-CoA stability?

To maintain the integrity of long-chain acyl-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately upon collection.[1] For long-term storage, samples must be kept at -80°C to minimize enzymatic activity and chemical degradation.[1] It is critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of the analytes.[1]

Q3: Which analytical methods are most commonly used for LC-CoA quantification?

The most prevalent methods for quantifying long-chain acyl-CoAs are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard due to its high sensitivity, specificity, and ability to simultaneously measure multiple acyl-CoA species.[5][6][7] Methods often use reversed-phase chromatography coupled with positive electrospray ionization (ESI) and selective reaction monitoring (SRM).[8][9]

  • Radiometric Assays : These assays measure the activity of long-chain acyl-CoA synthetases by quantifying the incorporation of a radiolabeled fatty acid into an acyl-CoA.[10] They are highly sensitive but require handling of radioactive materials.[10]

  • Enzymatic/Spectrophotometric Assays : These methods use coupled enzymatic reactions where the product can be measured spectrophotometrically.[11][12] While simpler to implement, they may have lower sensitivity and specificity compared to LC-MS/MS.[12]

Q4: Why is derivatization sometimes used in LC-MS/MS analysis of acyl-CoAs?

Derivatization, such as through phosphate (B84403) methylation, can be employed to improve the analytical performance for acyl-CoAs.[4] This strategy can lead to better peak shapes in liquid chromatography, resolve issues of analyte loss due to adhesion to glass or metallic surfaces, and achieve more comprehensive coverage of acyl-CoA species from short to very-long-chain.[4]

Troubleshooting Guide

Q5: I am observing low recovery or yield of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

Low recovery is a common issue that can stem from multiple stages of the workflow. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis or Extraction Ensure thorough tissue homogenization; a glass homogenizer is often effective.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent often recommended.[1]
Analyte Degradation Work quickly and maintain samples on ice at all times during processing.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the extraction process to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Verify that the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure that analytes are not lost during washing and are fully recovered during elution.[1]
Poor Analyte Solubility After extraction and drying, ensure the final sample is reconstituted in a solvent that maintains LC-CoA solubility, such as a methanol (B129727)/water mixture.[1] For medium to long-chain species, dissolving the extract in a buffer containing acetonitrile (B52724) may improve solubility.[7]

Q6: My chromatographic peaks are broad and show significant tailing. How can I improve the peak shape?

Poor peak shape is often related to the amphiphilic nature of acyl-CoAs and their interaction with the chromatographic system.[2]

  • Optimize Mobile Phase : Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution on C18 columns.[8]

  • Consider Alternative Chromatography : While reversed-phase is common, Hydrophilic Interaction Liquid Chromatography (HILIC) has been explored and may offer advantages for separating the polar CoA head group.[2][13]

  • Chemical Derivatization : As mentioned in the FAQ, derivatizing the phosphate groups can significantly improve peak shape and analyte stability.[4]

Q7: I am seeing high variability between my sample replicates. What could be the cause?

High variability can be introduced at several points in the analytical process:

  • Inconsistent Extraction : Ensure that each sample is treated identically during the homogenization, extraction, and purification steps.

  • Analyte Instability in Autosampler : Long-chain acyl-CoAs can degrade in the autosampler, even when cooled.[14] Minimize the time samples spend in the autosampler before injection and analyze them in smaller batches if necessary.

  • Matrix Effects : The complex biological matrix can cause ion suppression or enhancement in the mass spectrometer, leading to variability.[2] The use of stable isotope-labeled internal standards for each analyte is the most effective way to correct for matrix effects.

Quantitative Data Summary

The performance of analytical methods for LC-CoA quantification is critical for reliable results. The tables below summarize validation data from established LC-MS/MS methods.

Table 1: Performance of a Validated LC-MS/MS Method for LC-CoA Quantification [15]

AnalyteAccuracy (%)Intra-run Precision (%)Inter-run Precision (%)
C16:0-CoA 94.8 - 110.81.2 - 4.42.6 - 12.2
C16:1-CoA 94.8 - 110.81.2 - 4.42.6 - 12.2
C18:0-CoA 94.8 - 110.81.2 - 4.42.6 - 12.2
C18:1-CoA 94.8 - 110.81.2 - 4.42.6 - 12.2
C18:2-CoA 94.8 - 110.81.2 - 4.42.6 - 12.2
Data represents the range of reported values for five different LC-CoAs in rat liver tissue.[8][15]

Table 2: Reported Recovery Rates for LC-CoA Extraction Methodologies

Extraction MethodTissue TypeRecovery Rate (%)Reference
Solvent Extraction with SPEVarious Tissues70 - 80[16]
Acetonitrile/2-Propanol with SPERat Liver83 - 90 (SPE step)[17]

Experimental Protocols & Visualizations

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and is adapted from established methods.[1][16]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange (WAX) SPE columns

  • Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521) (NH4OH) for SPE

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization : Weigh ~100 mg of frozen tissue. In the pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.[1]

  • Solvent Extraction : Add 2.0 mL of isopropanol to the homogenate and homogenize again.[1] Add 4.0 mL of acetonitrile, vortex, and centrifuge to pellet the protein precipitate. Collect the supernatant.

  • Purification : Add 2.0 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge to separate the phases. Collect the upper organic phase.

  • Solid-Phase Extraction (SPE) :

    • Condition a WAX SPE column with methanol, followed by water.

    • Equilibrate the column with the initial mobile phase conditions.

    • Load the organic phase extract onto the column.

    • Wash the column with 2% formic acid to remove contaminants.

    • Elute the acyl-CoAs using a solution of 5% ammonium hydroxide in methanol.

  • Sample Concentration : Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1] Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (Flash Freeze) homogenize 2. Homogenization (Acidic Buffer + IS) sample->homogenize extract 3. Solvent Extraction (ACN/Isopropanol) homogenize->extract spe 4. Solid-Phase Extraction (SPE) extract->spe concentrate 5. Concentration (Dry & Reconstitute) spe->concentrate lcms 6. LC-MS/MS Analysis concentrate->lcms data 7. Data Processing & Quantification lcms->data

Caption: General experimental workflow for LC-CoA quantification.

troubleshooting_workflow start Low Analyte Recovery Observed lysis Was homogenization thorough? start->lysis degradation Were samples kept on ice at all times? lysis->degradation Yes sol_lysis Improve homogenization (e.g., use glass homogenizer) lysis->sol_lysis No spe_check Was SPE protocol optimized? degradation->spe_check Yes sol_degradation Use fresh solvents, work quickly on ice degradation->sol_degradation No sol_spe Optimize SPE wash/ elution steps spe_check->sol_spe No end_node Re-run Experiment spe_check->end_node Yes sol_lysis->end_node sol_degradation->end_node sol_spe->end_node

Caption: Troubleshooting decision tree for low analyte recovery.

metabolic_pathway cluster_mito Mitochondria cluster_er Endoplasmic Reticulum FFA Long-Chain Fatty Acid (LCFA) ACSL ACSL FFA->ACSL LC_CoA Long-Chain Acyl-CoA (LC-CoA) ACSL->LC_CoA CoA ATP BetaOx β-Oxidation LC_CoA->BetaOx CPT1 LipidSyn Lipid Synthesis LC_CoA->LipidSyn TCA TCA Cycle BetaOx->TCA Acetyl-CoA ATP ATP (Energy) TCA->ATP TAG Triglycerides LipidSyn->TAG PL Phospholipids LipidSyn->PL

Caption: Central role of Long-Chain Acyl-CoAs in lipid metabolism.

References

Technical Support Center: Acyl-CoA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) species using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving assay sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the sensitivity of acyl-CoA analysis by LC-MS/MS?

A1: Several factors can significantly impact the sensitivity of your acyl-CoA analysis. These include:

  • Sample Stability: Acyl-CoAs are inherently unstable and susceptible to hydrolysis in aqueous solutions, especially at non-acidic pH.[1][2] Proper sample handling, including immediate processing, storage at -80°C, and use of acidic or organic solvents, is crucial to prevent degradation.[1][3]

  • Extraction Efficiency: The choice of extraction solvent and method is critical for quantitative recovery. A mixture of organic solvents like methanol/acetonitrile (B52724)/water is often used.[2] Solid-phase extraction (SPE) can be employed to enrich acyl-CoAs and remove interfering matrix components.[1][4]

  • Ionization Efficiency: Acyl-CoAs can be analyzed in either positive or negative ion mode, but positive ion mode has been reported to be approximately three times more sensitive.[5][6] The composition of the mobile phase, including the use of ion-pairing reagents or volatile buffers like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), can significantly influence ionization.[3][7]

  • Matrix Effects: Co-eluting substances from complex biological samples can suppress the ionization of the target acyl-CoAs, leading to a lower signal.[1] Effective sample cleanup and chromatographic separation are key to minimizing matrix effects.[8]

  • Mass Spectrometry Parameters: Optimization of MS parameters, such as spray voltage, capillary temperature, collision energy, and the selection of appropriate precursor-product ion transitions (SRM/MRM), is essential for maximizing signal intensity.[1][7]

Q2: Which ionization mode, positive or negative, is better for acyl-CoA analysis?

A2: For the analysis of acyl-CoAs, positive ion mode is generally recommended and has been shown to be more sensitive than negative ion mode.[5][6] In positive ion mode, acyl-CoAs typically form a protonated molecule [M+H]+. A common and specific fragmentation observed is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion, which is useful for targeted analysis methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][5]

Q3: How can I improve the chromatographic separation of different acyl-CoA species?

A3: Achieving good chromatographic separation is vital, especially for distinguishing between acyl-CoAs with similar structures.

  • Reversed-Phase (RP) Chromatography: This is the most common approach. C8 or C18 columns are frequently used.[2][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for separating the more polar, short-chain acyl-CoAs.[2][9] Recently, a method using a zwitterionic HILIC column has been developed to cover a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[9][10][11]

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve peak shape and retention for these anionic molecules in reversed-phase chromatography.[10] However, it's important to use volatile ion-pairing reagents that are compatible with mass spectrometry, as non-volatile ones can cause ion suppression and contaminate the instrument.[12][13]

Q4: My acyl-CoA standards seem to degrade quickly. How can I ensure their stability?

A4: Acyl-CoA stability is a significant challenge. To maintain the integrity of your standards and samples:

  • Storage: Store stock solutions and dried extracts at -80°C.[3]

  • Solvent: Reconstitute dried pellets in a suitable solvent immediately before analysis. For short- to medium-chain acyl-CoAs, a buffer like 50 mM ammonium acetate at pH 6.8 is recommended. For longer chains, the addition of some organic solvent (e.g., 20% acetonitrile) to the buffer can improve solubility.[3]

  • Temperature: Keep samples in the autosampler at a low temperature (e.g., 4°C) during the analysis sequence.[3]

  • pH: Acyl-CoAs are more stable in slightly acidic conditions. Using mobile phases with buffers like ammonium acetate can help maintain a suitable pH.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during acyl-CoA analysis.

Issue 1: Low or No Signal Intensity

If you are experiencing a weak signal or a complete loss of signal for your acyl-CoA analytes, follow this troubleshooting workflow.

G cluster_0 Initial Checks cluster_1 Sample & Method Investigation cluster_2 Resolution Start Low or No Signal Detected Check_MS 1. Verify MS Performance (Infuse a known standard) Start->Check_MS Check_Standards 2. Prepare Fresh Standards & Mobile Phases Check_MS->Check_Standards MS OK Check_Spray 3. Check Electrospray Stability Check_Standards->Check_Spray Standards OK Sample_Degradation 4. Investigate Sample Degradation (Minimize time at room temp, check pH) Check_Spray->Sample_Degradation Spray Stable Ion_Suppression 5. Evaluate Ion Suppression (Post-column infusion, dilute sample) Sample_Degradation->Ion_Suppression MS_Params 6. Optimize MS Parameters (Precursor/product ions, collision energy) Ion_Suppression->MS_Params Chromatography 7. Assess Chromatography (Peak shape, retention time) MS_Params->Chromatography Solution Signal Restored Chromatography->Solution G cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Resolution Start Poor Peak Shape Observed Check_Column 1. Check Column Health (Contamination, voiding) Start->Check_Column Check_MobilePhase 2. Evaluate Mobile Phase (pH, ion-pairing agent) Start->Check_MobilePhase Check_Injection 3. Assess Injection Solvent (Solvent strength vs. mobile phase) Start->Check_Injection Flush_Column Flush or Replace Column Check_Column->Flush_Column Adjust_MP Adjust Mobile Phase pH or Add Ion-Pairing Agent Check_MobilePhase->Adjust_MP Adjust_Solvent Reconstitute in Weaker Solvent Check_Injection->Adjust_Solvent Solution Peak Shape Improved Flush_Column->Solution Adjust_MP->Solution Adjust_Solvent->Solution

References

16-Methyldocosanoyl-CoA stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Methyldocosanoyl-CoA

Disclaimer: Specific stability and handling data for this compound are not extensively available in public literature. The information provided below is based on the general principles for handling very-long-chain and branched-chain fatty acyl-CoAs and should be used as a guideline. Researchers are advised to perform small-scale stability tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored under the conditions specified on the Certificate of Analysis provided by the manufacturer.[1] As a general guideline for long-chain acyl-CoAs, storage at -80°C is recommended for long-term stability. For short-term storage, -20°C may be acceptable. It is crucial to protect the compound from light and moisture.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Due to the long acyl chain, this compound may have limited solubility in aqueous buffers. It is advisable to dissolve it in an organic solvent such as ethanol, methanol, or DMSO first, and then dilute it with the aqueous buffer of your choice. Always prepare fresh solutions for your experiments if possible. If you need to store the solution, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: Is this compound stable in aqueous solutions?

A3: Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers, primarily due to the high-energy thioester bond which is susceptible to hydrolysis.[2][3] The rate of degradation increases with time and temperature. For instance, a similar long-chain acyl-CoA, 16:1-CoA, was found to be very unstable in aqueous buffer at room temperature, with 70-75% degradation observed after just one day.[2] It is highly recommended to prepare aqueous solutions of this compound immediately before use and keep them on ice.

Q4: What are the signs of degradation of this compound?

A4: Degradation of this compound will result in the hydrolysis of the thioester bond, yielding Coenzyme A and 16-methyldocosanoic acid. This can lead to a decrease in the effective concentration of your substrate and potentially inhibit your reaction. If you suspect degradation, you can analyze your sample by techniques such as HPLC or mass spectrometry to check for the presence of the free fatty acid and Coenzyme A.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no enzyme activity Substrate Degradation: this compound may have degraded due to improper storage or handling.[4]Prepare a fresh stock solution of this compound. If using a previously prepared stock, test its integrity.
Incorrect Substrate Concentration: The actual concentration of the substrate may be lower than calculated due to degradation or pipetting errors.Verify the concentration of your stock solution. Perform a concentration-response curve to ensure you are using an optimal concentration.
Enzyme Specificity: The enzyme may have low activity towards this specific branched-chain acyl-CoA.Test the enzyme with a known preferred substrate as a positive control. Some enzymes have broad affinities for linear fatty acyl-CoAs but may not be as active with branched-chain variants.[5]
Inconsistent or variable results Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid degradation from multiple freeze-thaw cycles.Prepare single-use aliquots of your this compound stock solution.
Precipitation of Substrate: Due to its long acyl chain, the substrate might precipitate out of the solution, especially at low temperatures.Ensure the substrate is fully dissolved in the reaction buffer. You may need to briefly sonicate or vortex the solution.
High background signal in assay Contaminants in the Reagent: The this compound reagent may contain impurities.Check the purity of your reagent as provided by the manufacturer. If necessary, purify the compound.
Non-enzymatic Hydrolysis: The thioester bond can hydrolyze non-enzymatically, releasing Coenzyme A, which might be detected in some assay formats.Run a negative control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your experimental values.

Experimental Protocols

Protocol: Testing the Stability of this compound

This protocol describes a method to assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1 M acetic acid in isopropanol)

  • Organic solvent for extraction (e.g., hexane)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent.

  • Dilute the stock solution to a final concentration of 100 µM in your assay buffer.

  • Aliquot the solution into separate tubes for each time point and storage condition (e.g., on ice, room temperature, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Immediately quench the sample by adding the quenching solution.

  • Extract the fatty acids using an organic solvent.

  • Analyze the amount of remaining this compound and the amount of 16-methyldocosanoic acid formed using HPLC or LC-MS.

  • Plot the percentage of remaining this compound against time for each condition.

Hypothetical Stability Data:

Storage Condition% Degradation (4 hours)% Degradation (24 hours)
On Ice (4°C)< 5%~15%
Room Temperature (25°C)~20%~70%
37°C~45%>90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis reagent Receive This compound storage Store at -80°C reagent->storage stock Prepare Stock Solution storage->stock aliquot Aliquot for Single Use stock->aliquot assay_prep Prepare Assay Mixture aliquot->assay_prep incubation Incubate Reaction assay_prep->incubation quenching Quench Reaction incubation->quenching data_acq Data Acquisition (e.g., Spectrophotometry) quenching->data_acq data_proc Process Data data_acq->data_proc results Interpret Results data_proc->results

Caption: Experimental workflow for using this compound.

troubleshooting_workflow start Low/No Activity? check_substrate Prepare Fresh Substrate Solution start->check_substrate re_run Re-run Experiment check_substrate->re_run still_no_activity Still No Activity? re_run->still_no_activity check_enzyme Run Positive Control (Known Substrate) still_no_activity->check_enzyme pos_control_works Positive Control Works? check_enzyme->pos_control_works enzyme_issue Issue with Enzyme Specificity or Activity pos_control_works->enzyme_issue Yes assay_issue Issue with Assay Conditions (pH, Temp) pos_control_works->assay_issue No

Caption: Troubleshooting workflow for low enzyme activity.

References

overcoming matrix effects in acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my acyl-CoA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS) analysis of acyl-CoAs, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] The primary sources of matrix effects in biological samples are salts, phospholipids, and other endogenous molecules that interfere with the analyte's journey from the liquid phase to the gas phase in the mass spectrometer's ion source.[4]

Q2: I am observing poor peak shapes and inconsistent retention times for my acyl-CoA standards. What could be the cause?

A2: Poor peak shapes (e.g., tailing) and shifting retention times for acyl-CoAs can be caused by several factors. Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column, degrading its performance.[5] Additionally, the inherent instability of acyl-CoA thioesters in aqueous solutions can lead to degradation, affecting peak integrity.[6][7] For long-chain acyl-CoAs, peak tailing can be a significant issue under acidic mobile phase conditions.[8]

Q3: My quantitative results for acyl-CoAs are highly variable between replicates. How can I improve precision?

A3: High variability in quantitative results is a classic sign of uncompensated matrix effects. The most effective way to improve precision is by using an appropriate internal standard.[9] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.[5][9][10] If SIL standards are unavailable, a co-eluting structural analog can be an alternative.[10]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement

This guide will help you diagnose and mitigate significant ion suppression or enhancement in your acyl-CoA analysis.

Step 1: Assess the Matrix Effect

A post-column infusion experiment can qualitatively assess when ion suppression or enhancement occurs during your chromatographic run.[10][11]

Workflow for Assessing Matrix Effect:

cluster_prep Preparation cluster_run LC-MS Run cluster_analysis Data Analysis infusion_pump Prepare analyte solution for infusion pump infuse Infuse analyte post-column at a constant rate infusion_pump->infuse sample_prep Prepare blank matrix extract inject Inject blank matrix extract sample_prep->inject acquire Acquire data infuse->acquire inject->acquire monitor Monitor analyte signal acquire->monitor identify Identify regions of signal suppression/enhancement monitor->identify

Diagram 1: Workflow for post-column infusion to assess matrix effects.

Step 2: Implement Mitigation Strategies

Based on the assessment, choose one or more of the following strategies.

Mitigation Strategy Selection:

cluster_strategies Mitigation Strategies cluster_prep_options Sample Preparation Options cluster_chrom_options Chromatography Options cluster_cal_options Calibration Options start Significant Matrix Effect Detected sample_prep Optimize Sample Preparation start->sample_prep Remove interferences chromatography Modify Chromatography start->chromatography Separate analyte from interferences calibration Adjust Calibration Strategy start->calibration Compensate for matrix effect spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt gradient Alter Gradient chromatography->gradient column Change Column Chemistry chromatography->column sil Use Stable Isotope-Labeled Internal Standard calibration->sil matrix_matched Matrix-Matched Calibration calibration->matrix_matched std_addition Standard Addition calibration->std_addition

Diagram 2: Decision tree for selecting a matrix effect mitigation strategy.

Comparison of Sample Preparation Techniques:

TechniqueProsConsEfficacy in Removing Phospholipids
Protein Precipitation (PPT) Simple, fast, inexpensiveLess clean extract, high matrix effectsLow
Liquid-Liquid Extraction (LLE) Cleaner extract than PPTMore labor-intensive, requires solvent optimizationModerate
Solid Phase Extraction (SPE) Cleanest extract, lowest matrix effectsMost complex and expensive, requires method developmentHigh[12]
Issue 2: Lack of Commercially Available Stable Isotope-Labeled Internal Standards

When the ideal internal standard is not available, alternative strategies are necessary for reliable quantification.

Step 1: Biosynthesis of Labeled Standards (Advanced)

For cell-based assays, you can generate your own labeled internal standards using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[13] This involves growing cells in a medium where a precursor to Coenzyme A, such as pantothenate, is replaced with its stable isotope-labeled counterpart (e.g., [13C315N1]-pantothenate).[13]

SILEC Workflow for Acyl-CoA Internal Standard Generation:

start Start with cell culture culture Culture cells in medium with labeled pantothenate start->culture passage Passage cells multiple times to ensure >99% incorporation culture->passage extract Extract labeled acyl-CoAs passage->extract use Use as internal standards in sample analysis extract->use

Diagram 3: Workflow for generating labeled acyl-CoA internal standards using SILEC.

Step 2: Alternative Calibration Strategies

If generating internal standards is not feasible, the following calibration methods can help compensate for matrix effects.

Comparison of Calibration Methods:

Calibration MethodDescriptionWhen to UseLimitations
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples.[14]When a representative blank matrix is available.Difficult to perfectly match the matrix of every sample.[10]
Standard Addition The sample is divided into aliquots, and known amounts of the analyte are added to each. The concentration is determined by extrapolation.[10][14]When a blank matrix is unavailable and for highly complex matrices.Time-consuming and laborious as each sample requires multiple analyses.[14]
Surrogate Matrix A matrix that does not contain the analyte of interest but has similar properties to the sample matrix is used to prepare calibrators.[11][15]When a true blank matrix is not available.The surrogate may not perfectly mimic the matrix effects of the actual sample.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up

This protocol is a general guideline for cleaning up biological samples to reduce matrix effects before LC-MS/MS analysis.[16]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of your sample extract onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for injection.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a representative LC-MS/MS method for the analysis of a broad range of acyl-CoAs.[17]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[17]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[17]

  • Mobile Phase B: Methanol.[17]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Hold at 2% B

  • Flow Rate: 0.3 mL/min.[16]

  • Injection Volume: 5 µL.[16]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Transition: Monitor for the neutral loss of 507 Da, which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety from the precursor ion of acyl-CoAs.[5][18]

  • Collision Energy: Optimized for each specific acyl-CoA analyte.[16]

Comparison of Analytical Methods for Acyl-CoA Quantification:

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[16]120 pmol (with derivatization)[16]~50 fmol[16]
Limit of Quantification (LOQ) 5-50 fmol[16]1.3 nmol (LC/MS-based)[16]~100 fmol[16]
Linearity (R²) >0.99[16]>0.99Variable
Precision (RSD%) < 5%[16]< 15%< 20%
Specificity High (mass-to-charge ratio)[16]Moderate (risk of co-elution)[16]High (enzyme-specific)[16]
Throughput High[16]ModerateLow to Moderate

References

Technical Support Center: Branched-Chain Fatty Acid (BCFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for BCFA analysis by Gas Chromatography (GC)?

A1: Free fatty acids are highly polar compounds that can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and late elution times.[1] Derivatization, typically by converting them to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, making them more suitable for GC analysis.[2] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point and degree of unsaturation.[2]

Q2: What are the most common derivatization methods for BCFA analysis?

A2: The two most common methods are esterification with boron trifluoride (BF3) in methanol (B129727) and silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] Esterification to form FAMEs is often preferred for its mild reaction conditions and the stability of the resulting methyl esters.[1][2]

Q3: How can I improve the separation of BCFA isomers?

A3: Improving the resolution of BCFA isomers, which often have similar physicochemical properties, can be challenging.[3] Key strategies include:

  • GC Column Selection: Employing a highly polar capillary column, such as one with a cyanopropyl stationary phase, can enhance separation.[4][5] A longer column also generally improves resolution.[6][7]

  • Temperature Program Optimization: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds.[3]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can increase chromatographic efficiency.[3][7]

Q4: What are the key considerations for sample preparation in BCFA analysis?

A4: Effective sample preparation is crucial for reliable results and involves several steps:

  • Lipid Extraction: Methods like the Folch extraction (using chloroform (B151607) and methanol) are common for recovering lipids from biological samples.[8][9]

  • Hydrolysis: For esterified BCFAs, a hydrolysis step (saponification) is necessary to release the free fatty acids before derivatization.[9][10]

  • Derivatization: As mentioned, converting the BCFAs to a more volatile form (e.g., FAMEs) is essential for GC analysis.[1][2]

  • Minimizing Matrix Effects: Biological samples have complex matrices that can interfere with analysis. Techniques like protein precipitation or solid-phase extraction can help remove these interfering components.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your BCFA analysis experiments.

Problem 1: Poor Chromatographic Resolution and Co-elution of BCFA Isomers

Symptoms:

  • Overlapping peaks in your chromatogram.

  • Inability to accurately quantify individual BCFA isomers.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate GC Column Select a highly polar stationary phase column (e.g., cyanopropyl) for better isomer separation.[4][5] Consider using a longer column to increase the surface area for interaction and improve resolution.[6][7]
Suboptimal Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) in the elution range of your target isomers to enhance separation.[3]
Incorrect Carrier Gas Flow Rate Optimize the flow rate of your carrier gas (e.g., helium or hydrogen) to achieve maximum efficiency.[3][7]
Co-elution with Straight-Chain Fatty Acids Branched-chain fatty acid methyl esters (BCFAMEs) can co-elute with other FAMEs. Using a dual-column setup or a highly selective single column can help resolve these.[12]

Logical Troubleshooting Workflow for Poor Resolution

start Poor Resolution of BCFA Isomers check_column Is the GC column appropriate? (e.g., highly polar, sufficient length) start->check_column optimize_temp Optimize Temperature Program (e.g., slower ramp rate) check_column->optimize_temp Yes change_column Select a more appropriate column (e.g., cyanopropyl phase, longer column) check_column->change_column No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolution_ok Resolution Improved optimize_flow->resolution_ok change_column->optimize_temp

Caption: Troubleshooting logic for poor BCFA isomer resolution.

Problem 2: Low Analyte Recovery and Poor Sensitivity

Symptoms:

  • Low signal-to-noise ratio for your peaks of interest.

  • Quantification results are lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Derivatization Ensure complete conversion of BCFAs to their derivatives. Optimize reaction time and temperature.[2] Ensure reagents are of high quality and not degraded.[2] The presence of water can hinder the esterification reaction, so ensure samples are dry.[1][2]
Inefficient Extraction Optimize your lipid extraction protocol. The Folch method is widely used and generally provides high recovery.[8] For solid samples, ensure adequate homogenization.
Sample Matrix Interference Complex biological matrices can suppress the signal in the mass spectrometer.[11] Employ sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering substances.[11]
Leaks in the GC System Check for leaks in the carrier gas line, syringe, and column fittings, as these can lead to poor sensitivity.[13]

Quantitative Data on Method Performance

The following table summarizes typical performance metrics for BCFA analysis to help you benchmark your own results.

Parameter Pentafluorobenzyl Bromide (PFBBr) Derivatization (GC-MS) Microwave-Assisted Extraction and Derivatization (GC-FID)
Limit of Detection (LOD) 0.244 - 0.977 µM[12][14]0.03 - 0.05 µg/mL[15]
Limit of Quantification (LOQ) Not specified in the provided text.0.04 - 0.06 µg/mL[15]
Recovery Rates 55.7% to 97.9%[12][14]103.1% to 103.8%[15]
Accuracy Not specified in the provided text.92.5% to 108.3%[15]

Experimental Protocols

Protocol 1: GC-MS Analysis of BCFAs using BF3-Methanol Derivatization

This protocol outlines the key steps for the analysis of BCFAs in a biological sample.

1. Sample Preparation and Lipid Extraction:

  • For liquid samples (e.g., plasma), add a known amount of an internal standard (e.g., Tridecanoic acid).[9]

  • Perform a lipid extraction using a chloroform:methanol (2:1, v/v) solution.[9]

  • Vortex vigorously and centrifuge to separate the phases.[9]

  • Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.[9]

2. Saponification and Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the lipids.[9]

  • After cooling, add 2 mL of BCl3-methanol (12% w/w).[2]

  • Heat at 60°C for 5-10 minutes.[2]

  • Cool the sample, then add 1 mL of water and 1 mL of hexane (B92381). Shake to extract the FAMEs into the hexane layer.[2]

  • Transfer the upper hexane layer to a clean vial, drying it with anhydrous sodium sulfate.[2]

3. GC-MS Analysis:

  • Inject the prepared sample onto the GC-MS system.

  • Use a suitable GC column, such as a DB-5ms or a more polar column for better isomer separation.[3]

  • Set up an appropriate temperature program, for example, starting at a lower temperature and ramping up to elute the FAMEs.

  • Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[3]

Experimental Workflow for BCFA Analysis

sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch method) sample->extraction hydrolysis Saponification (Hydrolysis of Esterified Lipids) extraction->hydrolysis derivatization Derivatization to FAMEs (e.g., BF3-Methanol) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing and Quantification gcms->data_analysis

References

Technical Support Center: Acyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental procedures for isolating acyl-CoAs from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of acyl-CoAs from tissues?

A1: The recovery of acyl-CoAs is primarily influenced by three critical factors:

  • Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of these molecules.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]

  • Analyte Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly, on ice, and using appropriate buffers are essential to preserve the integrity of the analytes throughout the extraction process.[1]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields of long-chain acyl-CoAs can stem from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[2] Ensure that samples are processed quickly and kept on ice.

  • Inefficient Extraction: The choice of solvent is critical. For long-chain species, a liquid-liquid extraction with an organic solvent is generally ideal.[3] Methods using acetonitrile/isopropanol mixtures have shown good recoveries.[4]

  • Poor Recovery from Solid-Phase Extraction (SPE): If using SPE, ensure the cartridge type and elution method are optimized for your specific acyl-CoAs of interest. Some methods are designed to avoid SPE to improve the recovery of more polar analytes, but this may be less of a concern for long-chain species.[5]

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A3: To ensure the stability of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This minimizes enzymatic activity and chemical degradation. It is crucial to avoid repeated freeze-thaw cycles.[1] For analysis, it is best to use the samples on the same day they are processed. If short-term storage of the extract is necessary, snap freeze the samples in liquid nitrogen or store them at -80°C for up to one week.[6]

Q4: Can the sample preparation method affect the signal of my acyl-CoAs in LC-MS analysis?

A4: Absolutely. The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[2] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[2] It's also important to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[2] The presence of certain acids in the extraction solvent, such as formic acid, can also lead to ion suppression and a significant decrease in MS signals.[7]

Troubleshooting Guides

Issue 1: Low or No Signal for Acyl-CoA Standards
Possible Cause Troubleshooting Step
Degraded Standard Prepare fresh standards. Acyl-CoAs are unstable in aqueous solutions.
Incorrect MS Parameters Optimize MS parameters, including precursor and product ions, and collision energy.[2]
Instrument Malfunction Infuse a known, stable compound to verify the mass spectrometer is functioning correctly.[2]
Issue 2: Low Yield of Acyl-CoAs from Tissue Extracts
Possible Cause Troubleshooting Step
Sample Degradation Process tissues immediately after harvesting or ensure they are properly flash-frozen and stored at -80°C.[1] Avoid freeze-thaw cycles.[1]
Inefficient Homogenization Ensure the tissue is thoroughly homogenized to a fine powder, preferably while frozen in liquid nitrogen.[8]
Suboptimal Extraction Solvent The choice of solvent can significantly impact yield. A mixture of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) has been used effectively.[9] For long-chain acyl-CoAs, methods often employ isopropanol and acetonitrile.[1][4]
Poor Recovery from SPE If using solid-phase extraction, ensure the column chemistry and elution solvents are appropriate for the chain length of your acyl-CoAs.[5]
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Troubleshooting Step
Matrix Effects Matrix effects from complex biological samples can cause ion suppression.[2] Use a stable isotope-labeled internal standard for each analyte if possible. If not available, an odd-chain acyl-CoA can be used.[5]
Non-Linearity of Calibration Curve Construct calibration curves using a matrix that closely matches the study samples.[5]
Analyte Instability in Autosampler Acyl-CoAs can degrade in the autosampler. Ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can help stabilize most acyl-CoA compounds.[7] Analyze samples as soon as possible after reconstitution.[7]

Data Presentation

Table 1: Reported Acyl-CoA Content in Various Tissues

TissueAcyl-CoAContent (nmol/g wet weight)Reference
Rat LiverTotal Acyl-CoA83 +/- 11[10]
Hamster HeartTotal Acyl-CoA61 +/- 9[10]

Table 2: Comparison of Acyl-CoA Extraction Method Recoveries

Extraction MethodAnalyte Chain LengthRecovery RateReference
Acetonitrile/2-propanol followed by solid-phase extractionShort to Long83-90% (SPE step)[4]
Chloroform/Methanol with phase partitionLong-chainNot specified, but sufficient for quantification[10]
KH2PO4 buffer, 2-propanol, and acetonitrile with SPELong-chain70-80%[11]
Organic solvent extraction (optimized for low sample load)Long-chain60-140% (depending on analyte and tissue)[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for various tissue types, combining solvent extraction with solid-phase extraction for improved purity and recovery.[1]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 ml of 2-propanol and homogenize again.

  • Extraction:

    • Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge to separate the phases. The acyl-CoAs will be in the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a modifying acid or base).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS). The choice of reconstitution solvent is critical for acyl-CoA stability; methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices.[12]

Visualizations

experimental_workflow tissue 1. Tissue Sample (Flash-frozen, ~100mg) homogenization 2. Homogenization (KH2PO4 buffer + Internal Standard, Isopropanol) tissue->homogenization extraction 3. Solvent Extraction (Acetonitrile, (NH4)2SO4) homogenization->extraction centrifugation 4. Centrifugation (Phase Separation) extraction->centrifugation supernatant Supernatant (Contains Acyl-CoAs) centrifugation->supernatant spe 5. Solid-Phase Extraction (Purification) supernatant->spe elution 6. Elution spe->elution concentration 7. Drying (Nitrogen Stream) elution->concentration reconstitution 8. Reconstitution (LC-MS compatible solvent) concentration->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

fatty_acid_metabolism fatty_acid Fatty Acid (from diet or synthesis) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA (Activated Fatty Acid) acyl_coa_synthetase->acyl_coa + CoA + ATP beta_oxidation Mitochondrial Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy

Caption: Central role of Acyl-CoAs in fatty acid metabolism.

References

Technical Support Center: 16-Methyldocosanoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 16-Methyldocosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a very-long-chain acyl-CoA (VLCFA-CoA), is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and very-long-chain acyl-CoA dehydrogenase (VLCAD) can rapidly hydrolyze or modify the molecule.[1][2] These enzymes are ubiquitous in cellular and tissue samples.

  • Chemical Instability: The thioester bond in the CoA moiety is susceptible to hydrolysis, particularly at non-optimal pH (alkaline conditions) and elevated temperatures.[3] The long acyl chain also makes the molecule prone to adsorption onto surfaces of tubes and pipette tips, leading to sample loss.

Q2: How should I store my tissue or cell samples before extracting this compound to minimize degradation?

A2: Immediate processing of fresh samples is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. This rapid freezing halts enzymatic activity that can degrade VLCFA-CoAs. Avoid slow freezing or repeated freeze-thaw cycles, as this can lead to the formation of ice crystals that disrupt cellular compartments and release degradative enzymes.

Q3: What is the optimal pH range to maintain during the extraction of this compound?

A3: Maintaining an acidic to neutral pH (ideally between 4.0 and 6.5) is crucial to minimize chemical hydrolysis of the thioester bond. Many extraction protocols utilize acidic buffers, such as potassium phosphate (B84403) buffer at pH 4.9, or include an acidification step with acids like perchloric or sulfosalicylic acid to precipitate proteins and inactivate enzymes.

Q4: Are there any specific inhibitors I should use during sample preparation?

A4: While broad-spectrum protease and phosphatase inhibitors are generally recommended for proteomics and other analyses, for acyl-CoA analysis, the most critical step is the rapid inactivation of enzymes through immediate solvent-based extraction or acid precipitation. For specific research applications, pan-thioesterase inhibitors could be considered, but their compatibility with downstream analysis must be verified.

Q5: Can I use standard plastic tubes for my sample preparation?

A5: It is highly recommended to use low-adsorption or siliconized polypropylene (B1209903) tubes. Due to its long acyl chain, this compound is hydrophobic and can adsorb to the surfaces of standard plasticware, leading to significant sample loss and inaccurate quantification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound signal in LC-MS/MS. 1. Degradation during sample harvesting and storage: Slow sample processing, allowing endogenous enzymes to act. 2. Degradation during extraction: Non-optimal pH, high temperatures, or prolonged extraction times. 3. Adsorption to surfaces: Use of standard plasticware.1. Flash-freeze samples in liquid nitrogen immediately after collection. Store at -80°C until extraction. 2. Use pre-chilled solvents and maintain samples on ice. Ensure extraction buffers are acidic (pH 4.0-6.5). Minimize the time from sample thaw to final analysis. 3. Use low-adsorption microtubes and pipette tips.
High variability between replicate samples. 1. Inconsistent sample handling: Differences in time from collection to freezing or extraction. 2. Incomplete enzyme inactivation: Inefficient homogenization or insufficient acid/solvent for quenching. 3. Phase separation issues: Inconsistent partitioning of the polar acyl-CoA into the aqueous/methanolic phase during liquid-liquid extraction.1. Standardize the entire sample handling workflow with precise timing for each step. 2. Ensure thorough and rapid homogenization in the presence of quenching solution (e.g., cold acetonitrile (B52724) or acidic buffer). 3. Vortex samples thoroughly during extraction steps and ensure complete phase separation before collecting the desired layer.
Presence of high levels of free Coenzyme A and 16-methyldocosanoic acid. Hydrolysis of the thioester bond: This is a direct indicator of degradation, which could be either enzymatic or chemical.1. Review all steps for potential sources of heat and high pH. 2. Ensure rapid and complete inactivation of acyl-CoA thioesterases at the very first step of extraction.[2] 3. Use fresh, high-purity solvents and reagents.
Poor peak shape in chromatography. Interaction with metal ions or surfaces: The phosphate groups on the CoA moiety can interact with metal surfaces in the LC system, leading to peak tailing.1. Use a biocompatible LC system with PEEK tubing where possible. 2. Consider derivatization of the phosphate groups, such as through methylation, to improve chromatographic performance. 3. Ensure the mobile phase composition is optimized for acyl-CoA analysis, sometimes requiring ion-pairing agents.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a modified version of methods developed for long-chain acyl-CoAs, optimized for stability.

  • Sample Preparation:

    • Weigh 50-100 mg of frozen tissue, keeping it on dry ice.

    • Perform all subsequent steps on ice.

  • Homogenization and Quenching:

    • In a pre-chilled glass dounce homogenizer, add the frozen tissue to 2 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Homogenize immediately and thoroughly to precipitate proteins and inactivate enzymes.

    • Transfer the homogenate to a low-adsorption microtube.

  • Purification (Solid-Phase Extraction):

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an aqueous, slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5) to remove polar impurities.

    • Elute the this compound with a high-organic solvent mixture (e.g., 80% acetonitrile in water).

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Visualizations

Chemical Structure and Potential Degradation Sites

cluster_acyl 16-Methyldocosanoyl Chain (Acyl Group) cluster_thioester Thioester Bond (Primary Degradation Site) cluster_coa Coenzyme A Moiety cluster_key Degradation Mechanisms acyl_chain CH3-(CH2)5-CH(CH3)-(CH2)14-C thioester (=O)-S- acyl_chain->thioester coa_moiety [Pantothenic Acid]-[ADP] thioester->coa_moiety enzymatic Enzymatic Hydrolysis (e.g., by Acyl-CoA Thioesterases) enzymatic->thioester cleaves here chemical Chemical Hydrolysis (e.g., high pH) chemical->thioester cleaves here

Caption: Structure of this compound and its degradation sites.

Recommended Sample Preparation Workflow

start Sample Collection (Tissue or Cells) freeze Immediate Flash-Freezing (Liquid Nitrogen) start->freeze store Storage at -80°C freeze->store critical_freeze Critical Point: Prevent Enzymatic Activity freeze->critical_freeze homogenize Homogenization in Pre-chilled Acidic Buffer/Solvent store->homogenize extract Acyl-CoA Extraction (e.g., SPE or LLE) homogenize->extract critical_homogenize Critical Point: Inactivate Enzymes & Prevent Hydrolysis homogenize->critical_homogenize analyze LC-MS/MS Analysis extract->analyze warning Warning: Use Low-Adsorption Labware Throughout extract->warning end Data Acquisition analyze->end

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Very Long-Chain Fatty Acid (VLCFA) Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for very long-chain fatty acid (VLCFA) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Section 1: Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to problems that may arise during VLCFA analysis. The guides are divided by experimental stage, from initial sample preparation to data interpretation.

Sample Preparation

Question: My VLCFA recovery is low after lipid extraction. What are the possible causes and solutions?

Answer: Low recovery of VLCFAs is a frequent issue that can stem from several factors during sample preparation. Here are common causes and troubleshooting steps:

  • Incomplete Cell Lysis: VLCFAs are primarily located within cellular membranes. If your sample consists of cells or tissues, ensure your homogenization or sonication protocol is sufficient to achieve complete disruption. Visual inspection under a microscope can confirm lysis efficiency.

  • Inappropriate Solvent Selection: VLCFAs are highly nonpolar. Using a solvent system with insufficient non-polar character will lead to poor extraction efficiency. Standard methods like the Folch (chloroform:methanol (B129727) 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) are generally effective for total lipid extraction, including VLCFAs.

  • Phase Separation Issues: During liquid-liquid extraction, incomplete or unclear phase separation can lead to the loss of the lipid-containing organic layer or contamination with the aqueous phase. Ensure a sharp interface between the aqueous and organic phases before carefully collecting the lower organic layer. Centrifugation can help sharpen this separation.

  • Adsorption to Surfaces: Due to their hydrophobic nature, VLCFAs can adsorb to plastic surfaces. It is highly recommended to use glass tubes, vials, and pipette tips throughout the extraction process to minimize this loss.

  • Oxidation of Unsaturated VLCFAs: If you are analyzing polyunsaturated VLCFAs (PU-VLCFAs), they are susceptible to oxidation. It is advisable to work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

Question: I am observing extraneous peaks in my chromatogram that are not my target VLCFAs. What is a likely source of this contamination?

Answer: Contamination is a common pitfall in sensitive mass spectrometry-based analyses. Potential sources include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as pipette tips and tubes. Whenever possible, use glass and high-purity solvents.

  • Solvent Impurities: Always use high-purity, HPLC-grade or MS-grade solvents to minimize background contamination. Run a solvent blank before your sample sequence to check for impurities.

  • Carryover from Previous Injections: If a previously analyzed sample had very high concentrations of certain lipids, you might observe carryover in subsequent runs. It is good practice to run blank injections between samples to check for and mitigate this issue.

Question: My derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis seems incomplete. How can I improve the reaction efficiency?

Answer: Incomplete derivatization is a critical issue for accurate quantification of VLCFAs by GC-MS. Consider the following:

  • Presence of Water: Water can significantly interfere with the methylation reaction. Ensure your lipid extract is completely dry before adding the derivatizing agent. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Quality: Derivatization reagents, such as BF3-methanol or methanolic HCl, can degrade over time. Use fresh reagents for optimal performance and store them under appropriate conditions (e.g., protected from moisture).

  • Reaction Conditions: Ensure the reaction time and temperature are adequate for the derivatization of sterically hindered or less reactive VLCFAs. Longer incubation times or slightly higher temperatures may be necessary, but should be optimized to avoid degradation.

Analytical Platforms (GC-MS & LC-MS/MS)

Question: My GC-MS sensitivity for VLCFAs is low. How can I improve it?

Answer: Low sensitivity in GC-MS can be addressed by troubleshooting several areas:

  • Clean the Ion Source: A contaminated ion source is a very common cause of reduced sensitivity in mass spectrometry. Follow the manufacturer's instructions for cleaning the ion source regularly.

  • Check for Leaks: Air leaks in the GC-MS system can increase background noise and reduce sensitivity. Perform a leak check as part of routine maintenance.

  • Optimize Injection Parameters: Ensure the injection volume and inlet temperature are appropriate. A splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.

  • Derivatization Efficiency: As mentioned previously, ensure your derivatization to FAMEs is complete, as this is crucial for their volatility and chromatographic performance.

Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?

Answer: Matrix effects, particularly ion suppression from phospholipids (B1166683) in plasma, are a major challenge in LC-MS/MS. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) can be very effective at removing phospholipids.

  • Chromatographic Separation: Optimize your LC method to chromatographically separate your target VLCFAs from the bulk of the phospholipids. Using a longer column or a shallower gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for your analyte of interest is the gold standard for correcting matrix effects. The SIL-IS will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

  • Dilution: A simple approach is to dilute your sample extract. This will reduce the concentration of matrix components, but also your analyte, so this is only feasible if you have sufficient sensitivity.

Question: I'm observing adduct formation (e.g., [M+Na]⁺, [M+K]⁺) in my LC-MS/MS spectra, which complicates quantification. How can I control this?

Answer: Adduct formation is common in electrospray ionization (ESI). To minimize this:

  • Mobile Phase Additives: Adding a small amount of an agent that provides a consistent counter-ion, such as ammonium (B1175870) acetate, can promote the formation of a single adduct type (e.g., [M+NH₄]⁺), simplifying the spectra.

  • Use High-Purity Solvents and Reagents: Sodium and potassium are common contaminants. Using high-purity mobile phase components and thoroughly cleaning glassware can reduce unwanted adducts.

  • Consistent Analysis: While it may be difficult to eliminate adducts completely, ensure that their formation is consistent across all samples and standards. For quantification, it is possible to sum the signals of the different adducts for a given analyte.

Section 2: Data Presentation

Table 1: Typical VLCFA Concentrations in Human Plasma
AnalyteNormal Range (μg/mL)X-ALD Male (μg/mL)Zellweger Syndrome (μg/mL)
C22:0 (Behenic Acid)20 - 90Often normal or slightly elevatedOften normal or slightly elevated
C24:0 (Lignoceric Acid)20 - 90ElevatedElevated
C26:0 (Cerotic Acid)0.2 - 1.0Significantly ElevatedSignificantly Elevated

Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions must be based on reference ranges established by the specific laboratory performing the analysis.

Table 2: Diagnostic Ratios for Peroxisomal Disorders in Human Plasma
RatioNormal RangeX-ALDZellweger Syndrome
C24:0 / C22:0< 1.3[1]Elevated (>1.3)[1]Elevated[1]
C26:0 / C22:0< 0.02[1][2]Significantly Elevated (>0.02)[1][2]Significantly Elevated[1]
Table 3: C26:0-lysophosphatidylcholine (C26:0-LPC) in Dried Blood Spots (DBS)
CohortC26:0-LPC Concentration (μmol/L)
Normal Newborns0.09 ± 0.03[3]
Peroxisomal Disorder Patients (incl. X-ALD)1.13 ± 0.67[3]
Table 4: C26:0 Levels in Human Fibroblasts
Cell TypeC26-LPC (pmol/mg protein)Total C26:0 (nmol/mg protein)
Control Immortalized Fibroblasts10.9 ± 2.5-
X-ALD (AMN) Immortalized Fibroblasts43.1 ± 5.7-
Control Primary Fibroblasts6.72 ± 1.92~0.02 - 0.04
X-ALD (AMN) Primary Fibroblasts45.3 ± 16.8> 0.15

Data adapted from multiple sources for illustrative purposes.[2][4]

Table 5: C26:0 Levels in Tissues of an X-ALD Mouse Model
TissueGenotypeC26:0 / C22:0 Ratio
BrainWild-Type~0.01
BrainX-ALD Mouse~0.03
Adrenal GlandWild-Type~0.08
Adrenal GlandX-ALD Mouse~0.40
LiverWild-Type~0.01
LiverX-ALD Mouse~0.025

Data are approximate and intended for relative comparison, adapted from published studies.[5]

Section 3: Experimental Protocols

Protocol 1: VLCFA Extraction and Derivatization from Plasma for GC-MS

This protocol describes a general procedure for the extraction of total fatty acids from plasma and their conversion to fatty acid methyl esters (FAMEs).

  • Internal Standard Addition:

    • To a 15 mL glass tube with a Teflon-lined cap, add 100 µL of plasma.

    • Add a known amount of an internal standard not naturally abundant in the sample (e.g., C17:0 or a stable isotope-labeled VLCFA).

  • Lipid Extraction (Folch Method):

    • Add 3 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the plasma sample.

    • Add 10 µL of BHT solution (10 mg/mL in methanol) as an antioxidant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Incubate at room temperature for 30 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add 1 mL of 3N methanolic-HCl to the dried lipid extract.

    • Seal the tube tightly and heat at 90°C for 1 hour in a heating block.

    • Allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of water to the tube.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

  • Final Preparation:

    • Evaporate the hexane to a small volume (e.g., 50-100 µL) under nitrogen before injection.

Protocol 2: LC-MS/MS Analysis of C26:0-LPC from Dried Blood Spots (DBS)

This protocol outlines a method for the extraction and analysis of C26:0-LPC from DBS, a key biomarker for X-ALD newborn screening.

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

    • To each well, add 100 µL of an extraction solution (e.g., methanol or acetonitrile/methanol mixture) containing the stable isotope-labeled internal standard (e.g., C26:0-d4-LPC).

  • Extraction:

    • Seal the plate and shake on a plate shaker for 30-45 minutes at room temperature.

    • Centrifuge the plate at 3000 x g for 15 minutes to pellet the filter paper and any precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Parameters (Representative):

    • LC System: Agilent 1200 series or equivalent.

    • Column: A suitable C8 or C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with a mixture like 50:50 methanol/acetonitrile containing 5 mM ammonium acetate.

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Negative mode can offer higher specificity.[3]

    • MRM Transitions (example):

      • C26:0-LPC (Negative): 620.6 → 395.3

      • C26:0-d4-LPC (Negative): 624.6 → 399.3

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration using a calibration curve prepared with known amounts of C26:0-LPC standard.

Section 4: Visualized Workflows and Pathways

Diagram 1: General Experimental Workflow for VLCFA Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma, Fibroblasts, or Tissue Lysis Homogenization/ Sonication Sample->Lysis Extraction Lipid Extraction (e.g., Folch) Lysis->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv LCMS LC-MS/MS Analysis (e.g., C26:0-LPC) Extraction->LCMS GCMS GC-MS Analysis (FAMEs) Deriv->GCMS Quant Quantification (vs. Internal Standard) GCMS->Quant LCMS->Quant Stats Statistical Analysis & Interpretation Quant->Stats

Caption: Workflow for VLCFA quantification from biological samples.

Diagram 2: Diagnostic Logic for Suspected X-ALD

G Start Patient with Suggestive Symptoms or Positive NBS VLCFA_Test Measure Plasma VLCFA (C26:0, Ratios) and/or DBS C26:0-LPC Start->VLCFA_Test Male_Genetic ABCD1 Gene Sequencing (Male) VLCFA_Test->Male_Genetic Elevated Female_Genetic ABCD1 Gene Sequencing (Female) VLCFA_Test->Female_Genetic Elevated or Normal (if high suspicion) No_XALD X-ALD Unlikely (Consider other peroxisomal disorders) VLCFA_Test->No_XALD Normal XALD_Confirmed X-ALD Confirmed Male_Genetic->XALD_Confirmed Pathogenic Variant Found Male_Genetic->No_XALD No Pathogenic Variant Female_Genetic->No_XALD No Pathogenic Variant Carrier_ID Female Carrier Confirmed Female_Genetic->Carrier_ID Pathogenic Variant Found

Caption: Decision tree for the diagnosis of X-linked Adrenoleukodystrophy.

Diagram 3: Simplified Pathway of VLCFA-Induced ER Stress

G VLCFA High Saturated VLCFA (C26:0) Membrane ER Membrane Perturbation VLCFA->Membrane UPR Unfolded Protein Response (UPR) Membrane->UPR PERK_active PERK Dimerization & Autophosphorylation (Active) UPR->PERK_active BiP dissociates ROS Oxidative Stress (ROS Production) UPR->ROS PERK_inactive BiP-PERK (Inactive) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation Increased p_eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ROS->Apoptosis

Caption: The PERK pathway activation by VLCFA-induced ER stress.

References

Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the separation and analysis of these critical metabolic intermediates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my acyl-CoA isomers?

A1: Poor resolution of acyl-CoA isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue.

  • Inadequate Stationary Phase Chemistry: The choice of HPLC column chemistry is critical. Standard C18 columns may not provide sufficient selectivity for closely related isomers like branched-chain (e.g., isobutyryl-CoA) and straight-chain (e.g., n-butyryl-CoA) forms.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in achieving separation.

  • Steep Gradient Elution: A rapid gradient may not allow enough time for the separation of isomers with very similar retention times.

Troubleshooting Steps:

  • Column Selection:

    • Consider columns with different selectivities, such as phenyl-hexyl or embedded polar group phases.

    • For some isomers, shorter-chain alkyl phases (e.g., C8) might offer different selectivity compared to C18.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar acyl-CoAs and their isomers.[3]

  • Mobile Phase Optimization:

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., alkyl sulfonates for positive mode or quaternary ammonium (B1175870) salts for negative mode) to the mobile phase to enhance the separation of charged analytes.[4][5][6]

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the acyl-CoA molecules and improve separation.

    • Organic Modifier: Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities.

  • Gradient Adjustment:

    • Employ a shallower gradient to increase the separation window for closely eluting isomers.

Q2: My chromatographic peaks are exhibiting significant tailing. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate (B84403) groups of acyl-CoAs, causing peak tailing.

  • Column Contamination or Degradation: Buildup of sample matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak broadening and tailing.[8]

Troubleshooting Steps:

  • Mitigate Silanol Interactions:

    • Use a highly end-capped column.

    • Add a competing base or acid to the mobile phase (e.g., a small amount of triethylamine (B128534) or trifluoroacetic acid) to block active silanol sites.

    • Operate at a lower pH to suppress the ionization of silanol groups.

  • Column Maintenance:

    • If contamination is suspected, backflush the column according to the manufacturer's instructions.

    • Use a guard column to protect the analytical column from contaminants.[9]

  • Mobile Phase pH Adjustment:

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the acyl-CoAs.

Q3: I'm experiencing inconsistent retention times for my acyl-CoA isomers. What could be the problem?

A3: Retention time drift can be caused by several factors related to the mobile phase, column, or HPLC system.

  • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase, especially the concentration of the ion-pairing reagent or buffer, can lead to shifts in retention time.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time instability, particularly in HILIC and ion-pairing chromatography.[10]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase for each analysis.

    • Ensure accurate and consistent measurement of all mobile phase components.

  • Column Equilibration:

    • Increase the column equilibration time to ensure the stationary phase is fully conditioned with the mobile phase before each injection.

  • Temperature Control:

    • Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of acyl-CoA isomers?

A1: The main challenges include:

  • Structural Similarity: Isomers, by definition, have the same mass and often very similar physicochemical properties, making them difficult to resolve.

  • Compound Stability: Acyl-CoA thioesters can be unstable and prone to degradation, especially at non-optimal pH and temperatures.[11] They are more stable in slightly acidic conditions (pH 4.0-6.8).[11]

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of acyl-CoA isomers.

Q2: Which chromatographic modes are most suitable for acyl-CoA isomer separation?

A2: Several chromatographic modes can be employed:

  • Reversed-Phase (RP) HPLC: This is a widely used technique, often in combination with ion-pairing reagents to improve the retention and separation of these polar molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for very polar acyl-CoAs and can offer different selectivity compared to RP-HPLC.[3]

  • Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC can provide significantly enhanced resolution by using two different separation mechanisms.

Q3: How can I improve the stability of my acyl-CoA samples during preparation and analysis?

A3: To minimize degradation:

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction and preparation process.[11] For long-term storage, store extracts at -80°C.[12]

  • Control pH: Use slightly acidic buffers (pH 4.0-6.8) for extraction and in the final sample solvent, as acyl-CoAs are more stable under these conditions.[11]

  • Prompt Analysis: Analyze samples as soon as possible after preparation to minimize degradation in the autosampler.[11]

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of acyl-CoA isomers based on published methods. These should be considered as starting points for method development.

Table 1: Reversed-Phase HPLC Parameters for Acyl-CoA Isomer Separation

ParameterSettingReference
Column C18, 2.1 x 100 mm, 1.8 µm[1]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[11]
Mobile Phase B Acetonitrile[11]
Gradient 5-95% B over 15 min[11]
Flow Rate 0.2 mL/min[11]
Column Temp. 40°CN/A
Injection Vol. 5 µL[11]

Table 2: Ion-Pairing Chromatography Parameters for Acyl-CoA Isomer Separation

ParameterSettingReference
Column C18, 2.1 x 150 mm, 2.6 µmN/A
Mobile Phase A 5 mM Dimethylbutylamine (DMBA), 5 mM Acetic Acid in WaterN/A
Mobile Phase B Methanol (B129727)N/A
Gradient 2-60% B over 20 minN/A
Flow Rate 0.3 mL/minN/A
Column Temp. 45°CN/A
Injection Vol. 10 µLN/A

Table 3: HILIC Parameters for Acyl-CoA Isomer Separation

ParameterSettingReference
Column Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm[3]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0[13]
Mobile Phase B Acetonitrile[13]
Gradient 95-60% B over 10 min[14]
Flow Rate 0.4 mL/minN/A
Column Temp. 35°CN/A
Injection Vol. 2 µLN/A

Experimental Protocols

Protocol 1: Sample Preparation from Tissues for Acyl-CoA Analysis

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water with 0.1% formic acid).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: Reversed-Phase Ion-Pairing HPLC Method for Acyl-CoA Isomer Separation

  • System Preparation:

    • Install a C18 column (e.g., 2.1 x 150 mm, 2.6 µm).

    • Prepare Mobile Phase A: 5 mM DMBA and 5 mM acetic acid in water.

    • Prepare Mobile Phase B: Methanol.

  • Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 20 minutes at a flow rate of 0.3 mL/min.

  • Injection: Inject 10 µL of the reconstituted sample extract.

  • Gradient Elution:

    • Start with 2% Mobile Phase B.

    • Increase to 60% Mobile Phase B over 20 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to 2% Mobile Phase B over 1 minute and re-equilibrate for 9 minutes.

  • Detection: Monitor the eluent using a mass spectrometer with appropriate settings for acyl-CoA detection.

Visualizations

Troubleshooting_Workflow start Poor Isomer Resolution check_column Is the column chemistry appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No solution_column Select alternative selectivity column (e.g., Phenyl-Hexyl, HILIC) check_column->solution_column Yes check_gradient Is the gradient too steep? check_mobile_phase->check_gradient No solution_mobile_phase Introduce ion-pairing reagent or adjust pH check_mobile_phase->solution_mobile_phase Yes solution_gradient Decrease gradient slope check_gradient->solution_gradient Yes

Caption: A logical workflow for troubleshooting poor resolution of acyl-CoA isomers.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_silanol Suspect secondary silanol interactions? start->check_silanol check_contamination Is the column contaminated? check_silanol->check_contamination No solution_silanol Use end-capped column or add mobile phase modifier check_silanol->solution_silanol Yes check_ph Is the mobile phase pH appropriate? check_contamination->check_ph No solution_contamination Backflush column or use guard column check_contamination->solution_contamination Yes solution_ph Adjust pH away from analyte pKa check_ph->solution_ph Yes

Caption: A troubleshooting guide for addressing peak tailing in acyl-CoA analysis.

References

Technical Support Center: Quality Control for Synthetic 16-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 16-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for synthetic this compound?

Synthetic this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the lyophilized powder at -80°C. For short-term storage, a solution in an appropriate organic solvent can be stored at -20°C. Avoid repeated freeze-thaw cycles.

2. What are the common impurities found in synthetic this compound?

Common impurities can include:

  • Unreacted starting materials: 16-Methyldocosanoic acid and Coenzyme A (CoA-SH).

  • Hydrolysis product: 16-Methyldocosanoic acid due to the breakdown of the thioester bond.

  • Oxidized product: Disulfide-linked dimers of this compound or Coenzyme A.

  • Byproducts from synthesis: Depending on the synthetic route, other related acyl-CoAs or side-reaction products may be present.

3. My this compound solution appears cloudy. What should I do?

Cloudiness may indicate poor solubility or degradation. Very-long-chain acyl-CoAs have limited solubility in aqueous buffers. Ensure you are using a suitable solvent, such as a mixture of organic solvent and water. If the product was stored in an aqueous buffer, it may have hydrolyzed, leading to the precipitation of the free fatty acid. Purity should be re-assessed by HPLC.

4. How can I confirm the identity of my synthetic this compound?

The identity of the compound should be confirmed using a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the accurate mass of the molecule.

  • Tandem Mass Spectrometry (MS/MS): To confirm the characteristic fragmentation pattern of an acyl-CoA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the acyl chain and the coenzyme A moiety.

5. What is the expected purity of high-quality synthetic this compound?

High-quality synthetic this compound should have a purity of ≥95% as determined by HPLC analysis.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Contaminated column or guard column- Reduce sample injection volume or concentration.- Adjust the mobile phase pH to ensure complete ionization of the phosphate (B84403) groups.- Flush the column with a strong solvent; replace the guard column or column if necessary.
Inconsistent Retention Times - Fluctuation in pump pressure- Changes in mobile phase composition- Temperature fluctuations- Check for leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase or sample solvent- Clean the injector and autosampler.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents.
Low Signal Intensity - Sample degradation- Incorrect detection wavelength- Low sample concentration- Prepare fresh sample and handle it on ice.- Ensure the UV detector is set to the optimal wavelength for adenosine (B11128) (around 260 nm).- Concentrate the sample if necessary.
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Ion Signal - Poor ionization efficiency- Sample degradation- Inappropriate source parameters- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Analyze the sample promptly after preparation.- Ensure the mass spectrometer is properly calibrated.
Unexpected m/z Values - Presence of adducts (e.g., Na+, K+)- Contamination- Use high-purity solvents and additives.- Identify common adducts and account for them in data analysis.- Run a blank to check for background ions.
Poor Fragmentation in MS/MS - Incorrect collision energy- Low precursor ion intensity- Optimize collision energy for the specific parent ion.- Increase sample concentration or injection volume to improve precursor ion signal.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for Synthetic this compound

Parameter Specification Method
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 95%HPLC-UV (260 nm)
Identity (by HRMS) Conforms to the expected exact mass (± 5 ppm)ESI-TOF MS
Identity (by ¹H NMR) Conforms to the expected chemical shifts and integrations¹H NMR
Residual Solvents ≤ 0.5%GC-HS
Water Content ≤ 5%Karl Fischer Titration

Table 2: Example HPLC Gradient for Purity Analysis

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA) Flow Rate (mL/min)
09551.0
59551.0
255951.0
305951.0
319551.0
359551.0

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthetic this compound.

    • Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient: As described in Table 2.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS
  • LC Conditions:

    • Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Scan Range: m/z 200-2000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

  • Data Analysis:

    • Determine the exact mass of the parent ion [M+H]⁺. For this compound (C₅₄H₉₈N₇O₁₇P₃S), the expected monoisotopic mass is approximately 1253.59 Da.

    • For MS/MS analysis, select the parent ion and apply collision-induced dissociation (CID). Look for the characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine linker.[1][2][3]

Protocol 3: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of synthetic this compound in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Reference: Use the residual solvent peak as an internal reference.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for both the 16-methyldocosanoic acid acyl chain and the coenzyme A moiety.

    • Expected Chemical Shifts (δ, ppm):

      • ~8.5 and ~8.2 ppm: Adenine protons of CoA.

      • ~6.1 ppm: Anomeric proton of ribose in CoA.

      • ~4.0-4.5 ppm: Ribose and pantothenate protons of CoA.

      • ~2.8-3.5 ppm: Methylene protons adjacent to the thioester and amide groups in CoA.

      • ~2.5 ppm: Methylene protons (α to the carbonyl) of the acyl chain.

      • ~1.2-1.6 ppm: Methylene protons of the long acyl chain.

      • ~0.8 ppm: Terminal methyl groups of the acyl chain.

Visualizations

Quality_Control_Workflow cluster_0 Initial Synthesis and Purification cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Final Product Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Appearance Visual Appearance Lyophilization->Appearance Batch Release Testing Purity Purity (HPLC) Lyophilization->Purity Batch Release Testing Identity_MS Identity (LC-MS) Lyophilization->Identity_MS Batch Release Testing Identity_NMR Identity (NMR) Lyophilization->Identity_NMR Batch Release Testing Residuals Residual Solvents/Water Lyophilization->Residuals Batch Release Testing Decision Pass/Fail Purity->Decision Identity_MS->Decision Identity_NMR->Decision Pass Release for Use Decision->Pass Meets Specifications Fail Repurify or Reject Decision->Fail Does Not Meet Specifications

Caption: Quality control workflow for synthetic this compound.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Abnormal Chromatogram Tailing Peak Tailing Start->Tailing Asymmetric Peak Fronting Peak Fronting Start->Fronting Asymmetric Peak Split Split Peaks Start->Split Multiple Peaks for One Analyte Drift Retention Time Drift Start->Drift Inconsistent Elution No_Peak No Peak Start->No_Peak No Signal Detected Noise Noisy Baseline Start->Noise Fluctuating Baseline Drift_Baseline Drifting Baseline Start->Drift_Baseline Baseline Not Stable Sol_Tailing_1 Check mobile phase pH Tailing->Sol_Tailing_1 Sol_Tailing_2 Reduce sample load Tailing->Sol_Tailing_2 Sol_Tailing_3 Replace column/guard Tailing->Sol_Tailing_3 Sol_Drift_1 Check for leaks Drift->Sol_Drift_1 Sol_Drift_2 Ensure proper solvent mixing Drift->Sol_Drift_2 Sol_Drift_3 Use column oven Drift->Sol_Drift_3 Sol_Noise_1 Degas mobile phase Noise->Sol_Noise_1 Sol_Noise_2 Clean detector cell Noise->Sol_Noise_2 Sol_Noise_3 Check lamp Noise->Sol_Noise_3

Caption: Logical troubleshooting guide for HPLC analysis issues.

MS_Fragmentation_Pathway Parent [this compound + H]+ (Precursor Ion) Fragment1 [M+H - 507]+ (Acyl-pantetheine fragment) Parent->Fragment1 Neutral Loss of 507 Da Fragment2 Phosphoadenosine fragment (m/z ~428) Parent->Fragment2 Cleavage at pyrophosphate Fragment3 Adenosine fragment (m/z ~261) Fragment2->Fragment3 Further fragmentation

Caption: Characteristic MS/MS fragmentation of this compound.

References

Validation & Comparative

16-Methyldocosanoyl-CoA in the Landscape of Branched-Chain Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various fatty acyl-CoA molecules is critical for unraveling complex metabolic and signaling pathways. This guide provides a comparative analysis of 16-Methyldocosanoyl-CoA, a very-long-chain branched-chain acyl-CoA, with other more extensively studied branched-chain acyl-CoAs. Due to the limited direct experimental data on this compound, this guide infers many of its properties based on the established characteristics of related molecules.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs (BCACoAs) are pivotal intermediates in the metabolism of branched-chain amino acids (BCAAs) and branched-chain fatty acids (BCFAs). They serve as substrates for energy production, precursors for the synthesis of complex lipids, and as signaling molecules that regulate gene expression and protein function. The length of the acyl chain and the position of the methyl branch are key determinants of their metabolic fate and biological activity.

While shorter-chain BCACoAs derived from BCAA catabolism are well-characterized, very-long-chain BCACoAs like this compound remain largely unexplored. This guide aims to bridge this knowledge gap by providing a comparative framework.

Physicochemical and Biochemical Properties

The physicochemical properties of an acyl-CoA molecule, such as its molecular weight and solubility, influence its interaction with enzymes and cellular membranes. The table below compares the known or calculated properties of this compound with other representative BCACoAs.

PropertyThis compound (Predicted)Isovaleryl-CoAPropionyl-CoAAcetyl-CoA
Molecular Formula C44H80N7O17P3SC26H44N7O17P3SC24H40N7O17P3SC23H38N7O17P3S
Molecular Weight ( g/mol ) 1104.13851.61823.55809.57
Parent Fatty Acid 16-Methyldocosanoic AcidIsovaleric AcidPropionic AcidAcetic Acid
Chain Length C23 (Very-Long-Chain)C5 (Short-Chain)C3 (Short-Chain)C2 (Short-Chain)
Solubility Low aqueous solubilityHigher aqueous solubilityHigh aqueous solubilityHigh aqueous solubility

Metabolic Pathways of Branched-Chain Acyl-CoAs

The metabolism of BCACoAs is primarily mitochondrial and involves a series of enzymatic reactions. The initial and often rate-limiting step is dehydrogenation, catalyzed by a family of acyl-CoA dehydrogenases (ACADs). The subsequent steps involve hydration, further dehydrogenation, and thiolytic cleavage.

The metabolism of this compound is predicted to follow the general pathway for very-long-chain fatty acid β-oxidation, with modifications to accommodate the methyl branch. The specific enzymes involved and their efficiencies are likely influenced by the position of the methyl group.

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Keto Acids cluster_BCACoAs Branched-Chain Acyl-CoAs cluster_Intermediates Metabolic Intermediates Isoleucine Isoleucine KMV α-keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-ketoisocaproate Leucine->KIC BCAT MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKDH IB_CoA Isobutyryl-CoA KIV->IB_CoA BCKDH IV_CoA Isovaleryl-CoA KIC->IV_CoA BCKDH Propionyl_CoA Propionyl-CoA MB_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA MB_CoA->Acetyl_CoA IB_CoA->Propionyl_CoA IV_CoA->Acetyl_CoA Acetoacetate Acetoacetate IV_CoA->Acetoacetate TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle caption General metabolic pathways of short-chain BCACoAs.

Figure 1. Simplified metabolic pathways for the degradation of branched-chain amino acids into various acyl-CoA intermediates.

Signaling Roles of Branched-Chain Acyl-CoAs

Beyond their metabolic roles, BCACoAs, particularly very-long-chain variants, are emerging as important signaling molecules. They can act as ligands for nuclear receptors, thereby modulating gene expression. A key target is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a master regulator of lipid metabolism.

It is plausible that this compound, due to its long, lipophilic chain, could be a potent activator of PPARα, leading to the upregulation of genes involved in fatty acid oxidation.

PPARa_Signaling BCACoA Branched-Chain Acyl-CoA (e.g., this compound) PPARa PPARα BCACoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACADs) PPRE->Target_Genes Regulates Transcription of Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response Leads to caption PPARα signaling pathway activated by BCACoAs.

Figure 2. Proposed signaling pathway for the activation of PPARα by branched-chain acyl-CoAs, leading to a metabolic response.

Experimental Protocols

The analysis of very-long-chain BCACoAs requires sensitive and specific analytical techniques. The following provides a general workflow for the extraction and analysis of these molecules from biological samples.

Extraction of Acyl-CoAs from Tissues or Cells

Objective: To isolate acyl-CoAs from biological matrices while minimizing degradation.

Methodology:

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 10% (w/v) trichloroacetic acid (TCA) in water.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a solution of methanol containing a small amount of ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification by LC-MS/MS

Objective: To separate and quantify individual acyl-CoA species.

Methodology:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from low to high organic phase to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the specific acyl-CoA, and the product ion will be a characteristic fragment (e.g., the coenzyme A moiety).

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (10% TCA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Supernatant LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Eluate Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis caption General workflow for acyl-CoA analysis.

Figure 3. A representative experimental workflow for the extraction and quantification of acyl-CoAs from biological samples.

Comparative Performance and Future Directions

The biological performance of this compound relative to other BCACoAs is currently speculative. Based on the known structure-activity relationships of fatty acyl-CoAs, it is anticipated that:

  • Enzyme Kinetics: this compound will likely be a substrate for very-long-chain specific acyl-CoA synthetases and dehydrogenases. However, the presence of the methyl group may alter the binding affinity and turnover rate compared to its straight-chain counterpart, docosanoyl-CoA.

  • Signaling Potency: Its long chain length suggests it could be a high-affinity ligand for PPARα, potentially with greater potency than shorter-chain BCACoAs.

  • Membrane Interactions: The methyl branch may influence how it partitions into and interacts with cellular membranes, potentially affecting membrane fluidity and the formation of lipid rafts.

Further research is imperative to validate these predictions. The synthesis of a this compound standard would be the first critical step, enabling detailed enzymatic and signaling studies. Comparative lipidomics, transcriptomics, and metabolomics analyses in cellular or animal models treated with this compound versus other BCACoAs would provide a comprehensive understanding of its unique biological roles.

Conclusion

While direct experimental evidence remains scarce, a comparative analysis based on the known properties of related molecules suggests that this compound is likely a significant, yet understudied, player in lipid metabolism and signaling. Its very-long-chain and branched structure positions it at the intersection of fatty acid elongation, β-oxidation, and nuclear receptor signaling. This guide provides a foundational framework to stimulate and guide future research into the specific functions of this and other novel very-long-chain branched-chain acyl-CoAs.

A Researcher's Guide to the Analytical Quandary of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of very long-chain acyl-CoAs (VLC-acyl-CoAs) is paramount. These molecules are key intermediates in fatty acid metabolism and are implicated in numerous physiological and pathological processes. The selection of an appropriate analytical method is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of common analytical methods for VLC-acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.

Performance Comparison of Analytical Methods

The quantification of VLC-acyl-CoAs presents analytical challenges due to their low abundance, structural similarity, and propensity for degradation. Several techniques have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput.

Parameter LC-MS/MS HPLC-UV Enzymatic Assay GC-MS
Sensitivity Very High (pmol to fmol)Moderate (nmol)High (pmol)High (pmol)
Specificity Very HighModerateModerate to HighHigh
Linearity Wide dynamic rangeGoodNarrower dynamic rangeGood
Throughput HighModerateHighModerate
Sample Requirement SmallLargerSmallSmall
Cost (Instrument) HighModerateLowHigh
Expertise Required HighModerateLow to ModerateHigh
Inter-assay CV (%) 2.6 - 12.2[1]3.2 - 9.5[2]Variable5-6[3]
Intra-assay CV (%) 1.2 - 4.4[1]2.5 - 6.9[2]Variable5-10[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and specificity.[1] This technique allows for the simultaneous quantification of multiple acyl-CoA species in a single run. The use of selected reaction monitoring (SRM) enhances selectivity, minimizing interferences from complex biological matrices.[3]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more established and cost-effective method. While it offers good precision, its sensitivity is lower compared to LC-MS/MS, and it may be less specific, potentially requiring more extensive sample cleanup.[2]

Enzymatic Assays provide a functional measure of specific VLC-acyl-CoA-metabolizing enzymes and can be highly sensitive.[4][5] These assays are often used for diagnostic screening of metabolic disorders.[4] However, they may lack the multiplexing capability of chromatographic methods and can be susceptible to interference from other enzymes or compounds in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for acyl-CoA analysis, but it typically requires a time-consuming derivatization step to make the molecules volatile.[3]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of VLC-acyl-CoAs from Tissues

This protocol outlines a general procedure for the extraction of VLC-acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (100-200 mg)

  • Internal Standard (e.g., C17:0-CoA)

  • Acetonitrile (B52724) (ice-cold)

  • Ammonium hydroxide

  • Homogenizer

  • Centrifuge (refrigerated)

  • Solid Phase Extraction (SPE) cartridges (optional)

Procedure:

  • Weigh the frozen tissue sample.

  • Immediately add 1 mL of ice-cold acetonitrile containing the internal standard.

  • Homogenize the tissue on ice.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • (Optional) For cleaner samples, perform solid-phase extraction (SPE) at this stage according to the manufacturer's instructions.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase).

  • The sample is now ready for LC-MS/MS analysis.

General HPLC-UV Method for VLC-acyl-CoA Quantification

This protocol describes a general approach for separating and quantifying VLC-acyl-CoAs using HPLC with UV detection.

Materials:

  • Prepared sample extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Ammonium acetate (B1210297) buffer

  • Mobile Phase B: Acetonitrile

  • VLC-acyl-CoA standards

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the prepared sample extract onto the column.

  • Run a gradient elution program, increasing the proportion of Mobile Phase B to elute the VLC-acyl-CoAs. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

  • Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.

  • Create a standard curve using known concentrations of VLC-acyl-CoA standards to quantify the analytes in the samples.

Spectrophotometric Enzymatic Assay for VLCAD Activity

This protocol is based on the use of ferricenium hexafluorophosphate (B91526) as an electron acceptor to measure the activity of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[5]

Materials:

  • Cell or tissue homogenate

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Triton X-100

  • EDTA

  • Ferricenium hexafluorophosphate solution

  • Palmitoyl-CoA (substrate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the cell/tissue homogenate in potassium phosphate buffer with Triton X-100 and EDTA.

  • Add the ferricenium hexafluorophosphate solution to the reaction mixture.

  • Initiate the reaction by adding the substrate, palmitoyl-CoA.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Visualizing the Landscape of VLC-acyl-CoA Metabolism and Analysis

To better understand the context of VLC-acyl-CoA analysis, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix VLCFA Very Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase ATP, CoA VLC_Acyl_CoA VLC-acyl-CoA AcylCoA_Synthetase->VLC_Acyl_CoA VLCAD VLCAD VLC_Acyl_CoA->VLCAD FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA VLCAD->Enoyl_CoA Trifunctional_Protein Trifunctional Protein Enoyl_CoA->Trifunctional_Protein H2O Ketoacyl_CoA 3-Ketoacyl-CoA Trifunctional_Protein->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Beta_Oxidation_Cycle Repeats Beta-Oxidation Cycle Shorter_Acyl_CoA->Beta_Oxidation_Cycle

Caption: Mitochondrial beta-oxidation pathway for VLC-acyl-CoAs.

Analytical_Workflow Sample_Collection Sample Collection (Tissue, Cells) Extraction Extraction of Acyl-CoAs Sample_Collection->Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Extraction->Sample_Cleanup Analysis Analytical Separation (LC or GC) Sample_Cleanup->Analysis Detection Detection (MS/MS or UV) Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Data Presentation: Quantitative Comparison of ACSL Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Functional Comparison of Acyl-CoA Synthetase Isoforms for Researchers, Scientists, and Drug Development Professionals.

Acyl-CoA synthetases (ACSs) are a family of crucial enzymes that catalyze the activation of fatty acids to their corresponding acyl-CoAs. This activation is the first committed step for fatty acid metabolism, directing these molecules towards various metabolic fates, including β-oxidation for energy production, incorporation into complex lipids for membrane synthesis and energy storage, and participation in cell signaling pathways. The existence of multiple ACS isoforms, each with distinct biochemical properties and cellular locations, allows for precise control over fatty acid channeling and metabolism. This guide provides an objective comparison of the functional characteristics of long-chain acyl-CoA synthetase (ACSL) isoforms, supported by experimental data, to aid researchers in understanding their specific roles in cellular physiology and disease.

The functional distinctions between ACSL isoforms are evident in their kinetic parameters and substrate preferences. The following tables summarize key quantitative data from various studies, offering a comparative overview of their enzymatic activity.

Table 1: Kinetic Parameters of Rat ACSL Isoforms
IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source
ACSL1Oleate (18:1)4750[1]
ACSL3Oleate (18:1)5.5600[1]
ACSL4Arachidonate (20:4)7.51100[1]
ACSL6_v1Oleate (18:1)1.8150[1]
ACSL6_v2Oleate (18:1)2.1250[1]

Kinetic parameters were determined using recombinant rat ACSL isoforms.

Table 2: Substrate Preference of Purified Recombinant Rat F-ACSL Isoforms
IsoformPalmitic acid (16:0)Oleic acid (18:1)Linoleic acid (18:2)Arachidonic acid (20:4)Eicosapentaenoic acid (20:5)
F-ACSL1++++++++
F-ACSL3++++++++++
F-ACSL4++++++++++
F-ACSL5++++++++
F-ACSL6+++++++++++

Relative activity is indicated by '+' symbols, where '+++' represents the highest activity. Data is based on studies of purified recombinant proteins.[2][3]

Table 3: Subcellular Localization of ACSL Isoforms
IsoformEndoplasmic ReticulumMitochondriaPeroxisomesPlasma MembraneLipid Droplets
ACSL1
ACSL3
ACSL4
ACSL5
ACSL6

Localization can be cell-type specific.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ACSL isoform activity. Below are protocols for key experiments cited in the literature.

Radiometric Acyl-CoA Synthetase Activity Assay

This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 0.2% Triton X-100

  • ATP solution: 10 mM

  • Coenzyme A (CoA) solution: 200 µM

  • Radiolabeled fatty acid (e.g., [¹⁴C]-oleic acid) bound to BSA

  • Dole's solution: Isopropanol:n-heptane:H₂SO₄ (40:10:1)

  • n-heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates by homogenizing in an appropriate lysis buffer (e.g., 1% Triton X-100, 130 mM KCl, 25 mM Tris-HCl, pH 7.4) on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, ATP, and CoA.

  • Add a known amount of lysate protein to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding Dole's solution.

  • Extract the unreacted fatty acid by adding n-heptane, vortexing, and centrifuging to separate the phases. Repeat the extraction multiple times.

  • Transfer an aliquot of the aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of radiolabeled acyl-CoA formed per unit of protein per unit of time.[7][8]

Indirect Spectrophotometric Acyl-CoA Synthetase Activity Assay

This continuous assay couples the production of pyrophosphate (PPi) from the ACS reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified ACSL isoform or cell lysate

  • Assay buffer: e.g., 200 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 µM DTT

  • ATP solution

  • CoA solution

  • Fatty acid substrate

  • Pyrophosphatase

  • ATP-sulfurylase

  • Adenosine 5'-phosphosulfate (APS) reductase

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing all components except the fatty acid substrate in a cuvette.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the fatty acid substrate.

  • Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Calculate the specific activity using the molar extinction coefficient of NADH.[9]

Mandatory Visualization

The following diagrams illustrate key concepts related to acyl-CoA synthetase function.

Fatty_Acid_Activation_and_Channeling cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_pathways Metabolic Fates Fatty Acid (FA) Fatty Acid (FA) FA_in Fatty Acid Fatty Acid (FA)->FA_in Transport ACSL Acyl-CoA Synthetase (ACSL) FA_in->ACSL Substrate Acyl_CoA Acyl-CoA ACSL->Acyl_CoA ATP, CoA -> AMP, PPi Beta_Oxidation β-Oxidation (Energy) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (TAG, PL) Acyl_CoA->Lipid_Synthesis Signaling Signaling Acyl_CoA->Signaling

Caption: Overview of fatty acid activation and metabolic channeling by ACSL isoforms.

Experimental_Workflow_Radiometric_Assay start Start: Cell/Tissue Lysate prep_reaction Prepare Reaction Mix (Buffer, ATP, CoA) start->prep_reaction add_lysate Add Lysate prep_reaction->add_lysate start_reaction Initiate with [14C]-Fatty Acid add_lysate->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop with Dole's Solution incubation->stop_reaction extraction Extract Unreacted FA with n-heptane stop_reaction->extraction quantify Quantify Aqueous Phase (Scintillation Counting) extraction->quantify end End: Calculate Specific Activity quantify->end

Caption: Workflow for the radiometric acyl-CoA synthetase activity assay.

ACSL_Subcellular_Localization cluster_cell Hepatocyte ER Endoplasmic Reticulum Mito Mitochondrion Perox Peroxisome PM Plasma Membrane LD Lipid Droplet ACSL1 ACSL1 ACSL1->ER ACSL1->Mito ACSL1->PM ACSL1->LD ACSL3 ACSL3 ACSL3->ER ACSL3->LD ACSL4 ACSL4 ACSL4->ER ACSL4->Mito ACSL4->Perox ACSL4->PM ACSL4->LD ACSL5 ACSL5 ACSL5->Mito

Caption: Differential subcellular localization of major ACSL isoforms in a hepatocyte.

This guide provides a foundational understanding of the functional differences between acyl-CoA synthetase isoforms. The distinct characteristics of each isoform underscore their specific roles in regulating fatty acid metabolism, making them attractive targets for therapeutic intervention in a variety of metabolic diseases and cancers. Further research into the precise mechanisms of substrate channeling and the regulation of ACSL expression and activity will continue to illuminate their complex roles in cellular health and disease.

References

A Researcher's Guide to Acyl-CoA Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle, and their levels can be indicative of various physiological and pathological states.[1][2] This guide provides an objective comparison of the most prevalent methods for acyl-CoA quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Methods at a Glance: A Comparative Overview

The quantification of acyl-CoAs is challenging due to their low cellular concentrations and inherent instability.[1][3] Over the years, several analytical methods have been developed, each with its own set of advantages and limitations. The three primary methodologies employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic or fluorometric assays.

FeatureLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Sensitivity Very High (fmol to pmol)[4][5][6]Moderate (pmol)[7][8]High (µM to pM)[9][10][11]
Specificity Very HighModerateVariable, often specific to a single analyte
Throughput Moderate to HighModerateHigh[9][10]
Multiplexing Excellent (can quantify multiple acyl-CoAs simultaneously)[1][4]LimitedTypically single-analyte
Equipment Cost HighModerateLow
Expertise Required HighModerateLow

In-Depth Analysis of Quantification Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its exceptional sensitivity and specificity.[2][5] This technique allows for the simultaneous quantification of a wide range of acyl-CoA species in a single run, providing a comprehensive profile of the acyl-CoA pool.[1][4]

Experimental Workflow:

The general workflow for LC-MS/MS analysis of acyl-CoAs involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue/Cell Homogenization extraction Acyl-CoA Extraction (e.g., Acetonitrile/Isopropanol) tissue->extraction spe Solid Phase Extraction (SPE) (Optional) extraction->spe lc Reverse-Phase LC Separation spe->lc ms Tandem Mass Spectrometry (MRM/SRM) lc->ms quant Quantification using Internal Standards ms->quant cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue/Cell Homogenization extraction Acyl-CoA Extraction (e.g., Perchloric Acid) tissue->extraction hplc Reverse-Phase HPLC Separation extraction->hplc uv UV Detection (259-260 nm) hplc->uv quant Quantification against Standard Curve uv->quant cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection lysate Cell/Tissue Lysate Preparation mix Mix Sample with Assay Reagents lysate->mix incubate Incubation mix->incubate read Read Absorbance or Fluorescence incubate->read

References

A Comparative Guide to the Biological Activity of 16-Methyldocosanoyl-CoA and its Straight-Chain Analog, Docosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

This guide provides a comparative analysis of the predicted biological activities of 16-methyldocosanoyl-CoA and its straight-chain counterpart, docosanoyl-CoA. While direct comparative experimental data for these specific molecules are limited in publicly available literature, this document extrapolates from established principles of fatty acid metabolism and the known effects of methyl branching on lipid biochemistry. Furthermore, it offers detailed experimental protocols to enable researchers to conduct direct comparative studies.

Introduction

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates involved in a myriad of cellular processes, including energy metabolism, membrane structure, and cell signaling. Docosanoyl-CoA, a 22-carbon saturated straight-chain fatty acyl-CoA, and its methyl-branched isomer, this compound, are expected to exhibit distinct biological activities due to the structural differences conferred by the methyl group. This guide explores these potential differences, focusing on their roles as signaling molecules and substrates in metabolic pathways.

Predicted Differences in Biological Activity

The introduction of a methyl group in the acyl chain of this compound is anticipated to alter its physicochemical properties, leading to differences in its interaction with enzymes and cellular membranes compared to the linear docosanoyl-CoA.

Membrane Interactions and Fluidity:

Methyl-branched fatty acids are known to disrupt the tight packing of acyl chains in lipid bilayers, thereby increasing membrane fluidity.[1][2][3][4][5][6][7] This is a consequence of the steric hindrance imposed by the methyl group, which creates kinks in the fatty acid chain.[1][4] It is hypothesized that the incorporation of 16-methyldocosanoic acid into cell membranes would lead to a more fluid membrane environment compared to docosanoic acid. This could have downstream effects on membrane protein function and cellular transport processes.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation:

Both very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) are recognized as high-affinity ligands for the nuclear receptor PPARα, a key regulator of lipid metabolism. The CoA thioesters, rather than the free fatty acids, are considered the active ligands that induce a conformational change in PPARα, leading to the recruitment of coactivator proteins and the transcription of target genes involved in fatty acid oxidation. While both this compound and docosanoyl-CoA are expected to activate PPARα, the binding affinity and the degree of activation may differ. The structural alteration due to the methyl group in this compound could influence its fit within the ligand-binding pocket of PPARα, potentially altering its potency as an agonist.

Quantitative Data Summary

As no direct comparative quantitative data for this compound and docosanoyl-CoA were found in the available literature, the following table presents a hypothesized comparison based on the known properties of similar molecules. This table is intended to serve as a framework for future experimental investigation.

ParameterThis compound (Predicted)Docosanoyl-CoA (Predicted)Rationale for Predicted Difference
PPARα Binding Affinity (Kd) Lower to comparableHigher to comparableThe methyl group may enhance or slightly decrease binding affinity depending on the specific interactions within the PPARα ligand-binding pocket.
PPARα Activation (EC50) Lower to comparableHigher to comparableA potentially altered binding affinity would directly impact the concentration required for half-maximal activation.
Rate of Peroxisomal β-oxidation SlowerFasterThe methyl branch at an even-numbered carbon may pose a steric hindrance to the enzymes of the β-oxidation pathway, slowing down the metabolic process.
Incorporation into Cellular Membranes HigherLowerThe kinked structure induced by the methyl group may facilitate easier insertion into and disruption of the ordered lipid bilayer, potentially leading to higher incorporation rates.
Effect on Membrane Fluidity IncreaseMinimal ChangeMethyl-branching is a known mechanism to increase membrane fluidity by disrupting acyl chain packing.[1][2][3][4][5][6][7]

Experimental Protocols

To facilitate the direct comparison of the biological activities of this compound and docosanoyl-CoA, the following detailed experimental protocols are provided.

PPARα Ligand Binding and Activation Assays

a) Luciferase Reporter Assay for PPARα Activation

This assay quantifies the ability of the compounds to activate PPARα-mediated gene transcription.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, COS-7) is co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., UAS).

  • Treatment: Transfected cells are seeded in a 96-well plate and treated with varying concentrations of this compound and docosanoyl-CoA (typically ranging from 0.1 to 100 µM). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Measurement: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The fold activation is calculated relative to the vehicle control.

  • Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration at which 50% of the maximal response is achieved) are calculated to compare the potency of the two compounds.

b) Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular environment.[8][9][10][11]

  • Cell Culture and Treatment: A cell line endogenously expressing PPARα is treated with either this compound, docosanoyl-CoA, or a vehicle control for a specified time.

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Protein Extraction and Quantification: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of soluble PPARα at each temperature is quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble PPARα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates ligand binding and stabilization of the protein. The magnitude of the thermal shift can be used to compare the binding of the two acyl-CoAs.

Peroxisomal β-oxidation Assay

This assay measures the rate at which the fatty acyl-CoAs are metabolized in peroxisomes.

  • Substrate: Stable isotope-labeled versions of 16-methyldocosanoic acid and docosanoic acid (e.g., with ¹³C or ²H) are used to trace their metabolic fate.

  • Cell Culture: A suitable cell line with active peroxisomal β-oxidation (e.g., primary hepatocytes or HepG2 cells) is incubated with the labeled fatty acids.

  • Metabolite Extraction: After incubation, cellular lipids and acyl-CoAs are extracted.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the chain-shortened fatty acid products of β-oxidation.

  • Data Analysis: The rate of β-oxidation is determined by measuring the appearance of the chain-shortened, labeled metabolites over time.

Cellular Fatty Acid Uptake Assay

This assay compares the efficiency of cellular uptake of the two fatty acids.

  • Fluorescent Fatty Acid Analogs: Fluorescently labeled analogs of 16-methyldocosanoic acid and docosanoic acid are synthesized.

  • Cell Culture and Treatment: Adherent cells capable of fatty acid transport (e.g., 3T3-L1 adipocytes) are seeded in a 96-well plate and incubated with the fluorescent fatty acid analogs.

  • Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader. A quenching agent can be added to the extracellular medium to eliminate the signal from non-internalized probes.

  • Data Analysis: The rate of fatty acid uptake is determined from the initial linear phase of the fluorescence increase.

Metabolic Fate Analysis using Mass Spectrometry

This method provides a comprehensive view of how the two fatty acyl-CoAs are incorporated into different lipid species.

  • Stable Isotope Labeling: Cells are incubated with stable isotope-labeled 16-methyldocosanoic acid and docosanoic acid.

  • Lipid Extraction: Total cellular lipids are extracted.

  • Mass Spectrometry-based Lipidomics: The lipid extracts are analyzed by high-resolution mass spectrometry to identify and quantify the various lipid classes (e.g., phospholipids, triacylglycerols, ceramides) that have incorporated the labeled fatty acids.

  • Data Analysis: The relative abundance of the labeled fatty acids in different lipid species is compared to determine if the methyl branch influences the metabolic channeling of the fatty acid.

Signaling and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular Space Fatty_Acid This compound or Docosanoyl-CoA PPARa PPARa Fatty_Acid->PPARa Binding Beta_Oxidation Beta_Oxidation Fatty_Acid->Beta_Oxidation Substrate for PPARa_RXR PPARa_RXR PPARa->PPARa_RXR Heterodimerization with PPRE PPRE PPARa_RXR->PPRE Binds to RXR RXR RXR->PPARa_RXR Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Initiates Metabolic_Products Metabolic_Products Beta_Oxidation->Metabolic_Products

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesize this compound and Docosanoyl-CoA PPAR_Activation PPARα Activation Assay (Luciferase Reporter) Synthesis->PPAR_Activation Binding_Assay Target Engagement Assay (CETSA) Synthesis->Binding_Assay Beta_Oxidation Peroxisomal β-oxidation (LC-MS/MS) Synthesis->Beta_Oxidation Uptake_Assay Cellular Uptake Assay (Fluorescence) Synthesis->Uptake_Assay Metabolic_Fate Metabolic Fate Analysis (Lipidomics) Synthesis->Metabolic_Fate Data_Comparison Compare: - EC50 / Kd - Rate of oxidation - Uptake kinetics - Lipid incorporation PPAR_Activation->Data_Comparison Binding_Assay->Data_Comparison Beta_Oxidation->Data_Comparison Uptake_Assay->Data_Comparison Metabolic_Fate->Data_Comparison

References

A Researcher's Guide to Assessing the Purity of Commercially Available 16-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 16-Methyldocosanoyl-CoA, ensuring the purity of this critical reagent is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound, details experimental protocols for purity assessment, and illustrates relevant biological pathways and analytical workflows.

Commercial Availability and Purity Comparison

Direct comparison of this compound from multiple suppliers is challenging due to limited commercial availability. MedChemExpress is one identified supplier of this specific very-long-chain branched fatty acyl-CoA. While a direct head-to-head comparison with other suppliers for this exact molecule is not feasible, we can establish a baseline for expected purity by examining analogous long-chain and branched-chain fatty acyl-CoAs from other major suppliers.

SupplierProductStated PurityAnalytical Method(s)
MedChemExpressThis compoundNot specified on website; Certificate of Analysis available upon request.Typically HPLC, LC-MS
Alternative Branched-Chain Fatty Acyl-CoAs (Representative)
Supplier A (e.g., Cayman Chemical)Phytanoyl-CoA≥98%HPLC, MS
Supplier B (e.g., Avanti Polar Lipids)Pristanoyl-CoA>99%TLC, HPLC

Note: The purity of commercially available acyl-CoA compounds is typically assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed purity information.

Experimental Protocols for Purity Assessment

The purity of this compound can be rigorously assessed using established analytical techniques. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are well-suited for the analysis of long-chain fatty acyl-CoAs.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-10 min: 10% B

    • 10-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition (90% A, 10% B) to a final concentration of 1 mg/mL. Inject 10-20 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher sensitivity and specificity for identifying and quantifying the target compound and any impurities.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient will need to be developed to ensure separation from potential impurities. A typical starting point is a 5-minute gradient from 50% to 95% B.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound.

      • Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or the fatty acyl chain. A neutral loss scan for the phosphopantetheine group is also a common approach.

    • Collision Energy: Optimized for the specific precursor-product ion transition.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a solvent compatible with the initial LC conditions.

  • Purity Assessment: Purity is assessed by the presence of the specific MRM transition for this compound and the absence of other significant signals at different retention times.

Signaling Pathway and Workflow Diagrams

Signaling Pathway

Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16_MD_CoA_ext This compound 16_MD_CoA_int This compound 16_MD_CoA_ext->16_MD_CoA_int Uptake PPARa_inactive Inactive PPARα/RXR Complex 16_MD_CoA_int->PPARa_inactive Binding and Activation PPARa_active Active PPARα/RXR Complex PPARa_inactive->PPARa_active Conformational Change PPRE PPRE PPARa_active->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Transcription Initiates

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for Purity Assessment

The following diagram outlines the logical flow for assessing the purity of a commercial sample of this compound.

Purity_Assessment_Workflow Start Receive Commercial This compound Request_CoA Request Certificate of Analysis (CoA) Start->Request_CoA Dissolve_Sample Dissolve Sample in Appropriate Solvent Request_CoA->Dissolve_Sample HPLC_Analysis HPLC Analysis Dissolve_Sample->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Dissolve_Sample->LCMS_Analysis Data_Analysis Data Analysis and Purity Calculation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Compare_CoA Compare Results with Supplier's CoA Data_Analysis->Compare_CoA Accept Accept Lot for Experimental Use Compare_CoA->Accept Purity Meets Specification Reject Reject Lot and Contact Supplier Compare_CoA->Reject Purity Does Not Meet Specification

Caption: Workflow for the purity assessment of this compound.

Logical Diagram for Supplier and Product Selection

This diagram illustrates the decision-making process for selecting a high-purity long-chain fatty acyl-CoA for research.

Product_Selection_Logic Define_Requirement Define Requirement: This compound Identify_Suppliers Identify Potential Suppliers Define_Requirement->Identify_Suppliers Check_Availability Is this compound Available? Identify_Suppliers->Check_Availability Request_Purity_Data Request Purity Data (CoA) Check_Availability->Request_Purity_Data Yes Consider_Alternatives Consider Commercially Available Branched-Chain Acyl-CoA Alternatives Check_Availability->Consider_Alternatives No Evaluate_Purity Does Purity Meet Experimental Needs? Request_Purity_Data->Evaluate_Purity Select_Supplier Select Supplier and Purchase Evaluate_Purity->Select_Supplier Yes Evaluate_Purity->Consider_Alternatives No Consider_Alternatives->Identify_Suppliers Custom_Synthesis Consider Custom Synthesis Consider_Alternatives->Custom_Synthesis

Caption: Decision logic for selecting a high-purity acyl-CoA.

References

Safety Operating Guide

Personal protective equipment for handling 16-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 16-Methyldocosanoyl-CoA. The following procedures are based on best practices for handling long-chain fatty acyl-CoA compounds in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound is readily available, these recommendations are derived from general knowledge of biochemical reagents and similar molecules.

Personal Protective Equipment (PPE)

The minimum PPE required when working with chemical, biological, or radiological hazards in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on a risk assessment of the specific tasks to be performed.[1]

Summary of Recommended PPE

Activity Required PPE Additional Recommendations
Reagent Preparation & Weighing Lab coat, safety glasses with side shields, nitrile gloves.Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Handling Solutions Lab coat, safety goggles, nitrile gloves.Use double gloves (a second pair over the first) for added protection during prolonged handling.[1]
Potential for Splash Lab coat, safety goggles, face shield, nitrile gloves.A face shield should be worn in addition to safety glasses or goggles whenever a splash hazard is present.[1]
Cleaning & Decontamination Lab coat, safety goggles, heavy-duty gloves.Use gloves that offer greater chemical resistance for cleaning spills.

Operational Plan: Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the product under the recommended conditions as specified on the Certificate of Analysis, typically at -20°C for long-term storage.

  • Keep the container tightly closed in a dry and well-ventilated place.

2. Preparation of Solutions:

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • When preparing solutions, use a calibrated micropipette for accurate measurement.

  • A common procedure for acyl-CoA analysis involves dissolving the compound in a suitable solvent, such as cold methanol (B129727) or a buffered aqueous solution.[2] For example, a stock solution might be prepared in an aqueous buffer at a specific pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8).[2]

3. General Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of any dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

As this compound is a biochemical reagent used in research, it is unlikely to be classified as a hazardous waste unless mixed with hazardous solvents. However, all chemical waste should be disposed of responsibly.

  • Unused Product and Contaminated Materials: Dispose of contents and container to an approved waste disposal plant.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Non-Hazardous Biochemical Waste: For small quantities of non-hazardous biochemical waste, disposal may be possible through a licensed biomedical waste handler or by following institutional guidelines for chemical waste.[3][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Aqueous Solutions: Small quantities of aqueous solutions containing this compound can likely be disposed of down the sanitary sewer with copious amounts of water, as many bloodborne pathogens are not stable in this environment.[5] However, always verify this with your local EHS regulations.

Experimental Protocol: Acyl-CoA Extraction and Analysis from Cell Culture

This protocol provides a general workflow for the extraction and analysis of long-chain acyl-CoAs, like this compound, from a cell culture sample for metabolomics studies.

1. Cell Harvesting and Quenching: a. Aspirate the cell culture medium. b. Immediately add ice-cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells to quench metabolic activity and extract metabolites. c. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

2. Protein Precipitation and Extraction: a. Vortex the cell lysate vigorously to ensure complete lysis. b. Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris. c. Carefully transfer the supernatant containing the extracted metabolites to a new tube.

3. Sample Preparation for LC-MS/MS Analysis: a. The supernatant can be directly analyzed or may require further purification, such as solid-phase extraction (SPE), to enrich for acyl-CoAs. b. For direct analysis, transfer an aliquot of the supernatant to an autosampler vial. c. If an internal standard is used, it should be added to the sample at this stage.

4. LC-MS/MS Analysis: a. Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Separation of acyl-CoAs is typically achieved using a reversed-phase C18 column with a gradient of mobile phases, such as water with an ammonium acetate buffer and methanol.[2] c. Detection and quantification are performed using the mass spectrometer in a specific scan mode, such as multiple reaction monitoring (MRM), for high sensitivity and specificity.

5. Data Analysis: a. Process the raw LC-MS/MS data using appropriate software to identify and quantify this compound based on its retention time and specific mass-to-charge ratio (m/z) transitions. b. Normalize the data to an internal standard and the initial cell number or protein concentration.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture quenching 2. Quenching & Extraction (Cold Solvent) cell_culture->quenching centrifugation 3. Centrifugation (Protein Precipitation) quenching->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection lc_ms_prep 5. Prepare for LC-MS/MS supernatant_collection->lc_ms_prep Transfer Supernatant lc_ms_analysis 6. LC-MS/MS Analysis lc_ms_prep->lc_ms_analysis data_analysis 7. Data Analysis lc_ms_analysis->data_analysis

Caption: Workflow for Acyl-CoA Extraction and Analysis.

References

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